(3-Bromopropyl)(methyl)amine hydrobromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-N-methylpropan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN.BrH/c1-6-4-2-3-5;/h6H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARMQLAGTBFTAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60035-88-3 | |
| Record name | (3-bromopropyl)(methyl)amine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of 3-bromo-N-methylpropan-1-amine hydrobromide
An In-depth Technical Guide to 3-bromo-N-methylpropan-1-amine hydrobromide
Introduction
3-bromo-N-methylpropan-1-amine hydrobromide (CAS No: 60035-88-3) is a bifunctional organic compound of significant interest to researchers and synthetic chemists.[1] Possessing both a reactive bromine atom and a secondary amine, this molecule serves as a versatile building block in the synthesis of a wide array of more complex molecules.[1] Its hydrobromide salt form confers enhanced stability and ease of handling compared to the free amine, making it a practical and valuable reagent in various chemical applications.[1] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, applications, and essential safety protocols, tailored for professionals in research and drug development.
Chemical Identity and Structure
A clear understanding of a compound's identity is the foundation for its effective use. 3-bromo-N-methylpropan-1-amine hydrobromide is identified by several key descriptors.
-
Molecular Weight: 232.95 g/mol [3]
-
Synonyms: 3-Bromo-N-methylpropanamine Hydrobromide, (3-bromopropyl)(methyl)amine hydrobromide[2][3]
-
InChI Key: JARMQLAGTBFTAL-UHFFFAOYSA-N[4]
The structure consists of a three-carbon propyl chain, with a bromine atom at one end (position 3) and an N-methylamino group at the other (position 1). The amine is protonated by hydrobromic acid to form the stable hydrobromide salt.
Caption: Chemical structure of 3-bromo-N-methylpropan-1-amine hydrobromide.
Physicochemical Properties
The physical properties of the compound are critical for determining appropriate storage, handling, and reaction conditions.
| Property | Value | Source(s) |
| Appearance | Off-white powder or solid | [1][4] |
| Melting Point | 64°C to 66°C | [1] |
| Purity | Typically ≥95% - 97% | [1][4] |
| Solubility | Good solubility in water and alcohols | [1] |
| Storage | Room temperature, under inert atmosphere | [4] |
The hydrobromide salt form significantly enhances the compound's shelf-life and reduces its volatility, which is a key advantage for both storage and workplace safety.[1]
Reactivity and Chemical Profile
The synthetic utility of 3-bromo-N-methylpropan-1-amine hydrobromide stems from its bifunctional nature.[1]
Primary Reactivity: The compound's core utility lies in its function as an alkylating agent. The carbon-bromine bond is polarized, making the carbon atom attached to the bromine electrophilic. The bromine atom itself is an excellent leaving group, facilitating nucleophilic substitution reactions.[1] This allows for the straightforward introduction of the N-methylpropanamine moiety into a wide range of molecules.
Causality of Reactivity: The choice of this reagent in a synthetic plan is often driven by the desire to install a three-carbon chain with a terminal secondary amine. The hydrobromide salt ensures the amine is protected as an ammonium salt during initial reactions at the alkyl bromide site, preventing self-polymerization and other side reactions. The free amine can be liberated in a subsequent step by treatment with a base.
Caption: General reaction workflow for 3-bromo-N-methylpropan-1-amine hydrobromide.
Applications in Research and Development
This reagent is a key intermediate in several high-value chemical sectors.
-
Pharmaceutical Chemistry: It is frequently employed to construct intermediates for a variety of therapeutic agents, including those targeting the central nervous system (CNS), enzyme inhibitors, and receptor modulators.[1] The propyl-N-methylamine scaffold is a common feature in many biologically active molecules.
-
Agrochemical Synthesis: The compound serves as a precursor for the production of certain plant growth regulators and pesticide intermediates.[1]
-
Material Science: In specialized applications, it can be used to introduce amine functionality into polymers or to act as a chain modifier, altering the physical properties of the final material.[1]
Caption: Application pathways from the core reagent to final industry use.
Safety and Handling
As a Senior Application Scientist, I must emphasize that proper handling is paramount. This compound is classified as hazardous.
-
Signal Word: Warning[4]
-
GHS Pictogram: GHS07 (Exclamation Mark)[4]
-
Hazard Statements:
-
Precautionary Measures:
-
P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[4][5]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4][5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
-
Storage and Stability: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere to prevent degradation and moisture absorption.[4][6] It is incompatible with strong oxidizing agents.[6]
Experimental Protocols
The following protocols are illustrative and should be adapted based on specific reaction scales and substrates.
Protocol 1: General Nucleophilic Substitution
This protocol describes a typical alkylation reaction using an alcohol as the nucleophile to form an ether.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the nucleophile (e.g., 1.0 equivalent of sodium phenoxide) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).
-
Rationale: A polar aprotic solvent is chosen to solvate the cation (sodium) without interfering with the nucleophile, thus promoting an Sₙ2 reaction pathway.
-
-
Addition of Alkylating Agent: Add 3-bromo-N-methylpropan-1-amine hydrobromide (1.1 equivalents) to the solution portion-wise at room temperature.
-
Rationale: A slight excess of the alkylating agent ensures the complete consumption of the more valuable nucleophile. Portion-wise addition helps control any potential exotherm.
-
-
Reaction: Heat the mixture to an appropriate temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or LC-MS.
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Workup: After completion, cool the reaction to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Rationale: The aqueous workup removes inorganic salts and the polar solvent. The brine wash removes residual water from the organic phase.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-methyl-3-phenoxypropan-1-amine.
Protocol 2: Quality Control via ¹H NMR Spectroscopy
Verifying the identity and purity of the starting material is a critical, self-validating step.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 3-bromo-N-methylpropan-1-amine hydrobromide.
-
Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄) in a standard NMR tube.
-
Rationale: D₂O is a good choice due to the compound's solubility in water and because the N-H proton will exchange with deuterium, simplifying the spectrum.[1]
-
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Analysis: The resulting spectrum should be consistent with the structure. Expected signals include:
-
A singlet for the N-CH₃ protons.
-
A triplet for the methylene group adjacent to the nitrogen (-CH₂-N).
-
A triplet for the methylene group adjacent to the bromine (-CH₂-Br).
-
A multiplet (quintet or sextet) for the central methylene group (-CH₂-). The integration of these peaks should correspond to a 3:2:2:2 proton ratio. The chemical shifts will be characteristic of the compound.
-
Conclusion
3-bromo-N-methylpropan-1-amine hydrobromide is a highly valuable and versatile reagent in organic synthesis.[1] Its combination of a reactive alkyl bromide and a stable secondary amine salt makes it an efficient building block for introducing the N-methylaminopropyl moiety into molecules.[1] This utility is leveraged across the pharmaceutical, agrochemical, and material science industries.[1] A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective application in research and development.
References
- 3-Bromo-N-methylpropan-1-amine Hydrobromide丨CAS 60035-88-3 - leapchem. (n.d.).
- 3-Bromo-N-methylpropan-1-amine hydrobromide | 60035-88-3 - Sigma-Aldrich. (n.d.).
- 3-bromo-N-methyl-1-Propanamine hydrobromide | 60035-88-3 - ChemicalBook. (2023, May 15).
- 3-Bromopropylamine hydrobromide | C3H9Br2N | CID 78701 - PubChem. (n.d.).
- CAS No : 60035-88-3 | Product Name : 3-Bromo-N-methylpropan-1-amine Hydrobromide - Pharmaffiliates. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
- 4-Bromo-N-methylbutan-1-amine hydrobromide-SDS-MedChemExpress. (2025, December 22).
- 3-Bromo-N-methylpropan-1-amine hydrobromide | 60035-88-3. (n.d.).
- 53245-21-9|3-Bromo-N-methylpropan-1-amine|BLD Pharm. (n.d.).
Sources
- 1. leapchem.com [leapchem.com]
- 2. 3-bromo-N-methyl-1-Propanamine hydrobromide | 60035-88-3 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3-Bromo-N-methylpropan-1-amine hydrobromide | 60035-88-3 [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
A Technical Guide to (3-Bromopropyl)(methyl)amine hydrobromide: Molecular Structure, Properties, and Applications
Abstract
(3-Bromopropyl)(methyl)amine hydrobromide is a bifunctional organic compound of significant interest to researchers in materials science and synthetic chemistry. As a hydrobromide salt, it presents as a stable, crystalline solid, enhancing its utility and shelf-life compared to its free-base form. This guide provides an in-depth analysis of its molecular structure, verified physicochemical properties, and key applications. It serves as a technical resource for scientists and drug development professionals leveraging specialized chemical intermediates. The compound's primary documented use is as a precursor in the formation of metal films for semiconductor devices, highlighting its role in advanced material applications.
Chemical Identity and Nomenclature
To ensure unambiguous identification in research and procurement, the compound is cataloged under several identifiers:
-
Primary Chemical Name: this compound[1]
-
Synonyms: 3-Bromo-N-methylpropan-1-amine hydrobromide, 3-Bromo-N-methylpropylamine Hydrobromide[2][3]
-
IUPAC Name: 3-bromo-N-methylpropan-1-amine;hydrobromide[1]
Molecular Structure and Physicochemical Properties
Molecular Structure
The molecular architecture of this compound is key to its reactivity and function. It is characterized by a three-carbon propyl backbone. One terminus of the chain features a bromine atom, a good leaving group in nucleophilic substitution reactions, rendering this end of the molecule electrophilic. The other terminus consists of a secondary amine functional group, which is methylated.
Crucially, the compound is supplied as a hydrobromide salt. This means the nitrogen atom of the amine is protonated, bearing a positive charge, which is balanced by a bromide counter-ion (Br⁻). This ionic nature confers crystallinity and higher thermal stability, making it easier to handle and weigh accurately in experimental setups compared to the corresponding volatile free amine.
Caption: Molecular structure of this compound.
Physicochemical Data
The fundamental properties of this compound are summarized below. These values are critical for experimental design, including reaction stoichiometry, solvent selection, and safety considerations.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₁₁Br₂N | [1][2] |
| Molecular Weight | 232.94484 g/mol | [2] |
| CAS Number | 60035-88-3 | [1][2][] |
| Melting Point | 64-66 °C | [2] |
| MDL Number | MFCD27954546 | [1][2] |
| PubChem CID | 85865189 | [1] |
Applications in Scientific Research
The utility of this compound stems from its bifunctional nature, allowing it to act as a versatile linker and building block in complex molecular syntheses.
Core Utility in Materials Science
The most explicitly documented application for this compound is in the field of materials science, specifically for electronics. It is cited as a component in precursor compositions used for forming metal films.[2][] In this context, the amine moiety can act as a coordinating agent or surface modifier to guide the deposition of metallic layers, while the alkyl bromide offers a reactive site for polymerization or grafting, essential for creating stable, functional films within semiconductor devices.[2][]
Role as a Synthetic Building Block
In broader synthetic applications, molecules with an alkyl halide and an amine are fundamental building blocks. The bromide serves as an electrophilic site for reactions with nucleophiles, while the secondary amine (after deprotonation to its free base form) is nucleophilic. This dual reactivity allows for the sequential introduction of different molecular fragments.
A general workflow for its use as a linker is depicted below. First, a nucleophile (Nu⁻) displaces the bromide. Subsequently, the amine is deprotonated and can react with an electrophile (E⁺), effectively coupling two previously separate molecular entities.
Caption: General synthetic workflow using the compound as a linker.
Potential in Drug Discovery
While specific examples for this methylated compound are not prevalent in the initial literature search, its structural analogue, 3-bromopropylamine hydrobromide, is widely used in medicinal chemistry.[5] It is employed to introduce flexible three-carbon linkers in the synthesis of complex molecules, including topoisomerase I inhibitors for cancer therapy.[5] By logical extension, this compound serves as a valuable reagent for researchers aiming to introduce a methyl-aminopropyl linker, a common motif used to modulate the solubility, basicity, and binding orientation of drug candidates.
Safety and Handling
No specific Safety Data Sheet (SDS) for this compound (CAS 60035-88-3) was identified in the provided search results. However, a hazard assessment can be inferred from the closely related compound, 3-bromopropylamine hydrobromide (CAS 5003-71-4).
-
Hazard Classification: The analogue is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[6]
-
Recommended Precautions: Due to the structural similarities, it is imperative to handle this compound with appropriate personal protective equipment (PPE).
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6][7]
-
Skin Protection: Wear impervious protective gloves and a lab coat.[6]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[6][7]
-
Handling: Avoid dust formation. Wash hands thoroughly after handling.[8]
-
Conclusion
This compound is a specialized chemical reagent with a well-defined molecular structure and reliable physicochemical properties. Its primary value lies in its bifunctional nature, which is expertly leveraged in materials science for the production of semiconductor components. Furthermore, its architecture makes it a promising building block for synthetic chemists in drug discovery and other fields requiring the introduction of a precise N-methylated aminopropyl linker. Adherence to strict safety protocols based on analogous compounds is essential for its handling in a research environment.
References
-
This compound | CAS 60035-88-3. AMERICAN ELEMENTS. [Link]
-
3-Bromopropylamine hydrobromide | C3H9Br2N | CID 78701. PubChem, National Center for Biotechnology Information. [Link]
-
3-Bromopropan-1-aminehydrobromide | C3H9Br2N | CID 73994953. PubChem, National Center for Biotechnology Information. [Link]
-
(3-Bromopropyl)(methyl)amine | C4H10BrN | CID 11105543. PubChem, National Center for Biotechnology Information. [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. 3-bromo-N-methyl-1-Propanamine hydrobromide | 60035-88-3 [chemicalbook.com]
- 3. Buy Online CAS Number 60035-88-3 - TRC - this compound | LGC Standards [lgcstandards.com]
- 5. Buy 3-Bromopropylamine hydrobromide | 5003-71-4 [smolecule.com]
- 6. echemi.com [echemi.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
Spectroscopic data interpretation for (3-Bromopropyl)(methyl)amine hydrobromide
An In-depth Technical Guide to the Spectroscopic Interpretation of (3-Bromopropyl)(methyl)amine Hydrobromide
Introduction
This compound (CAS 60035-88-3) is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure, incorporating a secondary amine and a primary alkyl bromide, makes it a versatile synthetic building block for introducing aminopropyl chains in the synthesis of novel compounds, including central nervous system (CNS) agents and enzyme inhibitors.[1] Given its role as a precursor, the unambiguous confirmation of its structure and purity is paramount.
This technical guide provides a comprehensive, field-proven framework for the spectroscopic analysis of this compound. Moving beyond a simple recitation of data, this document delves into the causality behind the expected spectral features, synthesizing data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations described herein constitute a self-validating system, enabling researchers to confidently confirm the molecular identity of this key synthetic intermediate.
Molecular Structure and Spectroscopic Overview
To effectively interpret spectroscopic data, one must first deconstruct the molecule into its constituent parts. The structure contains four unique carbon environments and five distinct proton environments. The presence of the electron-withdrawing bromine atom and the positively charged secondary ammonium center are the dominant influences on the spectral output.
Caption: Molecular structure of this compound with labeled carbon and proton environments.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule.[2]
Experimental Protocol: A Self-Validating Approach
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expert Rationale: DMSO-d₆ is the solvent of choice for amine salts. Unlike deuterium oxide (D₂O), it does not readily exchange with the N-H protons (He), allowing for their observation and coupling analysis. This provides a more complete structural picture from a single experiment.
-
-
Reference Standard: Tetramethylsilane (TMS) is used as the internal standard, defined as 0.0 ppm.
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Confirmatory Step (Optional): After the initial acquisition, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the N-H protons (He) will disappear, confirming its assignment.[3]
Predicted Spectrum and In-depth Interpretation
The predicted ¹H NMR spectrum exhibits five distinct signals, each providing a piece of the structural puzzle. The electron-withdrawing effects of the bromine atom and the ammonium nitrogen deshield adjacent protons, shifting their signals downfield (to a higher ppm value).[4]
| Proton Label | Integration | Predicted δ (ppm) | Multiplicity | Rationale & Coupling |
| Ha (C¹H₂) | 2H | ~3.55 | Triplet (t) | Directly attached to the electronegative bromine atom, resulting in a significant downfield shift. Coupled to the two adjacent Hb protons (n+1 = 2+1 = 3). |
| Hb (C²H₂) | 2H | ~2.10 | Multiplet (m) | Flanked by C1 and C3. Coupled to both the two Ha protons and the two Hc protons, resulting in a complex multiplet (a pentet is expected). |
| Hc (C³H₂) | 2H | ~3.10 | Multiplet (m) | Attached to the carbon adjacent to the electron-withdrawing N⁺ atom, causing a downfield shift. Coupled to the two Hb protons and potentially the two N-H (He) protons. |
| Hd (C⁴H₃) | 3H | ~2.65 | Triplet (t) | N-methyl protons are deshielded by the adjacent N⁺ atom. In DMSO-d₆, they are coupled to the two N-H (He) protons (n+1 = 2+1 = 3). |
| He (N⁺H₂) | 2H | ~9.10 (broad) | Triplet (t, broad) | Highly deshielded due to the positive charge on nitrogen. Signal is often broad due to quadrupolar relaxation and chemical exchange. Coupled to the three Hd protons. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon environments and provides insight into their electronic state.[5]
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Acquisition: Acquire a proton-decoupled spectrum. This is a standard technique where all ¹³C-¹H coupling is removed, resulting in each unique carbon appearing as a single line (singlet).[6] This simplifies the spectrum and prevents overlapping signals.
Predicted Spectrum and In-depth Interpretation
The molecule has four structurally non-equivalent carbon atoms, which will give rise to four distinct signals. The chemical shifts are primarily influenced by the electronegativity of the attached atoms (N and Br).[7]
| Carbon Label | Predicted δ (ppm) | Rationale |
| C¹ (-CH₂Br) | ~30 - 35 | Directly attached to bromine. The electronegativity and "heavy atom effect" of bromine cause a downfield shift from a typical alkane carbon. |
| C² (-CH₂-) | ~28 - 32 | An alkyl methylene carbon, positioned between two carbons bearing heteroatoms. Its shift is less influenced than its neighbors. |
| C³ (-CH₂N⁺) | ~45 - 50 | Directly bonded to the electron-withdrawing ammonium nitrogen, resulting in a significant downfield (deshielded) position. |
| C⁴ (CH₃N⁺) | ~33 - 38 | The N-methyl carbon is also deshielded by the adjacent nitrogen atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.[8]
Experimental Protocol
-
Sample Preparation: The spectrum can be acquired using either a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR).
-
Expert Rationale: ATR is often preferred for modern instruments due to its simplicity and speed, requiring only a small amount of solid sample placed directly on the crystal.
-
-
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Predicted Spectrum and In-depth Interpretation
The IR spectrum is dominated by features characteristic of a secondary ammonium salt.[9] The distinction between a secondary amine (R₂NH) and a secondary ammonium salt (R₂NH₂⁺) is critical and easily made with IR spectroscopy.[10]
| Wavenumber (cm⁻¹) | Intensity / Shape | Vibrational Mode |
| ~3000 - 2700 | Strong, very broad | N⁺-H Stretch . This is the hallmark of an ammonium salt. The broadness is due to extensive hydrogen bonding in the solid state. This feature often contains multiple sub-peaks. |
| ~2980 - 2850 | Medium | C-H Stretch . Aliphatic stretches from the methyl and methylene groups, often appearing as sharper peaks superimposed on the broad N⁺-H stretch. |
| ~1610 - 1570 | Medium-Strong | N⁺-H Bend . The asymmetric bending (scissoring) vibration of the -NH₂⁺ group. This is another key diagnostic peak for secondary amine salts.[9] |
| ~1465 | Medium | C-H Bend . Methylene scissoring vibrations. |
| ~650 - 550 | Medium-Weak | C-Br Stretch . Found in the fingerprint region of the spectrum. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.
Experimental Protocol
-
Ionization Method: Electrospray Ionization (ESI) in positive ion mode (ESI+) is the ideal technique.
-
Expert Rationale: The sample is already an ionic salt. ESI is a "soft" ionization technique that gently transfers the pre-existing cation, [(CH₃)NH₂(CH₂)₃Br]⁺, from solution into the gas phase with minimal fragmentation in the source.[11]
-
-
Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) to generate the mass spectrum.
Predicted Spectrum and In-depth Interpretation
-
Molecular Ion (Cation) Peak: The spectrum will not show a traditional M⁺• peak, but rather the intact cation. The cation has the formula [C₄H₁₁BrN]⁺. Due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) having nearly equal natural abundance (~50.7% and ~49.3%, respectively), the molecular ion will appear as a characteristic pair of peaks of almost equal intensity at m/z 152 and 154 .
-
Fragmentation Analysis: The primary fragmentation pathway for aliphatic amines is alpha-cleavage , where a bond to the carbon adjacent to the nitrogen is broken.[12][13] This cleavage is driven by the formation of a stable, resonance-stabilized iminium cation.
Caption: Dominant alpha-cleavage fragmentation pathway for the (3-Bromopropyl)(methyl)amine cation.
-
Dominant Fragmentation: The most favorable alpha-cleavage involves the loss of the largest substituent on the nitrogen, which is the 3-bromopropyl group. This results in the loss of a neutral •(CH₂)₃Br radical and the formation of a highly stable iminium cation, [CH₃NH=CH₂]⁺ , which would be observed as the base peak (most intense signal) at m/z 44 .[14] The presence of a strong peak at m/z 44 is highly diagnostic for an N-methyl-N-alkylamine structure.
Conclusion: A Self-Validating Spectroscopic Profile
The structural elucidation of this compound is a prime example of how multiple spectroscopic techniques provide complementary and confirmatory evidence.
-
MS establishes the correct mass (m/z 152/154) and the presence of one bromine atom. The fragmentation pattern (base peak at m/z 44) strongly suggests an N-methyl-N-propylamine backbone.
-
IR confirms the presence of a secondary ammonium salt (broad N⁺-H stretch, N⁺-H bend) and the C-Br bond.
-
¹³C NMR verifies the presence of four unique carbon environments consistent with the proposed structure.
-
¹H NMR provides the most detailed map, confirming the 3:2:2:2 ratio of the different proton environments and their connectivity through spin-spin coupling, definitively placing the bromine at one end of the propyl chain and the N-methyl amine at the other.
Together, these techniques provide an unambiguous and robust confirmation of the compound's identity, meeting the rigorous standards required for research and development.
References
-
Slideshare. Structural elucidation by NMR(1HNMR). Slideshare. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
University of California, Davis. Characteristic ¹H NMR Chemical Shifts. UC Davis Chemistry. [Link]
-
Michigan State University. Nuclear Magnetic Resonance Spectroscopy. MSU Department of Chemistry. [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. CU Boulder Department of Chemistry. [Link]
-
The Royal Society of Chemistry. The infrared spectra of secondary amines and their salts. The Journal of the Chemical Society. [Link]
-
Quora. How can we differentiate primary, secondary and tertiary amines using IR spectroscopy?. Quora. [Link]
-
Chemistry LibreTexts. 6.5: Amine Fragmentation. Chemistry LibreTexts. [Link]
-
Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]
-
Doc Brown's Chemistry. Mass spectrum of N-methylethanamine. Doc Brown's Chemistry. [Link]
-
Harvard Apparatus. Electrospray ionization tandem mass spectrometric study of salt cluster ions. Harvard Apparatus. [Link]
Sources
- 1. leapchem.com [leapchem.com]
- 2. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. bhu.ac.in [bhu.ac.in]
- 7. compoundchem.com [compoundchem.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. quora.com [quora.com]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Solubility profile of (3-Bromopropyl)(methyl)amine hydrobromide in organic solvents
An In-depth Technical Guide to the Solubility Profile of (3-Bromopropyl)(methyl)amine Hydrobromide in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility of this compound for applications in synthesis, formulation, and purification. This document elucidates the theoretical underpinnings of its solubility, presents a framework for empirical solubility determination, and provides detailed experimental protocols.
Introduction to this compound
This compound is a secondary amine salt with the chemical formula C₄H₁₁Br₂N.[1] It serves as a valuable building block in organic synthesis, often utilized in the introduction of a methylaminopropyl moiety in the development of novel chemical entities. Understanding its solubility in various organic solvents is paramount for its effective use, influencing reaction kinetics, purification strategies, and the ultimate yield and purity of the final product.
Molecular Structure and Physicochemical Properties:
-
IUPAC Name: 3-bromo-N-methylpropan-1-amine;hydrobromide[1]
-
CAS Number: 60035-88-3[1]
-
Molecular Weight: 232.95 g/mol [1]
-
Structure: The molecule consists of a propyl chain with a bromine atom at one terminus and a secondary amine group at the other, which is protonated by hydrobromic acid to form the hydrobromide salt. This ionic character significantly influences its solubility profile.
Theoretical Framework for Solubility of Amine Hydrobromide Salts
The solubility of an ionic compound like this compound in an organic solvent is governed by a delicate balance of intermolecular forces. The principle of "like dissolves like" provides a foundational, albeit simplified, understanding.[2][3] A more rigorous analysis involves considering the thermodynamics of the dissolution process, which can be broken down into two key energetic contributions:
-
Lattice Energy: This is the energy required to break apart the ionic crystal lattice of the amine hydrobromide salt. The strength of the electrostatic interactions between the protonated amine cation and the bromide anion dictates the magnitude of the lattice energy.
-
Solvation Energy: This is the energy released when the individual ions are surrounded and stabilized by solvent molecules. The ability of the solvent to interact with and stabilize the charged species is crucial.
For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy.
Key Factors Influencing Solubility:
-
Solvent Polarity: Polar solvents are generally more effective at solvating ions. Polar protic solvents, such as alcohols (methanol, ethanol), can engage in hydrogen bonding with both the protonated amine and the bromide anion, leading to strong solvation. Polar aprotic solvents, like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), possess large dipole moments and can effectively solvate the cation.[4]
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is a critical determinant of solubility for amine salts.[5]
-
Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the cation and anion, facilitating their separation and dissolution.[6]
-
Molecular Size and Shape of the Solvent: Steric hindrance can play a role, as bulky solvent molecules may not be able to efficiently pack around and solvate the ions.[4]
Predicted Solubility Profile of this compound
While specific quantitative solubility data for this compound is not widely published, a qualitative and semi-quantitative solubility profile can be predicted based on the principles outlined above and data for structurally similar alkylamine hydrobromides.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | These solvents can effectively solvate both the cation and anion through hydrogen bonding and strong dipole-ion interactions. |
| Isopropanol | Moderate | The increased steric bulk of the isopropyl group compared to methyl and ethyl groups may slightly hinder solvation, leading to lower solubility. | |
| Polar Aprotic | DMF, DMSO | Moderate to High | The high polarity and ability to solvate cations effectively would suggest good solubility. The lack of hydrogen bond donation may result in slightly lower solubility compared to protic solvents of similar polarity. |
| Acetonitrile, Acetone | Low to Moderate | While polar, these solvents are generally less effective at solvating ionic species compared to DMF and DMSO. | |
| Nonpolar Aprotic | Dichloromethane (DCM) | Low | DCM has a moderate polarity but is a poor hydrogen bond donor and acceptor, resulting in weak solvation of the ionic salt. |
| Tetrahydrofuran (THF) | Very Low | THF has a lower polarity than DCM and is not an effective solvent for ionic compounds. | |
| Nonpolar | Toluene, Hexane | Insoluble | The nonpolar nature of these solvents results in very weak interactions with the ionic this compound, making them incapable of overcoming the crystal lattice energy. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a robust experimental protocol is essential. The equilibrium solubility method is a widely accepted approach that involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.
The Equilibrium Solubility Method
This method relies on achieving a thermodynamic equilibrium between the undissolved solid and the dissolved solute in a given solvent at a constant temperature.
Causality Behind Experimental Choices:
-
Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature using a temperature-controlled shaker or water bath is critical for obtaining reproducible results.
-
Sufficient Equilibration Time: Achieving equilibrium is a time-dependent process. The system must be agitated for a sufficient period to ensure that the maximum amount of solute has dissolved. Preliminary experiments are often necessary to determine the optimal equilibration time.
-
Phase Separation: It is imperative to separate the undissolved solid from the saturated solution before analysis. Filtration or centrifugation are common methods. Incomplete separation will lead to erroneously high solubility values.
-
Accurate Quantification: A sensitive and validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization, is required to accurately measure the concentration of the dissolved analyte in the saturated solution.
Step-by-Step Experimental Protocol
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that the solution becomes saturated.
-
Add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a predetermined equilibration period (e.g., 24-48 hours).
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). This step is critical to remove any undissolved microparticles.
-
-
Sample Preparation for Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Determine the concentration of the solute in the saturated solution by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for the equilibrium solubility determination method.
Safety Considerations
This compound and its related compound, 3-bromopropylamine hydrobromide, are classified as irritants.[7] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[7][8] Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
Conclusion
References
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]
-
PubChem. (n.d.). (3-Bromopropyl)(methyl)amine. Retrieved from [Link]
-
Quora. (2018, March 30). Are amines soluble in organic solvents? Retrieved from [Link]
-
Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
-
VAX. (n.d.). Experiment 1 Determination of Solubility Class. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. srdata.nist.gov [srdata.nist.gov]
- 3. Solvent Miscibility Table [sigmaaldrich.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. byjus.com [byjus.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
An In-Depth Technical Guide to the Fundamental Synthesis of (3-Bromopropyl)(methyl)amine Hydrobromide
Abstract
(3-Bromopropyl)(methyl)amine hydrobromide is a key bifunctional molecule utilized extensively as a building block in the synthesis of pharmaceuticals and other complex organic structures. Its utility stems from the presence of a nucleophilic secondary amine and an electrophilic alkyl bromide, allowing for sequential or differential functionalization. This guide provides a comprehensive overview of the two primary synthetic pathways to this versatile intermediate, intended for an audience of researchers, chemists, and professionals in drug development. The discussion emphasizes the underlying chemical principles, causality behind procedural choices, and provides detailed, field-proven experimental protocols.
Introduction and Strategic Overview
The synthesis of this compound, CAS Number 60035-88-3, presents a classic challenge in selective organic synthesis: achieving controlled mono-alkylation and functional group transformation while managing the reactivity of a difunctional molecule.[1][2] The two most logical and industrially relevant approaches involve either forming the C-N bond first, followed by halogenation, or forming the C-Br bond on a precursor before introducing the methylamino group.
This guide will dissect these two core strategies:
-
Pathway A: Nucleophilic Substitution of an Amino Alcohol. This is a highly reliable and selective method starting from 3-(methylamino)-1-propanol. The hydroxyl group is converted to a bromide in the final step. This pathway offers excellent control over the stoichiometry and minimizes the formation of polymeric byproducts.
-
Pathway B: Direct Alkylation of Methylamine. This pathway involves the reaction of methylamine with 1,3-dibromopropane. While atom-economical, this route is notoriously challenging due to the propensity for over-alkylation, where the desired secondary amine product reacts further with the alkylating agent.[3]
The choice between these pathways depends on factors such as the availability of starting materials, required scale, purity specifications, and the process control capabilities of the laboratory.
Pathway A: Synthesis via Bromination of 3-(Methylamino)-1-propanol
This is the preferred laboratory-scale method for obtaining high-purity this compound. The strategy relies on the robust and predictable conversion of a primary alcohol to an alkyl bromide.
Mechanistic Rationale and Causality
The core of this pathway is the nucleophilic substitution of the hydroxyl group in 3-(methylamino)-1-propanol. Direct reaction with HBr can proceed, but often requires harsh conditions.[4] A more controlled and efficient method involves an activating agent like phosphorus tribromide (PBr₃).[5][6]
The reaction proceeds via an SN2 mechanism:
-
Activation: The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and forms a protonated O-phosphorous intermediate, converting the hydroxyl group into an excellent leaving group (a dibromophosphite ester).[7]
-
Substitution: The bromide ion, now acting as a nucleophile, performs a backside attack on the carbon atom bearing the activated oxygen group. This SN2 displacement inverts the stereochemistry if the carbon were chiral (though it is not in this case) and forms the C-Br bond, releasing dibromophosphorous acid as a byproduct.[5][7]
-
Protonation: The final product, (3-Bromopropyl)(methyl)amine, is a free base. The hydrobromide salt is formed by treatment with hydrobromic acid or by the HBr generated in situ during the reaction and subsequent workup.
This method's high fidelity is due to the selective reactivity of PBr₃ with alcohols over amines under the reaction conditions. The amine is typically present in its protonated form, which protects it from reacting with the brominating agent.
Visualizing Pathway A
Caption: Reaction workflow for Pathway A.
Experimental Protocol: Bromination with PBr₃
This protocol is adapted from established procedures for converting primary alcohols to alkyl bromides.[8]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-(Methylamino)-1-propanol | 89.14 | 10.0 g | 112.2 | Starting material |
| Phosphorus Tribromide (PBr₃) | 270.69 | 11.1 mL (32.0 g) | 118.1 (39.4x3 eq) | Corrosive, reacts violently with water |
| Dichloromethane (DCM) | 84.93 | 250 mL | - | Anhydrous solvent |
| Saturated NaHCO₃ solution | - | ~150 mL | - | For quenching |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~20 g | - | Drying agent |
Procedure:
-
Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen.
-
Charging the Flask: Charge the flask with 3-(methylamino)-1-propanol (10.0 g, 112.2 mmol) and anhydrous dichloromethane (250 mL).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of PBr₃: Add phosphorus tribromide (11.1 mL, 118.1 mmol) to the dropping funnel. Add the PBr₃ dropwise to the cooled solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction is exothermic.[8]
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quenching: Slowly and carefully quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) solution dropwise while maintaining cooling in the ice bath. Continue addition until gas evolution ceases and the pH of the aqueous layer is basic (~pH 8-9).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification/Isolation: The product is often obtained as the hydrobromide salt after the acidic workup inherent to the reaction byproducts. If the free base is isolated, it can be converted to the hydrobromide salt by dissolving it in isopropanol and adding a stoichiometric amount of 48% aqueous HBr, followed by precipitation with ether and collection by filtration. The solid product can be recrystallized from an ethanol/ether mixture to achieve high purity.
Pathway B: Synthesis via Direct Alkylation of Methylamine
This pathway is more direct but requires stringent control to prevent the formation of undesired byproducts, primarily the tertiary amine and quaternary ammonium salt.
Mechanistic Rationale and Causality
The reaction is a series of nucleophilic substitutions (SN2) where methylamine acts as the nucleophile and 1,3-dibromopropane is the electrophile.[9]
The Selectivity Challenge: The primary challenge is that the product, (3-Bromopropyl)(methyl)amine, is a secondary amine. Secondary amines are often more nucleophilic than the starting primary amine (methylamine) due to the electron-donating effect of the alkyl group.[3] This increased nucleophilicity makes the product competitive with the starting material, leading to a second alkylation event to form N,N'-dimethyl-N-(3-bromopropyl)propane-1,3-diamine and subsequent polymerization or cyclization products.
Strategies for Control:
-
Large Excess of Amine: Using a significant molar excess of methylamine shifts the reaction equilibrium towards the formation of the desired secondary amine by increasing the statistical probability of a 1,3-dibromopropane molecule reacting with methylamine rather than the product.[9]
-
Controlled Addition: Slowly adding the 1,3-dibromopropane to the methylamine solution helps maintain a high amine-to-alkyl halide ratio throughout the reaction, suppressing over-alkylation.[9]
-
Solvent and Temperature: Using a suitable solvent (like ethanol or THF) and maintaining a low temperature can help modulate reactivity and improve selectivity.
Visualizing Pathway B
Caption: Reaction workflow for Pathway B, highlighting the competing over-alkylation.
Experimental Protocol: Controlled Alkylation
This protocol is based on general principles for selective mono-alkylation of primary amines.[9]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |
| Methylamine (40% in H₂O) | 31.06 | 194 mL | 2.5 | 5 equivalents, large excess |
| 1,3-Dibromopropane | 201.86 | 50.8 mL (101 g) | 0.5 | Limiting reagent |
| Ethanol (EtOH) | 46.07 | 500 mL | - | Solvent |
| Sodium Hydroxide (NaOH) | 40.00 | ~40 g | 1.0 | For neutralization |
| Hydrobromic Acid (48%) | 80.91 | As needed | - | For salt formation |
Procedure:
-
Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser, add the 40% aqueous methylamine solution (194 mL, 2.5 mol) and ethanol (500 mL).
-
Cooling: Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Controlled Addition: Add 1,3-dibromopropane (50.8 mL, 0.5 mol) to the dropping funnel. Add the dibromopropane dropwise to the vigorously stirred methylamine solution over 3-4 hours. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (16-20 hours).
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess methylamine.
-
Neutralization and Extraction: To the remaining aqueous residue, add a solution of sodium hydroxide (40 g in 100 mL of water) while cooling in an ice bath to neutralize the methylamine hydrobromide formed. Extract the resulting mixture with diethyl ether or ethyl acetate (3 x 200 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate on a rotary evaporator to yield the crude free base, (3-Bromopropyl)(methyl)amine.
-
Salt Formation and Purification: Dissolve the crude oil in isopropanol (200 mL). Cool the solution in an ice bath and add 48% hydrobromic acid (HBr) dropwise until the solution is acidic (pH ~2). The hydrobromide salt should precipitate. If necessary, add diethyl ether to induce full precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in vacuo. The product can be recrystallized from ethanol.
Comparative Analysis and Conclusion
| Feature | Pathway A (Bromination) | Pathway B (Alkylation) |
| Selectivity | High; minimal side products. | Low; prone to over-alkylation. |
| Yield | Generally high and reproducible. | Variable; highly dependent on conditions. |
| Process Control | Straightforward temperature control. | Requires strict control of addition rate and stoichiometry. |
| Purification | Simpler; often direct crystallization. | More complex; requires separation from byproducts. |
| Atom Economy | Lower; uses a brominating agent. | Higher; more direct use of starting materials. |
| Starting Materials | Requires 3-(methylamino)-1-propanol. | Requires methylamine and 1,3-dibromopropane. |
For research, development, and applications where high purity is paramount, Pathway A (Bromination of 3-(methylamino)-1-propanol) is the superior and recommended method. Its self-validating nature lies in the predictable and selective transformation of the alcohol, leading to a cleaner reaction profile and simpler purification. While Pathway B (Direct Alkylation) is more atom-economical, the inherent lack of selectivity presents significant process control and purification challenges. Overcoming these challenges requires careful optimization that may offset the initial simplicity of the approach. The choice of synthesis should be guided by a thorough assessment of project requirements, balancing purity, scale, and process robustness.
References
- FMC Corporation. (2004). Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds. U.S. Patent No. US6717014B1.
- Wiley-VCH. (n.d.). Supporting Information for a relevant synthesis. Retrieved January 20, 2026, from a representative synthesis document.
-
Kamm, O., & Marvel, C. S. (1941). Alkyl and Alkylene Bromides. Organic Syntheses, Coll. Vol. 1, 25. [Link]
-
dlab @ EPFL. (n.d.). Phosphorus tribromide. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (2023). Phosphorus tribromide. In Wikipedia. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Ferreira, R. J., & Jung, S. (2021). How can I convert 3-bromopropylamine hydrobromide to 3-bromopropylamine? ResearchGate. [Link]
-
PrepChem. (n.d.). Preparation of 1,3-dibromopropane. [Link]
-
NileRed. (2016). Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). YouTube. [Link]
-
American Elements. (n.d.). This compound. [Link]
-
Cortese, F. B. (1943). β-Bromoethylamine hydrobromide. Organic Syntheses, Coll. Vol. 2, 91. [Link]
-
Ashenhurst, J. (2015). PBr3 and SOCl2. Master Organic Chemistry. [Link]
-
Chemia. (2024). Overview of bromination reactions with phosphorus bromides. [Link]
-
BYJU'S. (n.d.). PBr3 Reaction. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
- 1. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. P(III)/P(V)-Catalyzed Methylamination of Arylboronic Acids and Esters: Reductive C-N Coupling with Nitromethane as a Methylamine Surrogate [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Phosphorus tribromide [dlab.epfl.ch]
- 6. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 7. US6184394B1 - Process for the preparation of 3-furoate esters and novel intermediate compounds - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]
Reactivity and chemical behavior of (3-Bromopropyl)(methyl)amine hydrobromide
An In-depth Technical Guide to the Reactivity and Chemical Behavior of (3-Bromopropyl)(methyl)amine hydrobromide
Abstract
This compound is a bifunctional chemical reagent of significant interest in synthetic organic chemistry and drug development. As a hydrobromide salt, it offers improved stability and handling characteristics compared to its freebase form. This guide provides a detailed examination of its core reactivity, focusing on the interplay between its secondary amine and primary alkyl bromide functionalities. We will explore its propensity for intramolecular cyclization to form N-methylazetidinium bromide and its utility in intermolecular nucleophilic substitution reactions. This document serves as a technical resource for researchers, offering insights into reaction mechanisms, field-proven experimental protocols, and key applications, thereby enabling its effective utilization as a versatile synthetic building block.
Introduction and Significance
This compound, with CAS Number 60035-88-3, is a valuable intermediate in organic synthesis.[1][] Its structure contains two key reactive centers: a nucleophilic secondary amine and an electrophilic primary alkyl bromide. This duality allows it to be used in a variety of synthetic transformations, most notably as a precursor for introducing the N-methyl-N-propylamine moiety or for the construction of four-membered nitrogen-containing heterocyclic systems (azetidines). The hydrobromide salt form enhances its crystalline nature, making it easier to handle and weigh than the corresponding free amine, which may be a volatile or hygroscopic liquid. Understanding the chemical behavior of this compound is crucial for designing synthetic routes for novel pharmaceuticals and complex organic molecules.
Physicochemical and Safety Profile
A comprehensive understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting.
Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | 3-bromo-N-methylpropan-1-amine;hydrobromide | [1][] |
| CAS Number | 60035-88-3 | [1][][3] |
| Molecular Formula | C₄H₁₁Br₂N | [1] |
| Molecular Weight | 232.95 g/mol | [1][3] |
| Appearance | Powder | [3] |
| Melting Point | 64-66 °C | [3] |
Safety and Handling
This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]
Core Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6][7]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.[4][5]
-
Storage: Store in a tightly-closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[5][8]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[7] If inhaled, move to fresh air.[6] Seek medical attention if irritation persists.
Core Reactivity Profile
The chemical behavior of this compound is dominated by the presence of its two functional groups. The amine is a nucleophile, while the carbon atom bonded to the bromine is an electrophile. Before reaction, the amine is typically deprotonated by adding a base to generate the more nucleophilic free amine. The subsequent reaction pathway is highly dependent on the reaction conditions.
// Define nodes main [label="(3-Bromopropyl)(methyl)amine\nC₄H₁₀BrN", pos="0,0!", fillcolor="#F1F3F4", style=filled]; nuc [label="Nucleophilic Center\n(Secondary Amine)", pos="-2,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; elec [label="Electrophilic Center\n(Primary Alkyl Bromide)", pos="2,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; intra [label="Intramolecular\nCyclization", pos="-2,-1.5!", fillcolor="#FBBC05", style=filled]; inter [label="Intermolecular\nSubstitution", pos="2,-1.5!", fillcolor="#34A853", style=filled];
// Define edges main -- nuc [label=" N-H "]; main -- elec [label=" C-Br "]; nuc -> intra [label=" Attacks C-Br "]; elec -> inter [label=" Attacked by Nu⁻ "]; }
Figure 1: Dual reactivity centers of the free amine form.
Intramolecular Cyclization: The Path to Azetidines
One of the most important reactions of this compound is its ability to undergo an intramolecular S_N_2 reaction. Upon deprotonation with a suitable base, the lone pair on the nitrogen atom of the resulting free amine attacks the electrophilic carbon at the other end of the propyl chain, displacing the bromide ion. This process results in the formation of a stable, four-membered heterocyclic ring, N-methylazetidinium bromide.
Causality Behind Experimental Choices:
-
Choice of Base: A non-nucleophilic base (e.g., potassium carbonate, triethylamine) is essential. Using a nucleophilic base like sodium hydroxide could lead to competitive intermolecular substitution (S_N_2) at the C-Br bond.
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is often used to dissolve the salt and facilitate the S_N_2 reaction.
-
Concentration: The reaction is typically run under dilute conditions to favor the intramolecular pathway over the intermolecular alternative, which is concentration-dependent.
// Nodes for reactants and products
start [label=<
Free Amine
![]() |
| N-methylazetidinium bromide |
// Invisible nodes for arrow bending p1 [shape=point, width=0]; p2 [shape=point, width=0];
// Edges start -> p1 [arrowhead=none]; p1 -> ts [label="+ Base\n- HBr"]; ts -> p2 [arrowhead=none]; p2 -> product [label="Intramolecular\nS_N_2 Attack"];
{rank=same; start; product;} {rank=same; p1; ts; p2;} }
Figure 2: Mechanism for intramolecular cyclization.
Intermolecular Nucleophilic Substitution
(3-Bromopropyl)(methyl)amine can also serve as an alkylating agent, where an external nucleophile attacks the electrophilic carbon bonded to the bromine. This is a standard S_N_2 reaction. For this pathway to be favored, the amine functionality must typically be protected, or the reaction must be carried out with a strong, highly reactive external nucleophile under conditions that suppress intramolecular cyclization.
Furthermore, the secondary amine itself can act as a nucleophile towards other electrophiles. After the initial reaction with an alkyl halide, the resulting secondary amine is often more nucleophilic than the primary amine it was formed from, which can lead to further alkylation and the formation of tertiary amines and even quaternary ammonium salts.[9][10] This is a crucial consideration in reactions where the amine is intended to react with an external electrophile.
Synthetic Applications and Protocols
The dual reactivity of this compound makes it a versatile tool in the synthesis of pharmaceuticals and other complex organic targets.
Application as a Synthetic Building Block
The primary application of this compound is to introduce the N-methylaminopropyl group into a molecule.[11] This moiety is present in a range of biologically active compounds. The reaction typically involves the nucleophilic attack of a deprotonated substrate (e.g., a phenol, thiol, or another amine) on the electrophilic C-Br bond of the reagent.
Experimental Protocol: Synthesis of N-methylazetidinium bromide
This protocol describes a self-validating system for the intramolecular cyclization of this compound.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetonitrile (CH₃CN)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound.
-
Add anhydrous acetonitrile to create a ~0.1 M solution.
-
Add anhydrous potassium carbonate to the suspension. The K₂CO₃ acts as the base to deprotonate the amine hydrobromide.
-
Heat the reaction mixture to reflux (approx. 82 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).
-
Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude N-methylazetidinium bromide product, which can be further purified by recrystallization.
// Nodes A [label="1. Combine Reagents\n(Amine Salt, K₂CO₃, CH₃CN)\nin flask under N₂", fillcolor="#F1F3F4"]; B [label="2. Heat to Reflux\n(~82°C)", fillcolor="#FBBC05"]; C [label="3. Monitor Reaction\n(TLC / LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Cool & Filter\n(Remove inorganic salts)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Concentrate Filtrate\n(Rotary Evaporation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. Purify Product\n(Recrystallization)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B [label=" Stir "]; B -> C [label=" 12-24h "]; C -> D [label=" Reaction Complete "]; D -> E; E -> F; }
Figure 3: Workflow for intramolecular cyclization.
Conclusion
This compound is a strategically important bifunctional reagent. Its primary value lies in its capacity for controlled intramolecular cyclization to yield azetidine derivatives or for its use as an alkylating agent to install an N-methylaminopropyl group. A thorough understanding of its reactivity, particularly the factors that favor either intramolecular or intermolecular pathways, is essential for its successful application in complex synthetic challenges. By carefully selecting bases, solvents, and concentrations, chemists can effectively harness the dual nature of this compound to achieve their desired synthetic outcomes.
References
- AK Scientific, Inc. (n.d.). 3-Bromopropylamine hydrobromide Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet for Methylamine hydrobromide.
- American Elements. (n.d.). This compound.
- PubChem. (n.d.). 3-Bromopropylamine hydrobromide. National Center for Biotechnology Information.
- BOC Sciences. (n.d.). This compound.
- Fisher Scientific. (2025). Safety Data Sheet for 1-Propanamine, 3-bromo-, hydrobromide.
- ECHEMI. (n.d.). 3-Bromopropylamine hydrobromide SDS.
- Medline. (2012). Safety Data Sheet for Ethanamine, 2-bromo-, hydrobromide.
- Chemicalbook. (n.d.). (3-bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide.
- Smolecule. (n.d.). 3-Bromopropylamine hydrobromide.
- Sigma-Aldrich. (n.d.). This compound.
- PubChem. (n.d.). (3-Bromopropyl)dimethylamine hydrobromide. National Center for Biotechnology Information.
- ECHEMI. (n.d.). 5003-71-4, 3-Bromopropylamine hydrobromide Formula.
- Smolecule. (n.d.). Buy (3-Bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide.
- Sigma-Aldrich. (n.d.). 3-Bromopropylamine, 98%.
- PubChem. (n.d.). 3-Bromopropan-1-aminehydrobromide. National Center for Biotechnology Information.
- PubChem. (n.d.). 3-Bromopropylamine. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). (3-Bromopropyl)trimethylammonium bromide, 97%.
- Toronto Research Chemicals. (n.d.). This compound.
- LGC Standards. (n.d.). (3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide.
- PubChem. (n.d.). (3-Bromopropyl)(methyl)amine. National Center for Biotechnology Information.
- Google Patents. (2016). CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide.
- Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview.
- PubChemLite. (n.d.). (3-bromopropyl)(butan-2-yl)methylamine hydrobromide.
- Sigma-Aldrich. (n.d.). 3-Bromopropylamine, 98% (Melting Point).
- Chemguide. (n.d.). Multiple nucleophilic substitution - halogenoalkanes and ammonia.
- Chemguide. (n.d.). Amines as nucleophiles.
- Gauth. (n.d.). Methylamine reacts with bromoethane by nucleophilic substitution.
Sources
- 1. americanelements.com [americanelements.com]
- 3. This compound | 60035-88-3 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. medline.com [medline.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Buy 3-Bromopropylamine hydrobromide | 5003-71-4 [smolecule.com]
(3-Bromopropyl)(methyl)amine Hydrobromide: A Versatile Building Block for Advanced Drug Discovery and Materials Science
Abstract
(3-Bromopropyl)(methyl)amine hydrobromide is a bifunctional reagent of significant interest in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, incorporating both a nucleophilic secondary amine (in its hydrobromide salt form) and an electrophilic alkyl bromide, allows for a diverse range of chemical transformations. This guide provides an in-depth technical overview of the core properties, reactivity, and potential research applications of this versatile building block. We will explore its utility in the construction of complex heterocyclic scaffolds, such as piperidines and other nitrogen-containing ring systems, which are prevalent in a vast number of biologically active molecules. Furthermore, this guide will present detailed, field-proven insights into experimental design and protocol validation for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of a Bifunctional Reagent
In the quest for novel therapeutics and advanced materials, the efficient construction of complex molecular architectures is paramount. This compound emerges as a valuable tool in this endeavor, offering a unique combination of reactive functionalities within a single, compact molecule. The presence of a secondary amine and a primary alkyl bromide allows for sequential or tandem reactions, enabling the introduction of a methylamino-propyl chain into a variety of substrates. This moiety is a common feature in numerous biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic profiles.
This guide will delve into the practical applications of this compound, moving beyond a simple recitation of its properties to provide a deeper understanding of its reactivity and the rationale behind its use in specific synthetic contexts.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 60035-88-3 | [1] |
| Molecular Formula | C4H11Br2N | [2] |
| Molecular Weight | 232.95 g/mol | [2] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 64-66 °C | [3] |
| Solubility | Soluble in water | [4] |
Handling and Storage: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[6]
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.
The Nucleophilic Secondary Amine
The secondary amine, once deprotonated, acts as a potent nucleophile. This allows for its reaction with a wide range of electrophiles, including:
-
Acyl chlorides and anhydrides: to form amides.
-
Sulfonyl chlorides: to form sulfonamides.
-
Aldehydes and ketones: in reductive amination protocols to form tertiary amines.
The Electrophilic Alkyl Bromide
The propyl bromide moiety is an excellent electrophile for SN2 reactions. It readily reacts with a variety of nucleophiles, such as:
-
Primary and secondary amines: for N-alkylation.
-
Phenols and thiols: for O- and S-alkylation.
-
Carbanions and other carbon nucleophiles.
The interplay between these two functionalities opens up a rich landscape of synthetic possibilities, which will be explored in the following sections.
Key Research Applications in Medicinal Chemistry
The N-methyl-3-aminopropyl structural motif is a key pharmacophore in a number of centrally acting agents. The ability of this compound to introduce this group makes it a valuable building block in drug discovery.
Synthesis of Substituted Piperidines: A Gateway to CNS-Active Compounds
The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous drugs targeting the central nervous system (CNS).[1][2][7][8] this compound is an ideal precursor for the synthesis of N-methylpiperidines through intramolecular cyclization.
Conceptual Workflow for Piperidine Synthesis:
Caption: General workflow for N-methylpiperidine synthesis.
Experimental Protocol: Synthesis of a 4-Aryl-N-methylpiperidine Derivative (Illustrative)
-
N-Alkylation: To a solution of an arylacetonitrile (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2.5 eq.). Stir the mixture at room temperature for 30 minutes. Add this compound (1.2 eq.) and heat the reaction to 60-80 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Isolation of Intermediate: Cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude intermediate can be purified by column chromatography or taken directly to the next step.
-
Intramolecular Cyclization: Dissolve the isolated intermediate in a suitable solvent like THF or toluene. Add a strong base such as sodium hydride or LDA at 0 °C. Allow the reaction to warm to room temperature and stir until cyclization is complete (monitor by TLC or LC-MS).
-
Final Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired N-methyl-4-arylpiperidine.
Causality Behind Experimental Choices:
-
Choice of Base: A non-nucleophilic base like potassium carbonate is used in the initial alkylation to deprotonate the acidic proton of the arylacetonitrile without competing in the SN2 reaction. A stronger base like NaH or LDA is required for the intramolecular C-alkylation to form the piperidine ring.
-
Solvent Selection: Polar aprotic solvents like acetonitrile or DMF are ideal for SN2 reactions. Anhydrous conditions are crucial for the intramolecular cyclization step when using strong, moisture-sensitive bases.
-
Temperature Control: The initial alkylation may require heating to proceed at a reasonable rate. The intramolecular cyclization is often initiated at a low temperature to control the exothermic reaction of the strong base.
Elongation of Side Chains in Bioactive Molecules
This compound can be used to introduce a flexible three-carbon linker with a terminal methylamino group. This is a common strategy in drug design to optimize ligand-receptor interactions.
Example Application: Modification of an Indole Scaffold
The indole nucleus is another privileged structure in medicinal chemistry.[9] Alkylation of the indole nitrogen with this compound can be achieved under basic conditions to introduce the desired side chain.
Caption: N-Alkylation of an indole with this compound.
This modification can be a key step in the synthesis of compounds targeting serotonin or melatonin receptors, where an aminoalkyl side chain at the indole nitrogen is often crucial for activity.
Applications in Materials Science
The bifunctional nature of this compound also lends itself to applications in materials science, particularly in the synthesis of functionalized polymers and surfaces.
-
Monomer Synthesis: It can be used to introduce a pendant methylamino group to a polymerizable monomer. This functionality can then be used for post-polymerization modification or to impart specific properties to the resulting polymer, such as hydrophilicity or the ability to coordinate with metal ions.
-
Surface Modification: The alkyl bromide can react with surface-bound nucleophiles (e.g., hydroxyl or amine groups on a solid support) to tether the methylaminopropyl group to the surface. This can be used to create surfaces with altered chemical properties for applications in chromatography, catalysis, or sensing.
Conclusion: A Versatile Tool for Molecular Innovation
This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its ability to participate in a wide range of chemical transformations, coupled with the prevalence of the N-methyl-3-aminopropyl moiety in biologically active compounds, makes it a valuable reagent for researchers in drug discovery and development. A thorough understanding of its reactivity and careful consideration of reaction conditions are key to unlocking its full synthetic potential. As the demand for novel molecular architectures continues to grow, the strategic application of such bifunctional reagents will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.
References
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614. [Link]
-
Song, Q., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(19), 6649. [Link]
-
Kumar, A., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 60B, 518-523. [Link]
-
American Elements. This compound | CAS 60035-88-3. [Link]
-
PubChem. 3-Bromopropylamine hydrobromide. [Link]
-
Wolfe, J. P., et al. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. ACS Medicinal Chemistry Letters, 2(6), 449–453. [Link]
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. Preparation of optically active 3-substituted piperidines via ring expansion: synthesis of 4-amino- and 4-fluoro-1,4,5-trideoxy-1,5-imino-D-ribitol and 1,5-dideoxy-1,5-imino-D-ribitol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. 3-Bromopropylamine hydrobromide | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-guided development of heterodimer-selective GPCR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of (3-Bromopropyl)(methyl)amine Hydrobromide
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and toxicological information for (3-Bromopropyl)(methyl)amine hydrobromide. As a Senior Application Scientist, the following narrative moves beyond standard Safety Data Sheet (SDS) formats to deliver field-proven insights and explain the causality behind critical safety protocols. The procedures outlined are designed as self-validating systems to ensure the highest level of safety and experimental integrity for professionals in research and development.
Section 1: Chemical and Hazard Profile
This compound is a bifunctional molecule, possessing both a secondary amine and a primary alkyl bromide. This structure makes it a valuable synthetic intermediate but also dictates its toxicological profile. Understanding its inherent reactivity is paramount to safe handling.
Mechanism of Hazard: The Alkylating Agent
The primary hazard associated with this compound stems from its nature as an alkylating agent . The carbon-bromine bond is polarized, rendering the carbon atom electrophilic. This molecule readily reacts with biological nucleophiles, such as the amine and thiol groups found in amino acids (e.g., lysine, cysteine) and the nitrogen atoms in the nucleobases of DNA.[1][2]
This covalent modification of essential biomolecules can disrupt cellular function, leading to cytotoxicity.[3][4] On a macroscopic level, this reactivity manifests as irritation to the skin, eyes, and respiratory tract upon contact. Unlike inert powders, its hazard is not merely physical; it is chemical and reactive. Therefore, all handling protocols must be based on the principle of preventing contact to avoid the initiation of this alkylation chemistry on biological tissues.
Identification and Physicochemical Properties
Proper identification is the first step in a robust safety protocol. Key identifiers and properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 3-bromo-N-methylpropan-1-amine; hydrobromide | [5] |
| CAS Number | 60035-88-3 | [5] |
| Molecular Formula | C₄H₁₁Br₂N | [5] |
| Molecular Weight | 232.95 g/mol | [5] |
| Appearance | White to off-white powder/solid | [5] |
| Key Characteristics | Hygroscopic (absorbs moisture from the air) | [6] |
GHS Classification and Hazard Statements
The Globally Harmonized System (GHS) provides a clear and concise summary of the compound's hazards.
| GHS Classification | Code | Hazard Statement | Pictogram | Reference |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5] | |
| Skin Irritation | H315 | Causes skin irritation | [5] | |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [5] | |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [5] |
Section 2: Proactive Safety & Handling Protocols
A proactive approach, grounded in the principles of risk assessment and exposure control, is essential. The following workflow and protocols are designed for professionals handling this and similar potent powdered reagents.
Safe Handling Workflow
This workflow outlines the critical decision points and safety checks from receipt of the chemical to its final disposal.
Caption: Proactive workflow for handling (3-Bromopropyl)(methyl)amine HBr.
Engineering Controls and Personal Protective Equipment (PPE)
The primary goal is to minimize exposure through a combination of engineering controls and PPE.[7]
-
Primary Engineering Control: Always handle the solid compound within a certified chemical fume hood or a powder containment ventilated enclosure. This is non-negotiable, as it prevents the inhalation of fine particulates.[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical splash goggles and a face shield are required, especially when handling larger quantities or preparing solutions where splashing is possible.[9][10]
-
Gloves: Use double-layered nitrile gloves. The alkylating nature of the compound necessitates a robust barrier. Inspect gloves for any tears before use and change them immediately if contamination is suspected.[8]
-
Lab Coat: A fully buttoned, long-sleeved laboratory coat is mandatory. An additional chemical-resistant apron is recommended for transfers of significant quantities.[10]
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, for spill cleanup or in situations where ventilation is compromised, a NIOSH-approved respirator (e.g., N95 for powders) is essential.[8][9]
-
Protocol for Weighing and Preparing Solutions
This protocol is designed to minimize the generation of airborne dust and prevent contamination.
-
Preparation:
-
Designate a specific area within the chemical fume hood for the procedure.
-
Cover the work surface (e.g., the balance) with disposable absorbent bench paper.
-
Assemble all necessary items: spatulas, weigh boats/papers, receiving flask, and solvent.
-
Pre-label the receiving flask with the chemical name, concentration, date, and your initials.
-
-
Weighing:
-
Ensure the fume hood sash is at the certified height.
-
Tare the analytical balance with the weigh boat inside.
-
Slowly and carefully transfer the desired amount of this compound powder to the weigh boat. Avoid any sudden movements that could aerosolize the powder. Using an anti-static weigh boat is recommended.
-
Record the final mass.
-
-
Transfer and Solubilization:
-
Carefully transfer the powder from the weigh boat into the pre-labeled receiving flask.
-
Place the used weigh boat into a labeled hazardous waste bag within the fume hood.
-
To solubilize, add the solvent slowly down the side of the flask. This "wets" the powder and prevents it from becoming airborne when swirled.[8]
-
Cap the flask and mix gently until the solid is fully dissolved.
-
Section 3: Reactive Emergency Procedures
Even with meticulous planning, accidents can occur. A rapid, informed response is critical to mitigating harm.
Emergency Response Decision Tree
In the event of a spill or exposure, follow this decision tree to determine the appropriate course of action.
Caption: Decision tree for responding to a chemical emergency.
First Aid Measures
Immediate and correct first aid is crucial.
-
Skin Contact: Immediately brush off any visible solid powder, then flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove contaminated clothing while flushing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Protocol for Minor Spill Cleanup (<10g, Contained)
This procedure should only be performed by trained personnel wearing appropriate PPE as described in Section 2.2, including respiratory protection.
-
Secure the Area: Alert others in the immediate vicinity. Restrict access to the spill area.[9]
-
Control Aerosolization: Gently cover the spill with a disposable absorbent material (e.g., paper towels, spill pads).[9][12]
-
Wet the Material: Carefully apply a small amount of water or an inert solvent (like isopropanol) to the absorbent material to dampen the powder.[9][13] This is the most critical step to prevent the powder from becoming airborne. Do not pour liquid directly onto the powder pile.
-
Collect the Waste: Working from the outside edge of the spill inward, carefully scoop the wetted absorbent material and powder into a heavy-duty plastic bag or a designated hazardous waste container.[11][14]
-
Decontaminate the Surface: Wipe the spill area with a cloth soaked in a detergent solution, followed by several wipes with clean, wet cloths.[11][12]
-
Dispose: Place all contaminated materials (gloves, pads, cloths) into the hazardous waste bag. Seal the bag, label it clearly as "this compound spill debris," and arrange for disposal through your institution's Environmental Health & Safety (EHS) office.[13]
Section 4: Waste Disposal & Decontamination
Proper disposal and decontamination are the final steps in ensuring a safe experimental lifecycle.
Waste Disposal
All waste contaminated with this compound, including unused product, spill cleanup debris, and empty containers, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and appropriate hazard symbols.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures.[7]
Protocol for Decontaminating Glassware and Surfaces
Because of the compound's reactivity, residual material must be thoroughly removed from all surfaces.
-
Initial Rinse (in Fume Hood): Rinse the glassware or surface with a suitable organic solvent in which the compound is soluble (e.g., ethanol or isopropanol) to remove the bulk of the material. Collect this rinse as hazardous waste.
-
Detergent Wash: Wash the rinsed item thoroughly with warm water and a laboratory detergent. Use brushes to scrub all surfaces.
-
Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.
-
Drying: Allow items to air dry or place them in a drying oven.
-
Verification (Optional): For critical applications, a surface wipe test can be performed to ensure complete removal of the alkylating agent, though this is typically reserved for highly potent compounds.
References
-
Duke University Occupational & Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
Pesticide Environmental Stewardship. (n.d.). Spill Cleanup. Retrieved from [Link]
-
The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Alkylating Agents. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
-
Caballero-Velázquez, T., et al. (2022). Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies. Frontiers in Pharmacology. Retrieved from [Link]
-
Pharmaceutical Outsourcing. (2024). SOP for Handling Highly Potent Substances. Retrieved from [Link]
-
Bignold, L. P. (2006). Alkylating agents and DNA polymerases. Mutation Research. Retrieved from [Link]
-
Zaera Research Group, University of California, Riverside. (n.d.). SOP for Chemicals (C to E). Retrieved from [Link]
-
ChemistryViews. (2015). Chemical Indicator for Alkylating Agents. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20135846, (3-Bromopropyl)dimethylamine hydrobromide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78701, 3-Bromopropylamine hydrobromide. Retrieved from [Link]
-
Wikipedia. (n.d.). Haloalkane. Retrieved from [Link]
-
Wikipedia. (n.d.). Chemotherapy. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromopropylamine hydrobromide. Retrieved from [Link]
Sources
- 1. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]
- 3. Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylating agents and DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (3-Bromopropyl)dimethylamine hydrobromide | C5H13Br2N | CID 20135846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromopropylamine hydrobromide | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. SOP for Handling Highly Potent Substances – SOP Guide for Pharma [pharmasop.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 10. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. acs.org [acs.org]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
Purity Specifications and Analytical Characterization of Research-Grade (3-Bromopropyl)(methyl)amine Hydrobromide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a pivotal intermediate in medicinal chemistry and complex organic synthesis, the purity of (3-Bromopropyl)(methyl)amine hydrobromide (CAS: 60035-88-3) is not merely a quality metric; it is the foundation of reproducible, reliable, and meaningful scientific outcomes. This guide provides a comprehensive framework for defining and verifying the purity of this reagent, grounded in established analytical principles and field-proven methodologies. We will explore the critical quality attributes, detail robust analytical protocols for their assessment, and discuss the chemical logic behind these experimental choices.
The Imperative of Purity in Research Applications
This compound is a bifunctional molecule frequently employed to introduce a methylaminopropyl linker into a target structure.[] Its utility spans the synthesis of novel pharmaceutical agents, including potential anticancer therapeutics and central nervous system modulators, to the development of advanced materials.[2] The presence of even minor impurities can have profound consequences:
-
Starting Material Impurities: Unreacted precursors can lead to the formation of unintended side products, complicating purification and reducing the yield of the desired compound.
-
By-product Contamination: Impurities formed during synthesis can compete in subsequent reactions, leading to a complex product mixture that is difficult to characterize.
-
Inorganic Salts: Excess bromide or other inorganic species can affect reaction stoichiometry and catalyst performance.
-
Residual Solvents & Water: These can impact the stability, solubility, and reactivity of the reagent and are often subject to strict limits in pharmaceutical development.[3][4]
Therefore, a multi-faceted analytical approach is essential to establish a complete purity profile, ensuring that the reagent's performance is consistent and predictable.
Core Quality Specifications for this compound
A comprehensive Certificate of Analysis for research-grade material should address the following parameters. The acceptance criteria provided are typical for high-purity applications.
| Parameter | Specification | Significance and Rationale |
| Appearance | White to off-white powder or crystalline solid | A visual check for discoloration or foreign matter, which can indicate degradation or contamination. |
| Identity (Structure) | Conforms to the structure of (3-Bromopropyl)(methyl)amine HBr | Confirms that the material is the correct chemical entity. Verified by ¹H NMR and FTIR spectroscopy. |
| Assay (Purity) | ≥ 98.0% (by HPLC or Titration) | Quantifies the amount of the active compound, ensuring accurate stoichiometry in reactions. |
| Water Content | ≤ 0.5% (by Karl Fischer Titration) | Water can hydrolyze the compound or interfere with moisture-sensitive reactions.[5] |
| Residual Solvents | Meets ICH Q3C / USP <467> limits | Organic solvents used in manufacturing are non-therapeutic and potentially toxic; their levels must be controlled.[6][7] |
| Related Substances | Individual Impurity: ≤ 0.5% Total Impurities: ≤ 1.5% | Controls organic impurities from synthesis or degradation that could cause side reactions. |
| Inorganic Bromide | Report Value (by Ion Chromatography) | Quantifies free bromide ions, which can indicate degradation or residual hydrobromic acid from synthesis.[8] |
Analytical Methodologies: A Self-Validating System
The following protocols are designed to provide a robust and cross-verifiable assessment of the material's quality. The causality behind key instrumental and procedural choices is explained to empower the researcher with a deeper understanding of the data generated.
A. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is the most definitive method for structural confirmation. It provides information on the number of different types of protons, their electronic environment, and their proximity to one another.
-
Protocol Rationale: The sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) to avoid solvent signal interference. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm). The resulting spectrum should be consistent with the expected structure.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (Methyl) | ~2.6 - 2.8 | Singlet (or Triplet if coupled to N-H) | 3H |
| -N-CH₂- (Methylene adjacent to N) | ~3.0 - 3.2 | Triplet | 2H |
| -CH₂-CH₂-CH₂- (Central Methylene) | ~2.1 - 2.3 | Multiplet (Quintet) | 2H |
| -CH₂-Br (Methylene adjacent to Br) | ~3.5 - 3.7 | Triplet | 2H |
| N-H₂⁺ (Ammonium Protons) | Variable, broad (~8.0 - 9.0 in DMSO-d₆) | Broad Singlet | 2H |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Spectra for the closely related 3-Bromopropylamine hydrobromide are publicly available and serve as a useful reference.[9][10][11]
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.
-
Protocol Rationale: A small amount of the solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory or pressed into a KBr pellet. The resulting spectrum should display characteristic absorption bands corresponding to the molecule's bonds.
-
Expected Characteristic Peaks:
-
~2700-3000 cm⁻¹ (broad): N-H stretch from the secondary ammonium salt.
-
~2850-2960 cm⁻¹: C-H aliphatic stretching.
-
~1470 cm⁻¹: C-H bending.
-
~1050-1250 cm⁻¹: C-N stretching.
-
~550-650 cm⁻¹: C-Br stretching.
-
A. High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
Direct HPLC analysis of small, polar amines like this compound is challenging due to poor retention on standard reversed-phase columns and lack of a UV chromophore.[12] Therefore, a pre-column derivatization method is employed to attach a UV-active or fluorescent tag, enabling sensitive and reliable quantification.[13][14]
-
Experimental Protocol: HPLC with o-Phthalaldehyde (OPA) Derivatization
-
Standard & Sample Preparation:
-
Accurately weigh and dissolve the reference standard and sample in a suitable diluent (e.g., water/methanol, 1:1 v/v) to a concentration of approximately 1 mg/mL.
-
-
Online Derivatization (Automated):
-
The HPLC autosampler is programmed to mix a precise volume of the sample/standard with a borate buffer (pH ~10) and an OPA/thiol reagent solution.[14] The reaction rapidly forms a highly fluorescent isoindole derivative.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 25 mM Phosphate Buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient from low to high acetonitrile concentration to elute the derivatized amine and any derivatized impurities.
-
Flow Rate: 1.0 mL/min.
-
Detector: Fluorescence Detector (Excitation: ~340 nm, Emission: ~450 nm) or UV Detector (~340 nm).
-
-
Analysis: The purity (assay) is calculated by comparing the peak area of the main component in the sample to that of the reference standard. Related substances are quantified based on their area percentage relative to the main peak.
-
B. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Residual Solvents
This is the standard method for analyzing volatile organic impurities, conforming to regulatory guidelines like USP <467>.[4][15]
-
Protocol Rationale: The sample is placed in a sealed vial and heated. Volatile solvents partition into the gas phase (headspace) above the sample. A portion of this gas is injected into the GC-MS. The GC separates the solvents based on their boiling points and polarity, and the MS identifies them based on their unique mass fragmentation patterns. This technique prevents non-volatile matrix components from contaminating the instrument.[16]
-
Experimental Protocol: USP <467> Procedure A
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., DMSO or DMF).
-
HS-GC-MS Conditions:
-
GC Column: G43 phase (e.g., DB-624) or equivalent.
-
Incubation: Heat vial at ~80 °C for ~15 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
GC Oven Program: A temperature ramp (e.g., 40 °C held for 20 min, then ramp to 240 °C) to separate a wide range of solvents.
-
MS Detector: Scan mode (e.g., 35-300 m/z) for identification.
-
-
Analysis: Identify and quantify solvents by comparing the resulting chromatogram to a standard containing known solvents at their specified limits as defined by ICH guidelines.[7]
-
This is a highly specific and accurate method for determining water content.
-
Protocol Rationale: Amines are basic and can interfere with the pH-dependent Karl Fischer reaction, leading to inaccurate, high results.[5] To counteract this, a neutralizing agent (e.g., benzoic or salicylic acid) is added to the titration solvent to buffer the system.[17][18] Coulometric titration is preferred for its high sensitivity to low water levels.
-
Experimental Protocol: Coulometric Karl Fischer Titration
-
Instrument Setup: Use a Karl Fischer titrator with a coulometric cell. Add a specialized anode solution (e.g., HYDRANAL™ Coulomat AG) and a neutralizing agent like benzoic acid.[17]
-
Titration: Allow the instrument to titrate the solvent to a dry endpoint (blanking).
-
Sample Introduction: Accurately weigh and inject the sample into the cell.
-
Measurement: The instrument generates iodine, which reacts with the water from the sample. The total charge required is proportional to the amount of water, which is calculated and displayed by the instrument.
-
Visualizing the Process and Potential Impurities
Diagrams provide a clear, high-level overview of complex workflows and chemical relationships.
The following diagram outlines the logical flow for the comprehensive analysis of a batch of this compound.
Caption: Target compound and potential impurities.
References
- Vertex AI Search. Residual Solvent Analysis in Pharmaceuticals.
- Agilent. Residual Solvent Analysis of Pharmaceutical Products.
- Contract Laboratory. Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide.
- Chemetrix. Residual Solvent Analysis of Pharmaceutical Products.
- RSSL.
- Hiranuma.
- MilliporeSigma.
- MilliporeSigma.
- ChemicalBook. 3-Bromopropylamine hydrobromide (5003-71-4) 1H NMR spectrum.
- Smolecule. Buy 3-Bromopropylamine hydrobromide | 5003-71-4.
- Thermo Fisher Scientific.
- PubChem. 3-Bromopropan-1-aminehydrobromide | C3H9Br2N | CID 73994953.
- PubChem. 3-Bromopropylamine hydrobromide | C3H9Br2N | CID 78701.
- BLD Pharm. This compound - CAS 60035-88-3.
- PubMed Central. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- Japan Environmental Management Association for Industry. III Analytical Methods.
- SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
- ResearchGate. (PDF) Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- Sigma-Aldrich. 3-Bromopropylamine 98 5003-71-4.
Sources
- 2. 3-溴丙胺 氢溴酸盐 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. pharmtech.com [pharmtech.com]
- 4. agilent.com [agilent.com]
- 5. Determination of Water Content in 2-Propylamine Using Karl Fischer Titration [sigmaaldrich.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Residual Solvents Analysis & Testing | Gas Chromatography | RSSL [rssl.com]
- 8. Buy 3-Bromopropylamine hydrobromide | 5003-71-4 [smolecule.com]
- 9. 3-Bromopropylamine hydrobromide (5003-71-4) 1H NMR [m.chemicalbook.com]
- 10. 3-Bromopropan-1-aminehydrobromide | C3H9Br2N | CID 73994953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Bromopropylamine hydrobromide | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemetrix.co.za [chemetrix.co.za]
- 16. env.go.jp [env.go.jp]
- 17. hiranuma.com [hiranuma.com]
- 18. merckmillipore.com [merckmillipore.com]
Methodological & Application
Protocol for nucleophilic substitution reactions with (3-Bromopropyl)(methyl)amine hydrobromide
An Application Guide to Nucleophilic Substitution Reactions with (3-Bromopropyl)(methyl)amine Hydrobromide
Introduction: A Versatile Bifunctional Reagent
This compound is a valuable and versatile building block in modern organic synthesis, particularly within pharmaceutical and materials science research.[][2] Its utility stems from its bifunctional nature: it possesses a reactive primary alkyl bromide, which serves as an excellent electrophile for nucleophilic substitution, and a secondary amine, which is conveniently protected as a hydrobromide salt. This structure allows for the strategic introduction of a methylaminopropyl moiety onto a wide array of molecules.
This guide provides a comprehensive overview of the mechanistic principles, practical safety considerations, and detailed experimental protocols for employing this reagent in nucleophilic substitution reactions with common nitrogen, sulfur, and oxygen-based nucleophiles.
Core Mechanistic Principles: The SN2 Pathway
The primary alkyl bromide of (3-Bromopropyl)(methyl)amine is highly susceptible to nucleophilic attack via the SN2 (Substitution, Nucleophilic, Bimolecular) mechanism.[3][4] Understanding the tenets of this pathway is critical for experimental design and optimization.
-
Concerted, Bimolecular Reaction: The SN2 reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[5][6] The rate of this reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[6][7]
-
Backside Attack: For the reaction to occur, the nucleophile must approach the carbon atom from the side opposite the carbon-bromine bond, known as "backside attack."[5] This trajectory minimizes steric hindrance and allows for optimal orbital overlap between the nucleophile's HOMO and the C-Br bond's LUMO.
-
The Role of the Hydrobromide Salt: The reagent is supplied as a hydrobromide salt, meaning the secondary amine is protonated to form an ammonium salt. This is a crucial feature; the positive charge renders the nitrogen non-nucleophilic, preventing self-polymerization. Consequently, a base must be added to the reaction mixture. The base serves two potential roles:
-
To deprotonate the (3-Bromopropyl)(methyl)amine salt, liberating the free amine required for subsequent steps or modifications if desired.
-
To deprotonate the incoming nucleophile (e.g., a thiol or alcohol) to increase its nucleophilicity, or to neutralize the acidic byproduct (HBr) generated during the substitution reaction with a neutral nucleophile (e.g., an amine).[8][9][10]
-
-
Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or acetone are generally preferred for SN2 reactions.[5] These solvents can solvate the cation of the base but do not strongly solvate the anionic nucleophile through hydrogen bonding, thereby enhancing the nucleophile's reactivity.[5]
The Challenge of Over-Alkylation with Amine Nucleophiles
A common challenge when using primary or secondary amines as nucleophiles is the potential for over-alkylation.[11][12] The secondary amine product formed after the initial substitution is often more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of tertiary amines or even quaternary ammonium salts.[9][13][14][15] This can be mitigated by using a large excess of the starting amine nucleophile, which statistically favors the mono-alkylation product.[9][11]
Safety and Handling
This compound and related alkyl bromides are classified as irritants.[16][17][18] It is essential to handle this chemical with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[17][18]
-
Ventilation: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific reactivity of the chosen nucleophile. Reaction progress should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: N-Alkylation with a Primary or Secondary Amine
Objective: To synthesize substituted N,N'-dimethyl-1,3-propanediamines.
Materials:
-
This compound
-
Primary or secondary amine nucleophile (2-3 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.5-3.5 equivalents)
-
Anhydrous acetonitrile (MeCN) or DMF
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine nucleophile (2.0 eq.), the base (e.g., K₂CO₃, 3.0 eq.), and the anhydrous solvent.[19]
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add this compound (1.0 eq.) to the mixture.
-
Heat the reaction to a suitable temperature (e.g., 50-80 °C) and stir for 6-24 hours, or until reaction completion is observed by TLC/LC-MS.
-
Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Dilute the residue with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Protocol 2: S-Alkylation with a Thiol
Objective: To synthesize S-(3-(methylamino)propyl) thioethers.
Materials:
-
This compound
-
Thiol nucleophile (1.1 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 eq.), potassium carbonate (2.5 eq.), and anhydrous DMF.
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the thiolate anion.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Stir at room temperature for 4-12 hours. Gentle heating (40-60 °C) may be necessary for less reactive thiols.
-
Work-up: Quench the reaction by carefully adding water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material via flash column chromatography to isolate the target thioether.
Protocol 3: O-Alkylation with a Phenol (Williamson Ether Synthesis)
Objective: To synthesize 1-(3-(methylamino)propoxy)benzene derivatives.
Materials:
-
This compound
-
Phenol nucleophile (1.0 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (2.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of NaH (2.2 eq.) in anhydrous THF.[19]
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the phenol (1.0 eq.) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.
-
Cool the reaction mixture back to 0 °C.
-
Add this compound (1.1 eq.) portion-wise.
-
Allow the reaction to warm slowly to room temperature and stir until completion is confirmed by TLC/LC-MS (typically 12-24 hours).
-
Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Summary of Reaction Conditions
The following table summarizes typical starting conditions for nucleophilic substitution reactions with this compound. Optimization of these parameters is often necessary for specific substrates.
| Nucleophile Class | Example Nucleophile | Base (eq.) | Solvent | Temp (°C) | Typical Time (h) |
| Nitrogen | Benzylamine | K₂CO₃ (3.0) | MeCN | 60 | 12-24 |
| Sulfur | Thiophenol | K₂CO₃ (2.5) | DMF | 25 | 4-12 |
| Oxygen | 4-Methoxyphenol | NaH (2.2) | THF | 25 | 12-24 |
Visualizing the Process
Product Characterization
Confirmation of the desired product structure is typically achieved through a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the propyl chain and the newly formed bond to the nucleophile, evidenced by characteristic chemical shifts and coupling patterns.
-
Mass Spectrometry (MS): Techniques like LC-MS or GC-MS are essential for confirming the molecular weight of the final product.[20][21]
-
Infrared (IR) Spectroscopy: Can be used to observe the appearance or disappearance of key functional group stretches.
References
- Vertex AI Search. (n.d.). Nucleophilic Substitution of Alkyl Halides.
- BOC Sciences. (n.d.). This compound - CAS 60035-88-3.
- Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms.
- PubChem. (n.d.). (3-Bromopropyl)dimethylamine hydrobromide.
- American Elements. (n.d.). This compound.
- The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube.
- Quora. (2023, June 13). What is the nucleophilic substitution SN reaction of alkyl halides?.
- Chemistry LibreTexts. (2020, May 30). 7: Alkyl Halides- Nucleophilic Substitution and Elimination.
- Chemistry LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines.
- ECHEMI. (n.d.). 3-Bromopropylamine hydrobromide SDS, 5003-71-4 Safety Data Sheets.
- Revision Sheets. (n.d.). Halogenoalkanes | Nucleophilic Substitution (with NH3).
- ChemicalBook. (n.d.). 3-Aminopropyl bromide hydrobromide(5003-71-4).
- Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.
- Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines.
- Jasperse, J. (n.d.). Reactions of Amines. Chem 360 Notes.
- The Chemistry Teacher. (n.d.). Nucleophilic substitution examples.
- Clark, J. (n.d.). Amines as nucleophiles. Chemguide.
- PubChem. (n.d.). (3-Bromopropyl)(methyl)amine.
- BenchChem. (2025). Application Notes and Protocols for the Alkylation of Primary Amines with Ethyl 8-Bromooctanoate.
- Briand, J. P., et al. (1999). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.
- Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview.
- BenchChem. (2025). Application Notes and Protocols for Selective Mono-N-Alkylation of Primary Amines Using 2-Bromoethylamine.
- Chemistry Steps. (n.d.). Preparation of Amines.
- Liu, J., et al. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni-NiO@C. Semantic Scholar.
- LGC Standards. (n.d.). (3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide.
- Mol-Instincts. (n.d.). Synthesis of N-(3-isopropylideneaminoxy-2-fluoropropyl)-methylamine hydrochloride.
- Google Patents. (n.d.). CN116444378A - Synthesis method of N-methyl isopropyl amine.
- Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
- PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
- ResearchGate. (2025, August 9). Selectivity of labeled bromoethylamine for protein alkylation.
- PubMed. (2024, September 16). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
- PubMed. (2020, November). Synthesis of stable-isotope-labeled N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide and N-(3-dimethylaminopropyl)-N'-ethylurea.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide.
- Google Patents. (n.d.). CN102070461A - Synthesis method of N-methyl isopropylamine.
- BenchChem. (2025). Application Notes & Protocols: N-Alkylation of Amines using 2-[(3- Aminopropyl)methylamino]ethanol via a Hypothetical Borrowing Hydrogen Strategy.
- ResearchGate. (2025, August 6). Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene.
- Royal Society of Chemistry. (n.d.). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry.
Sources
- 2. americanelements.com [americanelements.com]
- 3. web.viu.ca [web.viu.ca]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. Amine Reactivity [www2.chemistry.msu.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. science-revision.co.uk [science-revision.co.uk]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. (3-Bromopropyl)dimethylamine hydrobromide | C5H13Br2N | CID 20135846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
- 18. 3-Aminopropyl bromide hydrobromide(5003-71-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Indenoisoquinoline Topoisomerase I Inhibitors: An Application Guide Utilizing (3-Bromopropyl)(methyl)amine Hydrobromide
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of indenoisoquinoline-based topoisomerase I (Top1) inhibitors, a promising class of non-camptothecin anticancer agents. We focus specifically on the strategic incorporation of a terminal amine side chain using (3-Bromopropyl)(methyl)amine hydrobromide, a key building block for enhancing biological activity. This document furnishes researchers, medicinal chemists, and drug development professionals with detailed protocols, mechanistic insights, and practical troubleshooting advice to facilitate the successful synthesis of potent Top1 inhibitors like Indotecan (LMP400).
Introduction: The Clinical Significance of Indenoisoquinolines
Human DNA topoisomerase I (Top1) is a validated and critical target for cancer chemotherapy. This nuclear enzyme resolves topological stress in DNA during replication and transcription by creating transient single-strand breaks.[1][2] Traditional Top1 inhibitors, like the camptothecins, have demonstrated clinical efficacy but are hampered by limitations such as chemical instability of the lactone ring at physiological pH and susceptibility to drug efflux pumps.[3][4][5]
The indenoisoquinolines have emerged as a superior class of synthetic Top1 inhibitors, overcoming many of the camptothecins' drawbacks.[3][5] These agents are chemically stable, form more persistent enzyme-DNA cleavage complexes, and exhibit distinct DNA cleavage site specificity.[3][5][6] Several indenoisoquinoline derivatives, including Indotecan (LMP400) and Indimitecan (LMP776), have advanced to clinical trials, underscoring their therapeutic potential.[7][8]
A key structural feature for enhancing the potency of indenoisoquinolines is the installation of a flexible, cationic side chain on the lactam nitrogen.[9][10] This modification is thought to improve cellular uptake and strengthen the drug's interaction with the negatively charged DNA backbone, thereby stabilizing the Top1-DNA cleavage complex.[9][10] this compound serves as a critical reagent for introducing this pharmacologically vital N-methyl-3-aminopropyl side chain.
Mechanism of Action: Interfacial Inhibition
Indenoisoquinolines function as "interfacial inhibitors." They do not bind to Top1 or DNA alone but rather to the transient, covalent complex formed between them.
-
Top1-DNA Complex Formation: Top1 cleaves one strand of the DNA backbone, forming a covalent bond between a tyrosine residue in the enzyme's active site and the 3'-phosphate end of the broken DNA strand.[1][11]
-
Intercalation and Trapping: The planar, polycyclic core of the indenoisoquinoline molecule intercalates into the DNA at the site of the single-strand break.[6]
-
Inhibition of Religation: This binding event physically prevents the enzyme from religating the broken DNA strand.[1][4] The stabilized "Top1-DNA cleavage complex" (Top1cc) is the cytotoxic lesion.
-
Lethal Collision: When a DNA replication fork collides with this trapped complex, it leads to a double-strand break, which, if unrepaired, triggers apoptosis and cell death.[12]
The positively charged side chain introduced by this compound is believed to protrude into the major groove of the DNA, further anchoring the inhibitor to the ternary complex through electrostatic interactions.[9]
Synthetic Strategy and Workflow
The synthesis of a target indenoisoquinoline, such as Indotecan (LMP400), typically involves a multi-step sequence. The crucial step involving our reagent of interest is the alkylation of a precursor indenoisoquinoline core.
Overall Synthetic Workflow
The general pathway involves the construction of the tetracyclic indenoisoquinoline core, followed by the functionalization of the lactam nitrogen.
Caption: General workflow for indenoisoquinoline synthesis.
Mechanism of N-Alkylation
The key transformation is a standard nucleophilic substitution (SN2) reaction. The lactam nitrogen of the indenoisoquinoline core, once deprotonated by a suitable base, acts as a nucleophile, attacking the electrophilic primary carbon of the 3-bromopropyl chain and displacing the bromide leaving group.
Caption: Simplified N-alkylation reaction mechanism.
Detailed Experimental Protocol: Synthesis of an Indotecan Analog
This protocol describes the N-alkylation of a generic indenoisoquinoline precursor. Note: All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous conditions are recommended for the alkylation step.
Materials and Reagents
| Reagent | MW ( g/mol ) | Example Qty. | Moles (mmol) | Notes |
| Indenoisoquinoline Precursor | (Varies) | 500 mg | (Varies) | Must have a free N-H on the lactam ring. |
| (3-Bromopropyl)(methyl)amine HBr | 232.94 | 490 mg | 2.1 | Use 1.2-1.5 equivalents. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 725 mg | 5.25 | Anhydrous, finely powdered. Acts as the base. |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 15 mL | - | Reaction solvent. |
| Ethyl Acetate (EtOAc) | 88.11 | - | - | For extraction and chromatography. |
| Brine (Saturated NaCl) | - | - | - | For aqueous wash. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | Drying agent. |
| Silica Gel | - | - | - | For column chromatography (230-400 mesh). |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add the indenoisoquinoline precursor (1.0 eq), this compound (1.2 eq), and anhydrous potassium carbonate (3.0 eq).
-
Rationale: Using the hydrobromide salt of the amine is common for stability and ease of handling. An excess of a mild inorganic base like K₂CO₃ is required to both neutralize the hydrobromide and deprotonate the lactam nitrogen to initiate the reaction.[13]
-
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add anhydrous DMF (15 mL) via syringe.
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates SN2 reactions. An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen.
-
-
Reaction: Stir the mixture vigorously at 60-70 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 4-8 hours.
-
Rationale: Moderate heating increases the reaction rate. TLC allows for visual tracking of the consumption of the starting material (lower spot) and the formation of the more polar product (higher spot).
-
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (50 mL).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 40 mL). Combine the organic layers.
-
Rationale: The product is organic-soluble and will move into the EtOAc layer, while the inorganic salts (KBr, excess K₂CO₃) remain in the aqueous layer.
-
-
Washing: Wash the combined organic layers with brine (2 x 30 mL).
-
Rationale: The brine wash helps to remove residual DMF and water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Eluent System: A gradient elution is often effective, starting with 100% Dichloromethane (DCM) and gradually increasing the polarity by adding Methanol (e.g., 0% to 10% MeOH in DCM). A small amount of triethylamine (0.5%) can be added to the eluent to prevent the protonation of the amine on the acidic silica gel, which improves peak shape and recovery.
-
Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions and concentrate under reduced pressure to yield the purified indenoisoquinoline product as a solid.
Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, including the successful addition of the N-methyl-3-aminopropyl side chain.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
HPLC: To determine the purity of the final compound (>95% is desirable for biological assays).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient base. 2. Low reaction temperature. 3. Inactive alkylating agent. | 1. Add another equivalent of K₂CO₃. 2. Increase temperature to 80 °C. 3. Use a fresh bottle of (3-Bromopropyl)(methyl)amine HBr. |
| Low Yield | 1. Inefficient extraction. 2. Product loss during chromatography. | 1. Perform additional extractions (4-5 times). 2. Add triethylamine to the eluent; ensure proper packing of the silica column. |
| Multiple Spots on TLC | 1. Side reactions (e.g., elimination). 2. Degradation of starting material or product. | 1. Lower the reaction temperature. 2. Ensure an inert atmosphere is maintained; purify the product immediately after workup. |
Conclusion
The synthetic protocol detailed herein provides a reliable and reproducible method for incorporating the crucial aminoalkyl side chain onto an indenoisoquinoline scaffold using this compound. This strategic modification is a proven method for enhancing the cytotoxic and Top1 inhibitory activity of this important class of anticancer agents. By understanding the underlying reaction mechanisms and potential pitfalls, researchers can efficiently synthesize novel analogs for further biological evaluation in the quest for next-generation cancer therapeutics.
References
-
EJSSD ASTU.
-
Journal of Medicinal Chemistry.
-
Journal of Medicinal Chemistry.
-
ACS Publications.
-
ACS Publications.
-
PMC, NIH.
-
PMC, NIH.
-
Molecular Cancer Therapeutics.
-
NIH.
-
Grantome.
-
Journal of Medicinal Chemistry.
-
MedchemExpress.com.
-
MDPI.
-
Journal of Medicinal Chemistry.
-
NIH.
-
PMC, NIH.
-
PMC, PubMed Central.
-
PMC, NIH.
-
Axxora.
-
PubChem.
Sources
- 1. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Potential Prodrugs Related to the Experimental Anticancer Agent Indotecan (LMP400) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 213.55.101.19 [213.55.101.19]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Indenoisoquinoline Topoisomerase I Inhibitors - Mark Cushman [grantome.com]
- 11. Synthesis and Biological Evaluation of Indenoisoquinolines that Inhibit both Tyrosyl-DNA-Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Potent Indenoisoquinoline Topoisomerase I Poisons Lacking the 3-Nitro Toxicophore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of Indenoisoquinoline Topoisomerase I Inhibitors Substituted with Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thin Film Deposition using (3-Bromopropyl)(methyl)amine Hydrobromide
Introduction: The Critical Role of Precursors in Advanced Thin Film Deposition
In the realm of semiconductor manufacturing, materials science, and drug development, the precise deposition of thin metal films is a cornerstone technology. The quality, purity, and properties of these films are intrinsically linked to the chemical precursors utilized in the deposition process. Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are two of the most powerful techniques for creating uniform and conformal thin films, and the choice of precursor is paramount to the success of these methods.[1][2] An ideal precursor should exhibit high volatility, thermal stability to prevent premature decomposition, and clean decomposition pathways on the substrate surface to yield high-purity films.[3]
This application note details the use of (3-Bromopropyl)(methyl)amine hydrobromide as a novel precursor for the deposition of metallic thin films. While the presence of a hydrobromide moiety might suggest its use in depositing metal bromide films, its primary application, as indicated in chemical supply literature, lies in the formation of pure metallic films.[] The unique chemical structure of this organoamine hydrohalide offers a distinct reaction pathway that can be harnessed for controlled metal deposition. We will explore the underlying chemical principles, provide a detailed protocol for the deposition of copper films—a common application for amine-based precursors—and discuss the critical parameters that govern the deposition process.
Chemical and Physical Properties of this compound
This compound is a solid organic salt with the chemical formula C₄H₁₁Br₂N.[5] Its utility as a precursor stems from a combination of its volatility upon heating and the reactivity of its decomposition products.
| Property | Value | Reference |
| CAS Number | 60035-88-3 | [] |
| Molecular Formula | C₄H₁₁Br₂N | [5] |
| Molecular Weight | 232.95 g/mol | [5] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Not readily available; decomposition is the primary thermal event | |
| Solubility | Soluble in polar solvents |
The key to its function lies in the thermal decomposition pathway. It is hypothesized that upon heating, the compound sublimes and subsequently decomposes in the gas phase or on the substrate surface. The amine component is expected to act as a reducing agent or to facilitate the reduction of a co-injected metal-organic precursor, while the hydrobromide likely plays a role in etching away impurities or passivating the surface to promote uniform film growth.
Proposed Mechanism of Metal Film Deposition
The deposition of a pure metal film from this compound likely proceeds through a complex series of gas-phase and surface reactions. While the precise mechanism requires further experimental elucidation, a plausible pathway for copper deposition in a CVD process is proposed below. This mechanism is based on the known reactivity of similar amine and halide compounds in deposition processes.
Caption: Proposed workflow for copper thin film deposition.
In this proposed mechanism:
-
This compound is vaporized and introduced into the CVD reactor.
-
Simultaneously, a volatile copper co-precursor , such as copper(II) hexafluoroacetylacetonate (Cu(hfac)₂), is introduced.
-
In the heated zone of the reactor, the amine hydrobromide undergoes thermal decomposition , yielding reactive aminic fragments and hydrogen bromide (HBr).
-
On the heated substrate surface , the copper co-precursor adsorbs.
-
The adsorbed copper species reacts with the aminic fragments, which act as reducing agents , converting the copper from its +2 oxidation state to elemental copper (Cu(0)).
-
The HBr may play a role in removing oxide impurities from the substrate surface or preventing the formation of copper oxides during deposition, leading to a purer copper film.
-
The elemental copper nucleates and grows into a thin film .
-
Volatile byproducts of the reaction, such as the protonated amine and the ligand from the copper co-precursor, are desorbed from the surface and removed by the carrier gas flow.
Experimental Protocol: Chemical Vapor Deposition of Copper Thin Films
This section provides a detailed, step-by-step protocol for the deposition of copper thin films using this compound as a co-precursor in a low-pressure chemical vapor deposition (LPCVD) system.
Materials and Equipment:
-
Low-Pressure Chemical Vapor Deposition (LPCVD) reactor with a heated substrate stage.
-
This compound (≥98% purity).
-
Copper(II) hexafluoroacetylacetonate (Cu(hfac)₂) (≥99% purity).
-
Silicon wafers with a diffusion barrier layer (e.g., 20 nm of TaN) as substrates.
-
High-purity argon (Ar) or nitrogen (N₂) as a carrier gas.
-
Vacuum pump capable of reaching a base pressure of <10⁻⁵ Torr.
-
Mass flow controllers for precise gas delivery.
-
Sublimator/bubbler for precursor delivery.
Protocol:
-
Substrate Preparation:
-
Clean the silicon substrates with the diffusion barrier by sonicating in acetone, followed by isopropanol, for 10 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Perform a brief in-situ plasma clean with Ar gas within the CVD chamber to remove any native oxides from the barrier layer.
-
-
Precursor Preparation and Loading:
-
Load approximately 1 gram of this compound into a stainless-steel sublimator.
-
Load approximately 2 grams of Cu(hfac)₂ into a separate sublimator.
-
Gently heat both sublimators under vacuum to outgas any adsorbed moisture before connecting them to the reactor's gas lines.
-
-
Deposition Parameters:
| Parameter | Recommended Value | Rationale |
| Substrate Temperature | 180 - 250 °C | To provide sufficient thermal energy for precursor decomposition and surface reactions while avoiding excessive film roughness. |
| This compound Sublimator Temperature | 80 - 120 °C | To achieve adequate vapor pressure for consistent delivery to the reactor. This should be optimized based on the precursor's thermal properties. |
| Cu(hfac)₂ Sublimator Temperature | 70 - 90 °C | To ensure a stable and sufficient flow of the copper precursor. |
| Carrier Gas (Ar) Flow Rate | 50 - 100 sccm | To transport the precursor vapors to the substrate and maintain a stable chamber pressure. |
| Reactor Pressure | 1 - 5 Torr | A low pressure is necessary to ensure vapor phase transport and minimize gas-phase reactions that can lead to particle formation. |
| Deposition Time | 10 - 30 minutes | This will determine the final thickness of the copper film. A deposition rate of 5-15 nm/min can be expected. |
-
Deposition Procedure:
Caption: Experimental workflow for copper CVD.
-
Post-Deposition Characterization:
-
Film Thickness: Measured by profilometry or ellipsometry.
-
Film Purity and Composition: Analyzed by X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition and check for impurities like carbon, bromine, and nitrogen.
-
Crystallinity: Determined by X-ray Diffraction (XRD).
-
Morphology and Roughness: Imaged by Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).
-
Electrical Resistivity: Measured using a four-point probe.
-
Trustworthiness and Self-Validation
The protocol described above is designed to be a self-validating system. The inclusion of a diffusion barrier on the substrate is crucial for preventing copper diffusion into the silicon, a known failure mechanism in semiconductor devices. The post-deposition characterization steps are essential for verifying the quality of the deposited film. For instance, a low electrical resistivity value (approaching that of bulk copper, ~1.7 µΩ·cm) and the absence of significant impurity peaks in the XPS spectrum would validate the success of the deposition process. Any deviation from the expected results would indicate a need to optimize the deposition parameters.
Conclusion and Future Outlook
This compound presents itself as a promising co-precursor for the chemical vapor deposition of metallic thin films. Its unique chemical structure, containing both an amine and a hydrobromide, suggests a dual role in the deposition process: the amine moiety likely facilitates the reduction of the metal center, while the hydrobromide may assist in surface cleaning and passivation. The detailed protocol provided for copper deposition serves as a robust starting point for researchers and engineers. Further investigation into the precise thermal decomposition mechanism and the exploration of its use for depositing other metals will undoubtedly expand the utility of this versatile precursor in the fabrication of advanced materials and devices.
References
-
Gordon, R. G. (2011). Overview of ALD Precursors and Reaction Mechanisms. Harvard University. [Link]
-
American Elements. This compound. [Link]
-
PubChem. (3-Bromopropyl)dimethylamine hydrobromide. [Link]
- Google Patents.
- Google Patents. EP2060577B1 - Copper precursors for thin film deposition.
-
Semantic Scholar. CVD of pure copper films from amidinate precursor. [Link]
-
ResearchGate. Fluorinated aminoalkoxide CuII complexes: New CVD precursors for deposition of copper metal. [Link]
-
R Discovery. Precursors for copper chemical vapor deposition. [Link]
-
Aalto Research Portal. Atomic/molecular layer deposition of Ti-organic thin films from different aromatic alcohol and amine precursors. [Link]
-
ResearchGate. Zero-Dimensional Organic Amine-Copper Bromide Hybrid Crystal with Highly Efficient Yellow Emission. [Link]
-
Eindhoven University of Technology Research Portal. Common Precursors and Surface Mechanisms for Atomic Layer Deposition. [Link]
- Google Patents. KR101598485B1 - Precursor compositions and Method for forming a thin film using thereof.
-
ResearchGate. Copper (I) bromide (CuBr): a highly efficient catalyst for the synthesis of β-enaminone derivatives using ultrasound irradiation under solvent-free conditions. [Link]
- Google Patents.
-
Johns Hopkins University. Mechanism-based design of precursors for focused electron beam-induced deposition. [Link]
- Google Patents.
-
ChemRxiv. Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. [Link]
-
PubChem. 3-Bromopropylamine hydrobromide. [Link]
Sources
- 1. EP2060577B1 - Copper precursors for thin film deposition - Google Patents [patents.google.com]
- 2. US20060223300A1 - Organometallic precursors for the chemical phase deposition of metal films in interconnect applications - Google Patents [patents.google.com]
- 3. hwpi.harvard.edu [hwpi.harvard.edu]
- 5. americanelements.com [americanelements.com]
Topic: Reaction Conditions for Introducing the N-methyl-N-propylamine Moiety
An Application Guide for the Synthetic Chemist
Abstract
The N-methyl-N-propylamine substructure is a prevalent motif in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its incorporation can significantly influence a compound's physicochemical properties, such as lipophilicity, basicity, and metabolic stability, thereby modulating its pharmacological profile. This guide provides an in-depth analysis of the principal synthetic strategies for introducing this secondary amine moiety. We will explore the mechanistic underpinnings, reaction conditions, and practical considerations for four key methodologies: Reductive Amination, Direct N-Alkylation, Acylation-Reduction, and Buchwald-Hartwig Amination for aryl systems. Each section includes detailed protocols, comparative data, and workflow diagrams to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Reductive Amination: The Workhorse Strategy
Reductive amination is arguably the most versatile and widely employed method for synthesizing amines. The transformation proceeds in two stages: the initial reaction between a carbonyl compound and an amine to form a transient imine or iminium ion, which is then reduced in situ by a suitable hydride source to yield the target amine.[3] This one-pot approach is highly efficient and offers multiple synthetic routes to the N-methyl-N-propylamine moiety.
Mechanistic Rationale
The reaction is typically performed under mildly acidic conditions (pH ~5) to facilitate the dehydration of the hemiaminal intermediate to the iminium ion, which is the species that undergoes reduction. The key to success is the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[3]
Caption: General mechanism for reductive amination.
Synthetic Pathways & Reagent Selection
Two primary pathways can be envisioned:
-
Propylation of Methylamine: Reacting methylamine with propanal.
-
Methylation of Propylamine: Reacting propylamine with formaldehyde. This specific variant is known as the Eschweiler-Clarke reaction , which classically uses an excess of formic acid and formaldehyde. The formic acid serves as both the acid catalyst and the hydride source.[4][5][6] This method is particularly advantageous as it is self-limiting and prevents the formation of quaternary ammonium salts.[4][5]
The choice of reducing agent is critical and depends on the stability of the substrates and the desired reaction conditions.
| Reducing Agent | Abbreviation | Key Characteristics & Rationale |
| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for iminium ions over ketones/aldehydes; effective at neutral to slightly acidic pH. Caution: Generates toxic cyanide waste.[7][8][9] |
| Sodium Triacetoxyborohydride | STAB | Mild, highly selective, and broadly applicable. Does not require strict pH control. Often the reagent of choice for sensitive substrates, though more expensive.[9] |
| Sodium Borohydride | NaBH₄ | Cost-effective and readily available, but less selective. It can reduce the starting aldehyde/ketone, leading to lower yields. Best used when the imine formation is rapid and complete before reduction.[9] |
| Catalytic Hydrogenation | H₂/Pd/C, Raney Ni | A "green" alternative that produces only water as a byproduct. Requires specialized high-pressure equipment and may not be compatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).[8][9] |
Protocol 1A: Eschweiler-Clarke Methylation of Propylamine
This protocol describes the synthesis of N-methyl-N-propylamine from propylamine using the classic Eschweiler-Clarke conditions.
Materials:
-
Propylamine
-
Formic Acid (98-100%)
-
Formaldehyde (37% aqueous solution)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add propylamine (1.0 eq).
-
Carefully add formic acid (2.0 eq) to the flask, followed by a 37% aqueous solution of formaldehyde (2.2 eq).
-
Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Carefully basify the aqueous phase to pH > 11 by the slow addition of concentrated NaOH solution in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-methyl-N-propylamine.
-
Purify the product via distillation if necessary.
Direct N-Alkylation via Nucleophilic Substitution
Direct N-alkylation is a classical Sₙ2 approach for forming C-N bonds.[10] It involves the reaction of an amine nucleophile with an alkyl electrophile, typically an alkyl halide or sulfonate.
Mechanistic Rationale & The Overalkylation Problem
The lone pair of the amine nitrogen attacks the electrophilic carbon of the alkylating agent, displacing the leaving group. A base is required to neutralize the hydrohalic acid generated, preventing the protonation of the starting amine.[10]
A significant drawback of this method is overalkylation . The secondary amine product is often more nucleophilic than the primary amine starting material, leading to a competitive reaction that forms a tertiary amine and, subsequently, a quaternary ammonium salt.[7][11][12]
Caption: The desired N-alkylation pathway and the competing overalkylation side reaction.
Controlling Selectivity
To favor mono-alkylation, several strategies can be employed:
-
Stoichiometry: Use a large excess of the starting amine relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.
-
Base Selection: Use a sterically hindered, non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) to scavenge acid without competing as a nucleophile.[10]
-
Leaving Group: Choose a less reactive leaving group (e.g., Cl instead of I) to slow the reaction rate, though this may require harsher conditions.[13]
Protocol 2A: Mono-methylation of Propylamine
This protocol aims to minimize overalkylation by controlling stoichiometry.
Materials:
-
Propylamine
-
Methyl Iodide (MeI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Round-bottom flask, syringe pump, magnetic stirrer
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve propylamine (3.0 eq) and DIPEA (1.5 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Using a syringe pump, add a solution of methyl iodide (1.0 eq) in anhydrous acetonitrile dropwise over 4-6 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction for the disappearance of methyl iodide and the formation of the product by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography or distillation.
Acylation Followed by Amide Reduction
This robust two-step sequence offers an excellent alternative that completely circumvents the issue of overalkylation.[14] The strategy involves first forming a stable amide, which is then reduced to the corresponding amine.
Workflow and Rationale
-
Acylation: An amine is reacted with an acylating agent (e.g., propanoyl chloride) to form an N-substituted amide (e.g., N-methylpropanamide). This reaction is typically high-yielding and clean.
-
Reduction: The carbonyl group of the amide is reduced to a methylene group (C=O → CH₂) using a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the classic choice for this transformation.[15][16]
The key advantage is that the amide nitrogen is significantly less nucleophilic than an amine nitrogen, preventing any further acylation or alkylation side reactions.
Caption: Two-step workflow for amine synthesis via amide formation and reduction.
Protocol 3A: Synthesis via N-Methylpropanamide
This protocol details the synthesis from methylamine and propanoyl chloride.
Step 1: Synthesis of N-Methylpropanamide
-
Dissolve methylamine (2.0 M in THF, 1.2 eq) and triethylamine (1.5 eq) in anhydrous THF at 0 °C.
-
Slowly add propanoyl chloride (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench with water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, concentrate, and purify if necessary to yield the amide.
Step 2: Reduction of N-Methylpropanamide
-
Warning: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under a dry, inert atmosphere.
-
Suspend LiAlH₄ (1.5 eq) in anhydrous THF in a three-neck flask equipped with a reflux condenser and dropping funnel.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of N-methylpropanamide (1.0 eq) in anhydrous THF via the dropping funnel.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off, washing the solid with fresh THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the N-methyl-N-propylamine product.
Buchwald-Hartwig Amination: Aryl Moiety Introduction
For drug development professionals, attaching the N-methyl-N-propylamine moiety to an aromatic or heteroaromatic ring is a common and critical task. The Buchwald-Hartwig amination is the premier method for this transformation, involving a palladium-catalyzed cross-coupling reaction.[17][18]
Catalytic Cycle and Key Components
The reaction couples an amine with an aryl halide or triflate. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[19]
-
Catalyst: A palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: A bulky, electron-rich phosphine ligand is crucial for facilitating both the oxidative addition and reductive elimination steps. Examples include BINAP, XPhos, and SPhos.[17][20]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine within the catalytic cycle.[20]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol 4A: General Procedure for Aryl Amination
This is a general protocol and should be optimized for specific substrates.
Materials:
-
Aryl halide (e.g., Bromobenzene, 1.0 eq)
-
N-methyl-N-propylamine (1.2 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous Toluene
-
Schlenk flask or microwave vial
Procedure:
-
To a Schlenk flask, add the aryl halide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene, followed by N-methyl-N-propylamine via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours, or until starting material is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting N-aryl-N-methyl-N-propylamine by column chromatography.
Summary and Method Comparison
| Method | Advantages | Disadvantages | Best For... |
| Reductive Amination | Versatile, one-pot, high atom economy, avoids overalkylation (Eschweiler-Clarke). | May require careful pH control; some reagents are toxic (NaBH₃CN) or require special equipment (H₂). | General purpose synthesis, especially when starting from aldehydes or ketones. |
| Direct N-Alkylation | Conceptually simple, uses common reagents. | Prone to overalkylation, requiring careful control of stoichiometry or excess amine. | Situations where the starting amine is inexpensive and can be used in large excess. |
| Acylation-Reduction | High-yielding, clean, completely avoids overalkylation. | Two-step process, requires a strong, hazardous reducing agent (LiAlH₄) with a careful workup. | Syntheses where purity is paramount and overalkylation cannot be tolerated. |
| Buchwald-Hartwig | The premier method for C(sp²)-N bond formation, broad substrate scope, high functional group tolerance. | Requires expensive and air-sensitive catalysts/ligands, inert atmosphere techniques are necessary. | Attaching the N-methyl-N-propylamine moiety to aryl or heteroaryl scaffolds. |
References
-
, Source: Wikipedia
-
, Source: MDPI
-
, Source: J&K Scientific LLC
-
, Source: NROChemistry
-
, Source: YouTube
-
, Source: Organic Chemistry Portal
-
, Source: Organic Chemistry Portal
-
, Source: Master Organic Chemistry
-
, Source: Nanyang Technological University
-
, Source: Wikipedia
-
, Source: YouTube
-
, Source: Chemistry LibreTexts
-
, Source: Technical University of Denmark
-
, Source: Chemistry Steps
-
, Source: Reddit
-
, Source: YouTube
-
, Source: CymitQuimica
-
, Source: Guidechem
-
, Source: Benchchem
-
, Source: Benchchem
-
, Source: ResearchGate
-
, Source: YouTube
-
, Source: PubMed
-
, Source: ACS Green Chemistry Institute
Sources
- 1. CAS 627-35-0: N-Methyl-n-propylamine | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. youtube.com [youtube.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 14. m.youtube.com [m.youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. orbit.dtu.dk [orbit.dtu.dk]
- 19. reddit.com [reddit.com]
- 20. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Topic: Advanced Purification Strategies for (3-Bromopropyl)(methyl)amine Hydrobromide and Its Derivatives
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Abstract
(3-Bromopropyl)(methyl)amine hydrobromide is a key building block in pharmaceutical and materials science research, frequently used to introduce a functionalized aminopropyl chain.[][2][3] The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, low yields, and difficulties in the isolation of the final product. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and validated purification techniques for crude products containing this compound. We will explore the causality behind method selection and provide detailed, field-proven protocols for liquid-liquid extraction, recrystallization, and chromatographic separation.
Foundational Principles: Understanding the Target Molecule and Impurity Profile
This compound (MW: 232.95 g/mol , CAS: 60035-88-3) is the hydrobromic acid salt of a secondary amine.[2][4] Its purification strategy is fundamentally dictated by its ability to exist as a water-soluble salt or an organic-soluble free base, a property that can be modulated by pH.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 60035-88-3 | [][2] |
| Molecular Formula | C₄H₁₁Br₂N | [2][4] |
| Molecular Weight | 232.95 g/mol | [4] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 64-66 °C | [2] |
| Form | Hydrobromide Salt |[4] |
Common impurities in the synthesis of this and similar amine derivatives can include:
-
Unreacted Starting Materials: Such as 1,3-dibromopropane or N-methylamine precursors.
-
Over-alkylation Byproducts: Formation of the tertiary amine or a quaternary ammonium salt. The Gabriel synthesis, a related method for primary amines, is known to avoid this issue, highlighting its prevalence in other amine alkylations.[5][6]
-
Byproducts from Synthesis: If a method like the Gabriel synthesis is adapted, byproducts like phthalhydrazide can be present and challenging to remove.[7][8]
-
Residual Solvents: Organic solvents used during the reaction (e.g., Toluene, DMF, Methanol).[9]
The selection of a purification technique is therefore a critical decision based on the nature and polarity of these likely impurities.
Strategic Selection of Purification Methodology
The most effective purification strategy is chosen by evaluating the primary impurities present in the crude product. The following decision tree illustrates a logical approach to selecting the optimal protocol.
Figure 2: Workflow for Acid-Base Extraction and Salt Reformation.
Step-by-Step Methodology
-
Dissolution and Basification: Dissolve the crude this compound in a minimal amount of deionized water in an Erlenmeyer flask. Cool the flask in an ice-water bath.
-
Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) dropwise while stirring until the pH of the solution is greater than 12, as indicated by pH paper. The free amine may separate as an oil.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous solution three times with an appropriate organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Combine the organic extracts and wash them once with brine (saturated aqueous NaCl solution) to remove residual water.
-
Drying and Isolation of Free Base: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified free amine, which is likely an oil.
-
Reformation of the Hydrobromide Salt: Dissolve the purified free amine in a minimal amount of a suitable solvent like isopropanol or ethanol. [10]Cool the solution in an ice bath.
-
Add a 48% aqueous solution of hydrobromic acid (HBr) dropwise with stirring until the solution is acidic (pH ~2).
-
Precipitation of the pure salt should occur. If not, the slow addition of a non-polar solvent like diethyl ether can induce crystallization. [10][11]9. Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 2: Purification by Recrystallization
If the crude product is a solid and the impurities are present in minor quantities, recrystallization is an effective and straightforward method. [12]The key is to identify a solvent or solvent system in which the desired compound is highly soluble at elevated temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.
Causality of Experimental Choices
Recrystallization works on the principle of differential solubility. As a hot, saturated solution cools, the concentration of the target compound exceeds its solubility limit, forcing it to crystallize out of the solution in a pure form, leaving impurities behind in the mother liquor. For polar amine salts, polar protic solvents are often a good starting point.
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent / System | Rationale |
|---|---|
| Isopropanol (IPA) | Often provides a good balance of solubility for amine salts at reflux versus room temperature. [10] |
| Ethanol (EtOH) | Similar to IPA, generally a good solvent for polar molecules. |
| Methanol / Diethyl Ether | Dissolve in a minimum of hot methanol, then add diethyl ether dropwise until turbidity persists. The ether acts as an anti-solvent. |
| Acetonitrile | A polar aprotic solvent that can be effective for crystallizing hydrohalide salts. [11][13]|
Step-by-Step Methodology
-
Solvent Selection: In a small test tube, add a small amount of crude material and a few drops of the chosen solvent. Heat to boiling. If it dissolves, cool to room temperature and then in an ice bath to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to just dissolve the solid at the solvent's boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals in a vacuum oven.
Protocol 3: Purification by Column Chromatography
When dealing with impurities that are structurally and chemically similar to the target compound (e.g., other amines), chromatography becomes the method of choice. The selection of the stationary and mobile phases is critical for success.
Causality of Experimental Choices
-
Normal Phase (Silica Gel): Standard silica gel is acidic due to surface silanol groups, which can strongly and sometimes irreversibly bind basic amines, leading to poor separation and recovery. [14][15]This can be overcome by adding a small amount of a competing base, like triethylamine (TEA) or ammonium hydroxide, to the mobile phase to neutralize the active sites on the silica. [16][17]Alternatively, amine-functionalized silica can be used. [15]* Reversed Phase (C18): This is often suitable for polar compounds. For basic amines, using a mobile phase buffered at a high pH (e.g., with ammonium bicarbonate) will keep the amine in its neutral, non-ionized form, increasing its retention and improving separation from other components. [16]* Ion Exchange (Strong Cation Exchange - SCX): This is a highly effective capture-and-release technique for basic compounds. The crude material is loaded onto the SCX resin, which is acidic. The protonated amine is retained by an ionic interaction. Neutral impurities are washed away with a non-polar solvent like methanol. The pure amine is then released (eluted) by washing with a basic solution, such as ammonia in methanol, which deprotonates the amine, breaking the ionic bond. [18]
Step-by-Step Methodology (SCX Chromatography)
-
Column Preparation: Select an SCX solid-phase extraction (SPE) cartridge with a capacity appropriate for the amount of crude material.
-
Equilibration: Condition the cartridge by washing with several column volumes of methanol.
-
Loading: Dissolve the crude amine hydrobromide in a minimal amount of methanol or a methanol/water mixture. Apply this solution to the top of the conditioned SCX cartridge and allow it to slowly pass through, collecting the flow-through.
-
Washing: Wash the cartridge with several column volumes of methanol to elute any neutral impurities. The desired amine will remain bound to the resin.
-
Elution: Elute the purified amine from the cartridge by washing with a solution of 2M ammonia in methanol. Collect this basic eluate.
-
Isolation: Concentrate the eluate using a rotary evaporator to remove the solvent and ammonia. This will yield the pure free amine.
-
Salt Formation: Convert the free amine back to the hydrobromide salt as described in Protocol 1, Step 6.
Purity Verification
Post-purification, the integrity of the compound should be verified using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (64-66 °C) is indicative of high purity. [2]
References
-
University of Missouri System. (2020). Amine Extraction in the Laboratory. Organic Chemistry II. [Link]
-
American Elements. * this compound*. Product Page. [Link]
-
Kidon, C. M., & Smith, G. D. (1964). The Use of Amines in Liquid-Liquid Extractions of Nucleic Acids and Related Compounds. Analytical Biochemistry, 8(3), 310-323. [Link]
-
Columbia University. Solid-Liquid Extraction. Lab Manual. [Link]
-
Wikipedia. Liquid–liquid extraction. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Blog. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Blog. [Link]
-
PubChem. 3-Bromopropylamine hydrobromide. National Center for Biotechnology Information. [Link]
-
University of California, Los Angeles. Liquid/liquid Extraction. Lab Manual. [Link]
-
Reddit. (2022). Chromotography with free amines?. r/chemhelp. [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?. [Link]
-
Wikipedia. Gabriel synthesis. [Link]
- Google Patents. EP 2436381 A1: Crystallization of hydrohalides of pharmaceutical compounds.
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]
-
NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]
-
PubChem. (3-bromopropyl)(methyl)amine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Chemistry Steps. The Gabriel Synthesis of Primary Amines. [Link]
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]
- Google Patents.
- Google Patents.
- Google Patents. CN106046053A: Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide.
Sources
- 2. 3-bromo-N-methyl-1-Propanamine hydrobromide | 60035-88-3 [chemicalbook.com]
- 3. Buy 3-Bromopropylamine hydrobromide | 5003-71-4 [smolecule.com]
- 4. americanelements.com [americanelements.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 12. columbia.edu [columbia.edu]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biotage.com [biotage.com]
- 16. biotage.com [biotage.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scalable Synthesis of (3-Bromopropyl)(methyl)amine Hydrobromide Derivatives
Introduction: The Strategic Importance of (3-Bromopropyl)(methyl)amine Derivatives in Medicinal Chemistry
(3-Bromopropyl)(methyl)amine hydrobromide and its derivatives are pivotal building blocks in contemporary drug discovery and development. The inherent reactivity of the secondary amine and the presence of a terminal bromide offer a versatile scaffold for the synthesis of a diverse array of pharmacologically active molecules. The N-methyl-3-bromopropylamine moiety is a common feature in numerous therapeutic agents, where it often serves as a flexible linker or a key pharmacophoric element, enabling crucial interactions with biological targets. The scalability of synthetic routes to these derivatives is therefore a critical consideration for the pharmaceutical industry, directly impacting the economic viability and accessibility of novel medicines. This guide provides a comprehensive overview of robust and scalable methodologies for the synthesis of various derivatives of this compound, with a focus on practical application, mechanistic understanding, and process optimization.
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of derivatives from this compound primarily revolves around two powerful and versatile transformations in organic chemistry: N-Alkylation and Reductive Amination . The choice between these strategies is dictated by the desired final product, the nature of the available starting materials, and scalability considerations.
N-Alkylation of Secondary Amines: The Direct Approach
Direct N-alkylation is a classical and straightforward method for forming carbon-nitrogen bonds.[1] In the context of synthesizing derivatives of (3-bromopropyl)(methyl)amine, this typically involves the reaction of a secondary amine with an alkyl halide. However, a significant challenge in the direct alkylation of primary or secondary amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[1] This lack of selectivity can complicate purification and reduce the yield of the desired product.
Causality Behind Experimental Choices: To mitigate over-alkylation, reaction conditions must be carefully controlled. The use of a suitable base is crucial to deprotonate the secondary amine, enhancing its nucleophilicity. The choice of solvent can also influence the reaction rate and selectivity. For scalable processes, the ease of removal of byproducts and the cost of reagents are paramount.
Workflow for N-Alkylation:
Caption: General workflow for the N-alkylation of (3-Bromopropyl)(methyl)amine.
Reductive Amination: A Controlled and Versatile Alternative
Reductive amination is a highly reliable and widely employed method for the synthesis of amines, offering excellent control and broad substrate scope.[2][3] This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of a secondary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine. A key advantage of this method is the prevention of over-alkylation, as the iminium ion is more readily reduced than the starting carbonyl compound.[2]
Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of a reductive amination. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the iminium ion in the presence of the unreacted aldehyde or ketone.[3][4] The reaction is typically carried out under mildly acidic conditions to facilitate iminium ion formation.
Workflow for Reductive Amination:
Caption: General workflow for the reductive amination of (3-Bromopropyl)(methyl)amine.
Detailed Protocols and Application Notes
The following protocols are designed for scalability and have been adapted from established literature procedures. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory.
Protocol 1: Scalable Synthesis of N-Benzyl-(3-bromopropyl)(methyl)amine via N-Alkylation
This protocol details the synthesis of a common derivative, N-benzyl-(3-bromopropyl)(methyl)amine, which is a versatile intermediate for further functionalization.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: Stir the suspension vigorously at room temperature for 30 minutes. To this mixture, add benzyl bromide (1.1 eq) dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-benzyl-(3-bromopropyl)(methyl)amine.
-
Purification: For high purity, the crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Summary Table:
| Parameter | Value | Reference |
| Scale | 10 g | [5] |
| Yield | 85-95% | [5] |
| Purity (by HPLC) | >98% | |
| Reaction Time | 4-6 hours | |
| Solvent | Acetonitrile | |
| Base | K₂CO₃ |
Protocol 2: Scalable Synthesis of N-(4-Fluorobenzyl)-(3-bromopropyl)(methyl)amine via Reductive Amination
This protocol illustrates the synthesis of a fluorinated derivative, often a desirable modification in medicinal chemistry to enhance metabolic stability and binding affinity.
Materials:
-
This compound
-
4-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (1.0 eq) and 1,2-dichloroethane. Add triethylamine (1.1 eq) to neutralize the hydrobromide salt and stir for 15 minutes.
-
Addition of Aldehyde and Acid: Add 4-fluorobenzaldehyde (1.05 eq) to the mixture, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 30°C.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Data Summary Table:
| Parameter | Value | Reference |
| Scale | 5 g | [6] |
| Yield | 80-90% | [6] |
| Purity (by HPLC) | >97% | |
| Reaction Time | 12-16 hours | |
| Solvent | 1,2-Dichloroethane | |
| Reducing Agent | NaBH(OAc)₃ |
Trustworthiness: Self-Validating Systems and Process Controls
For any scalable synthesis, robust in-process controls are essential to ensure reproducibility, safety, and high product quality.
-
Reaction Monitoring: Regular monitoring by TLC, GC, or LC-MS is critical to determine reaction completion and identify the formation of any significant byproducts. This allows for timely adjustments to reaction parameters if necessary.
-
Temperature Control: Both N-alkylation and reductive amination can be exothermic. For large-scale reactions, proper temperature control using reactor jackets and cooling systems is crucial to prevent runaway reactions and ensure consistent product quality.
-
Stoichiometry Control: Precise control of reactant stoichiometry is vital, especially in N-alkylation, to minimize over-alkylation. The use of automated dosing systems is recommended for large-scale production.
-
Purification Validation: The effectiveness of the chosen purification method (e.g., crystallization, distillation, or chromatography) should be validated by appropriate analytical techniques such as HPLC, GC-MS, and NMR to ensure the final product meets the required purity specifications.
Conclusion and Future Perspectives
The N-alkylation and reductive amination methodologies detailed in this guide provide reliable and scalable pathways to a wide range of (3-Bromopropyl)(methyl)amine derivatives. The choice of method will ultimately depend on the specific target molecule, available starting materials, and the desired scale of production. As the demand for novel and complex amine-containing pharmaceuticals continues to grow, the development of even more efficient, sustainable, and cost-effective synthetic methods will remain a key area of research. Advances in catalysis, flow chemistry, and automated synthesis platforms are expected to further enhance the scalability and accessibility of these important chemical building blocks.
References
- Moore, J. L., Taylor, S. M., & Soloshonok, V. A. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Arkivoc, 2005(6), 287-294.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
- Wikipedia. (2023).
- BenchChem. (n.d.).
- Sigma-Aldrich. (n.d.).
- Chemistry Steps. (n.d.).
- Master Organic Chemistry. (2017).
- YouTube. (2023).
- PubChem. (n.d.). (3-bromopropyl)(methyl)amine.
- Wikipedia. (2023).
- ResearchGate. (n.d.). Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine.
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
- ResearchGate. (n.d.).
- WJPMR. (2017).
- Docta Complutense. (2019). Synthesis of Mono‑N‑Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid.
- BLD Pharm. (n.d.). 70052-93-6|N-Benzyl-3-bromopropan-1-amine.
- Enamine. (n.d.). N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). Development of a Scaleable Route for the Production of cis - N Benzyl3-methylamino-4-methylpiperidine.
- Google Patents. (n.d.). US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
Sources
Application Notes & Protocols: The Role of (3-Bromopropyl)(methyl)amine Hydrobromide in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Bifunctional Linkers
In the intricate process of drug discovery, the assembly of a final drug candidate often relies on the strategic connection of distinct molecular fragments. Bifunctional linkers are the unsung heroes of this process, providing the structural bridge that connects a pharmacophore to another moiety, which might enhance solubility, modulate receptor binding, or attach to a larger molecule like an antibody. (3-Bromopropyl)(methyl)amine hydrobromide is a classic example of such a reagent. It provides medicinal chemists with a versatile tool to introduce a three-carbon chain terminating in a methylamine group, a common structural motif in many biologically active compounds.
This document serves as a detailed guide for researchers and drug development professionals on the practical application of this compound. We will explore its chemical reactivity, the rationale for its use over other linkers, and provide detailed protocols for its application in nucleophilic substitution reactions, which are fundamental to the synthesis of novel drug candidates.
Physicochemical Properties and Data
A clear understanding of a reagent's properties is critical for its effective use. (3-Bromopropyl)(methyl)amine is typically supplied as its hydrobromide salt, which enhances its stability and handling properties, converting the volatile free amine into a manageable solid.
| Property | Data | Source |
| Chemical Name | This compound | - |
| Synonyms | 3-Bromo-N-methyl-1-propanamine hydrobromide | - |
| CAS Number | 60035-88-3 | [1] |
| Molecular Formula | C₄H₁₁BrN · HBr (or C₄H₁₂Br₂N) | [1] |
| Molecular Weight | 231.95 g/mol | - |
| Appearance | Off-white to pale yellow crystalline solid | [2] |
| Reactivity Profile | Dual functionality: Electrophilic C-Br bond and (after deprotonation) nucleophilic secondary amine. | [3] |
Core Reactivity and Rationale for Use in Drug Design
The utility of this compound stems from its two reactive centers. The terminal bromine atom makes the adjacent carbon electrophilic and susceptible to nucleophilic attack by heteroatoms like oxygen, nitrogen, or sulfur. This is the primary mechanism by which this linker is attached to a core molecular scaffold.
Simultaneously, the secondary methylamine group can act as a nucleophile itself to connect to another electrophilic fragment, or it can serve as a basic center, which is often crucial for the final drug's solubility and interaction with biological targets. The choice of this specific linker is often driven by several key strategic considerations in drug design:
-
Spatial Orientation: The three-carbon (propyl) chain provides a flexible yet defined distance between two molecular fragments, allowing for optimal orientation within a receptor binding pocket.
-
Basicity and pKa: The secondary amine introduces a basic center. At physiological pH (around 7.4), this amine will be predominantly protonated, which can be vital for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein target.
-
Pharmacokinetic Profile: The presence of a polar, ionizable amine group can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, often improving aqueous solubility and bioavailability.
The diagram below illustrates the fundamental logic of using this bifunctional linker to synthesize a target molecule by connecting a nucleophilic core (Nu-H) and an electrophilic fragment (E-X).
Caption: Synthetic workflow using a bifunctional linker.
Experimental Protocols
The following protocols are generalized procedures for the N-alkylation of heteroatomic nucleophiles. They are based on established methods for similar reagents and should be optimized for specific substrates.[4][5][6]
Protocol 1: Alkylation of a Phenolic Hydroxyl Group
This protocol details the reaction of this compound with a phenol to form an ether linkage, a common step in the synthesis of many pharmacologically active compounds.
Materials:
-
Phenol-containing substrate (1.0 eq.)
-
This compound (1.1 eq.)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add the phenol-containing substrate (1.0 eq.) and the base (K₂CO₃, 2.5 eq.).
-
Solvent Addition: Add anhydrous DMF to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add this compound (1.1 eq.) to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C. The reaction progress should be diligently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion (typically 4-12 hours), cool the reaction to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x volumes).
-
Washing: Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel.
Causality and Rationale:
-
Base: A base is required to deprotonate both the phenol (to form the more nucleophilic phenoxide) and the hydrobromide salt of the reagent to free the secondary amine. K₂CO₃ is a common, cost-effective choice, while Cs₂CO₃ can accelerate the reaction rate.
-
Solvent: DMF or MeCN are polar aprotic solvents that are excellent for Sₙ2 reactions, as they solvate the cation of the base while leaving the nucleophile relatively free and reactive.
-
Inert Atmosphere: Prevents potential oxidation of sensitive functional groups on the substrate.
Caption: Step-by-step workflow for phenol alkylation.
Safety and Handling
As with any reactive chemical, proper safety precautions are mandatory. The hydrobromide salt form of alkylamines presents specific hazards.
-
Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]
-
Handling:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound can be hygroscopic (absorbs moisture from the air).[2]
-
First Aid:
Conclusion
This compound is a valuable building block in the medicinal chemist's toolbox. While it may not be a component of a widely-known blockbuster drug in the same way as some other linkers, its utility lies in its straightforward reactivity and the desirable physicochemical properties it imparts to a target molecule. Its ability to introduce a flexible, three-carbon chain with a basic secondary amine makes it a reliable choice for lead optimization campaigns where fine-tuning solubility, pKa, and receptor interactions is paramount. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this versatile reagent in drug discovery and development.
References
- Vertex AI Search. (2025). Aripiprazole Synthesis Process: A Detailed Guide.
- American Elements. (n.d.). This compound | CAS 60035-88-3.
- Google Patents. (2007). WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof.
- ChemicalBook. (n.d.). Aripiprazole synthesis.
- Patsnap Eureka. (n.d.). Preparation method of aripiprazole intermediate 1-(2,3-dichlorophenyl)piperazine hydrochloride.
- Jordan, S., et al. (n.d.). Classics in Chemical Neuroscience: Aripiprazole. PubMed Central.
- ECHEMI. (n.d.). 3-Bromopropylamine hydrobromide SDS, 5003-71-4 Safety Data Sheets.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Bromopropylamine hydrobromide.
- Sigma-Aldrich. (n.d.). 3-Bromopropylamine hydrobromide.
- Smolecule. (n.d.). Buy (3-Bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- LGC Standards. (n.d.). (3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide.
- National Center for Biotechnology Information. (n.d.). (3-Bromopropyl)(methyl)amine. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). (3-Bromopropyl)dimethylamine hydrobromide. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 3-Bromopropylamine hydrobromide. PubChem Compound Database.
- Wu, A. M., & Senter, P. D. (2019). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PubMed Central.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide.
- Google Patents. (n.d.). CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide.
- BenchChem. (2025). Application Notes and Protocols for the Alkylation of Primary Amines with Ethyl 8-Bromooctanoate.
- BenchChem. (2025). Application Notes and Protocols for Selective Mono-N-Alkylation of Primary Amines Using 2-Bromoethylamine.
- BenchChem. (2025). Application Notes & Protocols: N-Alkylation of Amines using 2-[(3-Aminopropyl)methylamino]ethanol via a Hypothetical Borrowing Hydrogen Strategy.
- Słowiński, T., et al. (2018). Synthesis and biological investigations of 3β-aminotropane arylamide derivatives with atypical antipsychotic profile. PubMed Central.
- ResearchGate. (2025). Selectivity of labeled bromoethylamine for protein alkylation.
Sources
- 1. americanelements.com [americanelements.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Buy (3-Bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. 3-Bromopropylamine hydrobromide | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with (3-Bromopropyl)(methyl)amine Hydrobromide
Welcome to the technical support center for (3-Bromopropyl)(methyl)amine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction yield when using this versatile reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section addresses specific issues that can arise during N-alkylation reactions with this compound. Each entry provides a causal explanation and actionable protocols to overcome these challenges.
Why is my N-alkylation reaction with this compound showing low or no conversion?
Low or no conversion is a frequent issue stemming from the inherent nature of the reagent and reaction conditions.
Causality:
-
This compound is a salt. The amine is protonated, rendering it non-nucleophilic. The hydrobromide salt must be neutralized in situ to generate the free, nucleophilic secondary amine that can participate in the N-alkylation reaction.[1][2]
-
Inadequate base: The chosen base may be too weak or sterically hindered to effectively deprotonate the amine hydrobromide.
-
Solubility issues: The reactants, including the hydrobromide salt and the base, may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.[3]
-
Low reaction temperature: The activation energy for the reaction may not be met at lower temperatures.
Troubleshooting Protocol:
-
Ensure Complete Neutralization:
-
Use at least one equivalent of a suitable base to neutralize the hydrobromide salt.
-
Consider using a slight excess (1.1-1.2 equivalents) of the base to drive the equilibrium towards the free amine.
-
-
Optimize Base Selection:
-
For less sterically hindered substrates, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are often effective.[1]
-
For more sensitive substrates, a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used.
-
-
Improve Solubility:
-
Increase Reaction Temperature:
-
Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to avoid decomposition. Many N-alkylation reactions proceed well at temperatures ranging from room temperature to 80 °C.[1]
-
How can I minimize the formation of the quaternary ammonium salt byproduct (over-alkylation)?
Over-alkylation is a common side reaction in N-alkylations because the newly formed tertiary amine is often more nucleophilic than the starting secondary amine.[5][6]
Causality:
-
Increased Nucleophilicity of the Product: The tertiary amine product can react with another molecule of this compound, leading to the formation of a quaternary ammonium salt.
-
Excess of Alkylating Agent: Using a large excess of this compound will favor over-alkylation.
Troubleshooting Protocol:
-
Control Stoichiometry:
-
Use the nucleophilic amine as the limiting reagent. A slight excess of the amine substrate relative to this compound can help minimize over-alkylation.
-
-
Slow Addition of the Alkylating Agent:
-
Add the this compound solution dropwise to the reaction mixture containing the nucleophilic amine and base. This maintains a low concentration of the alkylating agent, favoring the initial mono-alkylation.
-
-
Monitor the Reaction Closely:
-
Track the reaction progress using TLC or LC-MS and stop the reaction as soon as the desired product is the major species.[5]
-
My reaction is producing a significant amount of an elimination byproduct. How can I favor substitution over elimination?
Elimination can compete with the desired substitution reaction, especially under certain conditions.
Causality:
-
Strong or Sterically Hindered Bases: Strong bases can promote the E2 elimination pathway.[5]
-
High Temperatures: Higher reaction temperatures can favor elimination over substitution.[5]
Troubleshooting Protocol:
-
Select a Weaker, Non-nucleophilic Base:
-
Use a milder base like potassium carbonate or a non-nucleophilic organic base like DIPEA instead of strong bases like sodium hydride or potassium tert-butoxide.
-
-
Optimize Reaction Temperature:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Solvent Choice:
-
Polar aprotic solvents generally favor Sₙ2 reactions over elimination.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
This compound is a hygroscopic crystalline powder.[7] It should be stored in a tightly sealed container in a cool, dry place, away from moisture.
Q2: What are the key safety precautions when handling this compound?
This compound is a skin and eye irritant.[7][8] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: Can I use this compound directly, or do I need to freebase it first?
It is typically used directly in the reaction mixture with a base to neutralize the hydrobromide salt in situ.[1] Freebasing prior to the reaction is generally not necessary and can be less convenient.
Q4: What is a good starting point for solvent and base selection for a novel reaction?
A good starting point for a new N-alkylation with this compound is to use potassium carbonate as the base in DMF as the solvent at room temperature, with gentle heating if the reaction is slow.
Q5: How can I effectively purify my product from the reaction mixture?
Purification strategies depend on the properties of the product.
-
Aqueous work-up: After the reaction, the mixture can be diluted with water and extracted with an organic solvent like ethyl acetate or dichloromethane to remove inorganic salts.
-
Acid-base extraction: If the product is basic, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified and the product is extracted with an organic solvent.
-
Column chromatography: Silica gel column chromatography is a common method for purifying the final product. A gradient elution of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane), often with a small amount of triethylamine to prevent the product from streaking on the column, is a good starting point.[9]
Visualizing the Process
Decision-Making Workflow for Troubleshooting Low Yield
Caption: The general pathway for N-alkylation reactions.
References
- Smolecule. (n.d.). Buy (3-Bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide.
- BenchChem. (2025). Common side products in ethoxy(ethyl)amine N-alkylation reactions.
- Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros.
- Chemistry with Caroline. (2022, April 6).
- BenchChem. (2025). Optimizing reaction conditions for N-alkylation of amines.
- American Elements. (n.d.). This compound.
- Google Patents. (n.d.). CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide.
- BOC Sciences. (n.d.). This compound - CAS 60035-88-3.
- BenchChem. (2025). Application Notes & Protocols: N-Alkylation of Amines using 2-[(3- Aminopropyl)methylamino]ethanol via a Hypothetical Borrowing Hydrogen Strategy.
- Chemistry with Caroline. (2020, September 13).
- Researcher.Life. (2024). Synthesis ofSecondary Amines via Self-Limiting Alkylation - R Discovery.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide.
- PubChem. (n.d.). 3-Bromopropylamine hydrobromide.
- BenchChem. (2025). Application Notes and Protocols for Selective Mono-N-Alkylation of Primary Amines Using 2-Bromoethylamine.
- ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
- ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?.
- RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
- PubChem. (n.d.). (3-Bromopropyl)dimethylamine hydrobromide.
- Reddit. (2025). Methoxy-bromination and alkylation problems. r/Chempros.
- Biosynth. (n.d.). (3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide.
- ECHEMI. (n.d.). 5003-71-4, 3-Bromopropylamine hydrobromide Formula.
- Organic Chemistry Portal. (n.d.). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.
- ResearchGate. (2023). First Examples of Reactions of 3-Trimethylsilyl-2-Propynamides and Organic Diselenides: Synthesis of Novel Derivatives of Propynamides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. 3-Bromopropylamine hydrobromide | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Reactions with (3-Bromopropyl)(methyl)amine Hydrobromide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for (3-Bromopropyl)(methyl)amine hydrobromide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when using this versatile bifunctional reagent. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthetic strategies.
The inherent structure of (3-Bromopropyl)(methyl)amine—possessing both a nucleophilic secondary amine and an electrophilic primary alkyl bromide—makes it an excellent building block for introducing a methylaminopropyl moiety. However, this same duality is the source of predictable, yet often frustrating, side reactions. This guide is structured as a series of frequently asked questions that directly address the most common issues, providing mechanistic explanations and actionable protocols.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My reaction yield is low, and I've isolated a significant, highly polar, low-molecular-weight byproduct. What is it?
Answer: The most common byproduct in reactions involving (3-Bromopropyl)(methyl)amine is 1,1-dimethylazetidinium bromide . Its formation is a result of an intramolecular SN2 reaction, where the amine functionality of one molecule attacks the alkyl bromide end of the same molecule. This process, known as intramolecular cyclization, is often a kinetically favorable but undesired pathway.[1][2]
Causality: The amine, once deprotonated by a base, becomes a potent nucleophile. Given its proximity to the electrophilic carbon bearing the bromine atom within the same molecule, there is a high probability of an internal collision in the correct orientation for reaction. This leads to the formation of a strained, but readily formed, four-membered azetidinium ring. These intramolecular reactions are entropically favored over their intermolecular counterparts because the reactive groups are already in close proximity, reducing the entropic cost of bringing them together.[3][4]
Caption: Competing intermolecular and intramolecular reaction pathways.
FAQ 2: How can I suppress the formation of the azetidinium salt and favor my desired intermolecular reaction?
Answer: Minimizing the intramolecular cyclization requires manipulating the reaction conditions to kinetically favor the second-order intermolecular reaction over the first-order intramolecular one. The key is to make it statistically more likely for the deprotonated amine to encounter an external nucleophile (or for an external nucleophile to encounter the alkyl bromide) before it can react with itself.
Key Strategies & Their Scientific Basis:
-
Concentration: This is the most critical parameter.
-
The Principle: Intramolecular reaction rates depend on the concentration of a single species (first-order kinetics), while intermolecular rates depend on the concentration of two different species (second-order kinetics).[1] At high concentrations of your reactants, the probability of intermolecular collisions increases significantly, outcompeting the intramolecular pathway. Conversely, running reactions under high dilution strongly favors cyclization.
-
Actionable Advice: If your substrate is the nucleophile, use it in a high molar excess if possible. If (3-Bromopropyl)(methyl)amine is the nucleophile, ensure the concentration of your electrophilic substrate is high.
-
-
Rate of Addition:
-
The Principle: This strategy, often called "pseudo-dilution," involves slowly adding one reagent to a concentrated solution of the other.
-
Actionable Advice: If (3-Bromopropyl)(methyl)amine is your nucleophile, add it slowly via a syringe pump to a concentrated, warm solution of your electrophilic substrate. This ensures that the instantaneous concentration of the free amine is always very low, minimizing its chance to cyclize before finding a substrate molecule. If you are alkylating a valuable nucleophile with (3-Bromopropyl)(methyl)amine, slowly add the base to the reaction mixture to keep the concentration of the free, deprotonated (and cyclization-prone) amine low at all times.
-
-
Choice of Base and Solvent:
-
The Principle: The base's strength and solubility, along with the solvent's polarity, can influence the effective concentration of the reactive free amine.
-
Actionable Advice: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). In polar aprotic solvents like DMF or DMSO, salts are more soluble, which can increase reaction rates but may not discriminate between pathways. Sometimes, less polar solvents like THF or acetonitrile can temper the cyclization rate. It is crucial to choose a solvent where both reactants are sufficiently soluble.[5]
-
Troubleshooting Guide: Optimizing Reaction Conditions
| Parameter | To Favor Intermolecular Reaction (Desired) | To Favor Intramolecular Reaction (Undesired) | Rationale |
| Concentration | High concentration of reactants | Low concentration (high dilution) | Maximizes collision frequency between the two different reactant molecules (second-order kinetics).[1] |
| Reagent Addition | Slow addition of the limiting reagent to the excess reagent | All reagents mixed at once | Maintains a low instantaneous concentration of the added reagent, forcing it to react with the surrounding excess reagent. |
| Base Addition | Slow, portion-wise, or syringe pump addition | Rapid, single-portion addition | Keeps the concentration of the deprotonated, cyclization-prone free amine low at any given moment.[5] |
| Temperature | Moderate to High (e.g., 50-80 °C) | Low | While higher temperatures accelerate both reactions, they generally favor the intermolecular reaction with a higher activation energy. |
| Solvent | Polar aprotic (DMF, DMSO, Acetonitrile) | Protic or non-polar solvents may slow both reactions | Ensures reactants are well-solvated and available for reaction.[5] |
FAQ 3: I am trying to alkylate a primary amine and I'm getting significant di-alkylation. How can I improve selectivity?
Answer: This is a classic challenge in amine alkylation. The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine due to the electron-donating effect of the newly added alkyl group. This makes it a better nucleophile, causing it to compete for the remaining alkylating agent.[6]
Caption: Pathway illustrating the formation of over-alkylation side products.
Protocol for Selective Mono-N-Alkylation:
This protocol utilizes a competitive deprotonation/protonation strategy to protect the more nucleophilic product as its hydrobromide salt, preventing further reaction.[5][7]
Objective: To selectively synthesize the mono-alkylated product while minimizing di-alkylation.
Materials:
-
Your primary amine (R-NH₂)
-
This compound
-
A non-nucleophilic base (e.g., Triethylamine, DIPEA)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
-
Standard glassware for inert atmosphere reactions
Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), combine your primary amine (1.0 equivalent) and this compound (1.0 to 1.1 equivalents). Dissolve them in a minimal amount of anhydrous DMF.
-
Base Preparation: In a separate flask, prepare a solution of your non-nucleophilic base (1.0 equivalent) in the same anhydrous solvent.
-
Controlled Base Addition: Heat the primary reaction mixture to a suitable temperature (e.g., 60 °C). Using a syringe pump, add the base solution to the reaction mixture over a period of several hours (e.g., 4-8 hours).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. You are looking for the disappearance of the starting primary amine and the appearance of the mono-alkylated product.
-
Work-up: Once the reaction is complete, cool the mixture, dilute with a suitable solvent like ethyl acetate, and wash with water or brine to remove the base hydrobromide salt and any unreacted starting materials. Proceed with standard purification (e.g., column chromatography).
Why this works: The slow addition of a stoichiometric amount of base ensures that only a small population of amine is deprotonated at any time. As the more basic secondary amine product is formed, it is immediately protonated by the hydrobromide salts present in the mixture, effectively 'protecting' it from further alkylation.[5]
References
- Intramolecular reaction.Grokipedia.
- Intramolecular vs. Intermolecular Reaction.University of Liverpool.
- Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts.
- What are intermolecular and intramolecular reactions?Quora.
- Intramolecular reaction.Wikipedia.
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 3. Intramolecular vs. Intermolecular Reaction [vrchemistry.chem.ox.ac.uk]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Failed Synthesis Attempts with (3-Bromopropyl)(methyl)amine Hydrobromide
Welcome to the technical support center for (3-Bromopropyl)(methyl)amine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during syntheses involving this reagent. As Senior Application Scientists, we understand that failed reactions can be a significant impediment to progress, and this guide is structured to provide actionable solutions grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction with this compound is showing low to no yield. What are the likely causes and how can I fix it?
Low or no product yield is one of the most common issues. The root cause often lies in the reaction setup and the unique properties of the reagent.
Underlying Cause: this compound is a salt. For the N-alkylation to proceed, the secondary amine must be liberated to its free base form in situ. Inadequate or inappropriate base selection is a primary reason for reaction failure. Furthermore, the liberated free amine is a bifunctional molecule, containing both a nucleophilic amine and an electrophilic alkyl bromide, which can lead to competing side reactions if not properly controlled.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Detailed Solutions:
-
Base Selection and Stoichiometry: The hydrobromide salt requires a base to liberate the free amine. A common mistake is using a base that is too weak or in insufficient quantity.
-
Why it matters: You need one equivalent of base to neutralize the hydrobromic acid and another to deprotonate the nucleophile that will be alkylated.
-
Recommendation: Use at least 2-3 equivalents of a moderately strong base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N). For less reactive nucleophiles, a stronger base like sodium hydride (NaH) may be necessary, though caution is advised to prevent side reactions.[1][2]
-
-
Solvent Choice: The choice of solvent is critical for solubility and reaction rate.
-
Why it matters: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can dissolve the amine salt and other reagents while not interfering with the nucleophilic attack.[1][2][3] Protic solvents like water or alcohols can solvate the nucleophile, reducing its reactivity.
-
Recommendation: If you are using a less polar solvent like THF or acetone and observing poor results, switch to DMF or acetonitrile.[2][3]
-
-
Temperature Optimization: N-alkylation reactions can be slow at room temperature.
Q2: I'm observing a significant amount of a byproduct with the same mass as my starting material. What is happening?
This is a classic issue when working with bromoalkylamines and points towards an intramolecular side reaction.
Underlying Cause: The free base of (3-Bromopropyl)(methyl)amine is prone to intramolecular cyclization. The nucleophilic secondary amine can attack the electrophilic primary alkyl bromide on the same molecule, forming N-methylazetidinium bromide.[4] This side reaction is particularly favorable in dilute solutions or when the intermolecular reaction with your desired nucleophile is slow.
Caption: Competing intermolecular vs. intramolecular reactions.
Prevention Strategies:
-
Control the Liberation of the Free Base: Do not attempt to isolate the free base of (3-Bromopropyl)(methyl)amine. Generate it in situ in the presence of your nucleophile.
-
Reaction Concentration: Running the reaction at a higher concentration can favor the desired intermolecular reaction over the intramolecular cyclization.
-
Order of Addition: Add the this compound slowly to a mixture of your nucleophile and the base. This ensures that any free amine generated is in close proximity to the intended reaction partner.
Q3: My reaction is messy, and I'm getting multiple products, suggesting over-alkylation. How can I improve selectivity?
Over-alkylation is a common problem when the mono-alkylated product is more nucleophilic than the starting amine.[1][5]
Underlying Cause: If your nucleophile is a primary amine, the resulting secondary amine product can be more reactive than the starting material and react with another molecule of this compound.
Strategies for Control:
-
Stoichiometry Control: Use a large excess of the primary amine nucleophile relative to the this compound. This statistically favors the mono-alkylation.[1]
-
Protecting Groups: If possible, consider using a protecting group on your primary amine that can be removed after the alkylation step. This is a more robust but also a longer synthetic route.[5]
-
Competitive Deprotonation/Protonation: A more advanced strategy involves using the hydrobromide salt of your primary amine starting material along with the alkylating agent. Under carefully controlled basic conditions, the reactant primary amine can be selectively deprotonated while the newly formed, more basic secondary amine product remains protonated and unreactive.[6]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Phenol
This protocol details a standard procedure for the alkylation of a phenolic hydroxyl group, a common application for this reagent.
Materials:
-
Phenolic starting material (1.0 eq.)
-
This compound (1.2 eq.)
-
Potassium carbonate (K₂CO₃), finely powdered (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phenolic starting material (1.0 eq.) and anhydrous DMF.
-
Add the finely powdered potassium carbonate (2.5 eq.) to the solution.
-
Stir the mixture vigorously at room temperature for 30 minutes to ensure deprotonation of the phenol.
-
Add the this compound (1.2 eq.) to the reaction mixture in a single portion.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary
The choice of base and solvent is paramount for a successful reaction. The following table provides a general guide for common substrate classes.
| Substrate Type | Recommended Base | Recommended Solvent | Typical Temp. (°C) | Key Considerations |
| Phenols | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 60-80 | Ensure anhydrous conditions to prevent hydrolysis. |
| Primary Amines | K₂CO₃, Et₃N | Acetonitrile, THF | 25-60 | Use an excess of the primary amine to avoid over-alkylation. |
| Thiols | K₂CO₃, NaH | DMF, THF | 25-50 | Thiolates are very nucleophilic; reactions are often rapid. |
| Carbazoles/Indoles | NaH, KHMDS | DMF, THF | 0-25 | Requires a strong base for deprotonation.[7] |
Final Checklist Before Starting Your Experiment
-
Reagent Purity: Are all your starting materials, especially the solvent, pure and anhydrous?
-
Inert Atmosphere: Are you running the reaction under an inert atmosphere like nitrogen or argon?
-
Base Stoichiometry: Have you calculated at least two equivalents of base?
-
Monitoring Plan: Do you have a plan to monitor the reaction (e.g., TLC, LC-MS)?
-
Safety Precautions: Are you wearing appropriate personal protective equipment (PPE), including gloves and safety glasses? this compound is an irritant.[8][9][10]
References
-
ResearchGate. (2021). How can I convert 3-bromopropylamine hydrobromide to 3-bromopropylamine? Retrieved from [Link]
-
Reddit. (2023). Problematic N-Alkylation. Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
American Elements. (n.d.). (3-bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
RSC Publishing. (2015). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. Retrieved from [Link]
-
PubChem. (n.d.). (3-bromopropyl)(butan-2-yl)methylamine hydrobromide. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromopropylamine hydrobromide. Retrieved from [Link]
-
PubChem. (n.d.). (3-Bromopropyl)dimethylamine hydrobromide. Retrieved from [Link]
-
Organic Chemistry Portal. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Retrieved from [Link]
-
ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. 3-Bromopropylamine hydrobromide | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Systems for Reactions with (3-Bromopropyl)(methyl)amine hydrobromide
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing (3-Bromopropyl)(methyl)amine hydrobromide as a synthetic building block. Our goal is to move beyond simple protocols and provide a deeper understanding of the chemical principles at play, enabling you to troubleshoot and optimize your reactions effectively. This document is structured as a series of questions and answers that address common challenges and strategic decisions encountered in the lab.
Section 1: Core Principles - The Amine Hydrobromide Challenge
This section addresses the fundamental properties of the reagent that dictate its behavior in solution and influence all subsequent experimental design choices.
Q1: Why is (3-Bromopropyl)(methyl)amine supplied as a hydrobromide salt, and what does this mean for my reaction?
Answer: (3-Bromopropyl)(methyl)amine is provided as a hydrobromide salt for two primary reasons: stability and handling. The free amine form, Br-(CH₂)₃-NH(CH₃), is a more reactive and potentially volatile liquid. The protonated salt form, Br-(CH₂)₃-NH₂⁺(CH₃) Br⁻, is a stable, crystalline solid with a longer shelf-life and is easier to handle and weigh accurately.
However, this salt form presents the central challenge for its use in synthesis. The amine nitrogen's lone pair is sequestered by a proton, rendering it non-nucleophilic. Therefore, for the amine to participate in a reaction as a nucleophile (e.g., attacking an electrophile), it must first be deprotonated in situ by a base. This neutralization step is critical and directly influences your choice of solvent and reaction conditions.[1][2][3]
Q2: What is the fundamental conflict when choosing a solvent for this reagent?
Answer: The core issue is a classic trade-off between solubility and reaction kinetics .
-
Solubility: As an ionic salt, this compound dissolves best in polar, protic solvents like water, methanol, or ethanol. These solvents excel at solvating both the ammonium cation and the bromide anion through hydrogen bonding and dipole-dipole interactions.[4]
-
Kinetics: The most common reactions involving this reagent are nucleophilic substitutions (Sₙ2 reactions), where a nucleophile attacks the carbon atom attached to the bromine. Sₙ2 reactions proceed fastest in polar, aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents can solvate cations but do not strongly solvate the nucleophile, leaving it "naked" and more reactive.
Using a protic solvent that dissolves the salt well can slow down your Sₙ2 reaction by solvating and deactivating your nucleophile. Conversely, a nonpolar or ideal polar aprotic solvent may not dissolve the starting material sufficiently for the reaction to occur. Your primary task is to find a solvent system that provides a workable compromise between these two opposing factors.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section focuses on diagnosing and solving specific problems you may encounter during your experiment.
Q3: My reaction is not starting, or the conversion is very low. What's the most likely cause?
Answer: This is the most common issue and almost always points to a problem with either solubility or the base-mediated deprotonation .
-
Issue 1: Poor Solubility: Your reagent and substrate may not be co-dissolved in sufficient concentration. If the reaction mixture is a slurry with large amounts of undissolved solid, the reaction rate will be severely limited.
-
Solution: Consult the solvent selection table below. A switch from a less polar solvent like THF to a more polar aprotic solvent like DMF or MeCN can dramatically improve solubility and reaction rate.[5][6] In some cases, gentle heating can improve solubility, but this must be balanced against the risk of side reactions.
-
-
Issue 2: Ineffective Base or Deprotonation: The free amine is the active nucleophile. If it is not being generated, the reaction cannot proceed.
-
Solution:
-
Base Strength: Ensure your base is strong enough to deprotonate the methylpropylammonium ion (pKa ≈ 10-11). Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA/Hünig's base).[1][7]
-
Base Solubility: An inorganic base like K₂CO₃ may be poorly soluble in a purely organic solvent like acetonitrile. This creates a heterogeneous reaction that can be slow. Using a more polar solvent like DMF can help, or you might consider a soluble organic base like TEA.[7]
-
-
Q4: I'm observing multiple byproducts. How can I improve selectivity?
Answer: Byproduct formation often stems from the bifunctional nature of the reagent or from reactions with the solvent or base.
-
Problem 1: Intramolecular Cyclization: Once deprotonated, the nucleophilic amine can attack the electrophilic bromopropyl chain on the same molecule, forming an N-methylazetidinium bromide salt. This is more likely in dilute conditions and with solvent systems that favor cyclization.
-
Mitigation: Run the reaction at a higher concentration to favor the desired intermolecular reaction. Add your substrate and base to the reaction vessel first, and then add the this compound solution slowly to keep its instantaneous concentration low.
-
-
Problem 2: Elimination: Using a strong, sterically hindered base (e.g., potassium tert-butoxide) can promote the E2 elimination of HBr to form N-methylallylamine, especially at elevated temperatures.
-
Mitigation: Use a weaker, non-hindered base like K₂CO₃ or TEA. Keep the reaction temperature as low as feasible to favor substitution over elimination.
-
-
Problem 3: Over-alkylation of Substrate: If your substrate is a primary or secondary amine, the product of the first alkylation is also a nucleophile and can react again, leading to quaternary ammonium salts or other undesired products.[2]
-
Mitigation: Use a significant excess of the substrate amine relative to the this compound. This statistical approach ensures the alkylating agent is more likely to encounter a starting material molecule than a product molecule.
-
Section 3: Practical Application - Solvent Selection Workflow
Q5: How do I systematically select and optimize a solvent system for my specific reaction?
Answer: A systematic approach is crucial. Follow this workflow to efficiently identify a suitable solvent system for your specific substrate and reaction type.
Step-by-Step Solvent Selection Protocol:
-
Analyze Substrate Properties: Determine the solubility of your primary substrate (the molecule you are alkylating). Is it polar or nonpolar? This will heavily influence your starting point.
-
Initial Solvent Screening: Choose a starting solvent based on the table below. DMF and acetonitrile are excellent starting points for a wide range of substrates due to their balance of polarity and aprotic nature.[5][6]
-
Select a Compatible Base:
-
For polar aprotic solvents (DMF, MeCN, DMSO), K₂CO₃ is a cost-effective and common choice. It is largely insoluble but provides a solid-liquid interface for the reaction.
-
For solvents where inorganic base solubility is a concern (e.g., THF, CH₂Cl₂), a soluble organic base like TEA or DIPEA is preferable.[7]
-
-
Run Small-Scale Test Reactions: Set up several small-scale reactions in parallel to test a few conditions. For example:
-
Test 1: DMF, K₂CO₃, 60 °C
-
Test 2: Acetonitrile, K₂CO₃, 60 °C
-
Test 3: Acetonitrile, DIPEA, 60 °C
-
-
Monitor and Analyze: Monitor the reactions by TLC or LC-MS. Assess for starting material consumption, product formation, and byproduct generation.
-
Optimize: Based on the results, refine the conditions. If a reaction is clean but slow, increase the temperature. If it is fast but produces byproducts, consider lowering the temperature or choosing a slightly less polar solvent.
Solvent Selection Summary Table
| Solvent | Type | Boiling Point (°C) | Strengths | Weaknesses |
| DMF | Polar Aprotic | 153 | Excellent dissolving power for salts and organics; high boiling point allows for a wide temperature range. | Difficult to remove under vacuum; can decompose at high temperatures. |
| Acetonitrile | Polar Aprotic | 82 | Good balance of polarity; promotes Sₙ2 reactions; easy to remove.[5] | Lower boiling point limits temperature range; less effective at dissolving highly ionic species than DMF. |
| DMSO | Polar Aprotic | 189 | Superior dissolving power for a wide range of compounds; thermally stable. | Very difficult to remove; can complicate product isolation. |
| THF | Moderately Polar Aprotic | 66 | Good for substrates with lower polarity. | Poor at dissolving the hydrobromide salt; reactions are often slow and heterogeneous. |
| Ethanol | Polar Protic | 78 | Good solubility for the hydrobromide salt. | Can slow Sₙ2 reactions by solvating the nucleophile; can act as a nucleophile itself. |
| Toluene | Nonpolar | 111 | Useful for specific applications (e.g., with phase-transfer catalysis). | Very poor solubility for the hydrobromide salt. |
Solvent Optimization Workflow Diagram
Caption: A systematic workflow for selecting and optimizing a solvent system.
Section 4: Experimental Protocols
These protocols serve as validated starting points that can be adapted to your specific needs.
Protocol 1: N-Alkylation of 4-Methoxyphenol using DMF/K₂CO₃
This protocol is ideal for O-alkylation of phenols or N-alkylation of less-basic amines.
-
Reagents:
-
4-Methoxyphenol: 1.24 g (10.0 mmol, 1.0 equiv)
-
This compound: 2.56 g (11.0 mmol, 1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous: 2.76 g (20.0 mmol, 2.0 equiv)
-
Dimethylformamide (DMF), anhydrous: 40 mL
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol, potassium carbonate, and DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the this compound to the mixture in one portion.
-
Heat the reaction mixture to 70 °C using an oil bath.
-
Monitor the reaction progress by TLC or LC-MS (Typical reaction time: 4-8 hours).
-
Upon completion, cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: N-Alkylation of Morpholine using Acetonitrile/DIPEA
This protocol is suitable for alkylating secondary amines where an organic base is preferred.
-
Reagents:
-
Morpholine: 1.74 g (20.0 mmol, 2.0 equiv)
-
This compound: 2.33 g (10.0 mmol, 1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA): 2.58 g (3.5 mL, 20.0 mmol, 2.0 equiv)
-
Acetonitrile (MeCN), anhydrous: 50 mL
-
-
Procedure:
-
To a 100 mL round-bottom flask with a stir bar, add morpholine, DIPEA, and acetonitrile.
-
Stir the solution at room temperature for 10 minutes.
-
Add the this compound. A mild exotherm may be observed.
-
Heat the mixture to reflux (approx. 82 °C).
-
Monitor the reaction progress by TLC or LC-MS (Typical reaction time: 6-12 hours).
-
After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent and excess morpholine/DIPEA.
-
Dissolve the residue in 50 mL of 1 M HCl (aq) and wash with dichloromethane (2 x 25 mL) to remove any non-basic impurities.
-
Adjust the aqueous layer to pH > 12 with 3 M NaOH (aq).
-
Extract the desired product with dichloromethane (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product. Further purification may be performed if necessary.
-
Section 5: Frequently Asked Questions (FAQs)
-
Q6: Do I need to use anhydrous solvents and an inert atmosphere?
-
A: While the reagent itself is not particularly water-sensitive, many bases (especially hydrides, which are not recommended here) and nucleophilic substrates can be. For reproducibility, using anhydrous solvents is best practice. An inert atmosphere (Nitrogen or Argon) is recommended to prevent potential side reactions with oxygen or moisture, especially if the reaction is run for an extended period or at high temperatures.
-
-
Q7: Can I just neutralize the hydrobromide salt first and use the free amine?
-
A: You can, but it is often not practical. The free amine, (3-Bromopropyl)(methyl)amine, is a less stable liquid and prone to self-reaction (intramolecular cyclization) upon standing. The in situ deprotonation described in the protocols is the standard and most reliable method.
-
-
Q8: What are the best practices for workup and purification?
-
A: The product is a tertiary amine, which is basic. This property can be exploited during workup. An acidic wash (e.g., with 1 M HCl) will protonate your product and pull it into the aqueous layer, leaving non-basic impurities behind in the organic layer. Subsequently, basifying the aqueous layer will allow you to re-extract your pure product into a fresh organic phase.
-
References
-
ResearchGate. Optimization of the reaction conditions for the alkylation step using bromide 4. [Link]
-
Chemistry LibreTexts. 24.7: Reactions of Amines (February 24, 2025). [Link]
-
ResearchGate. Optimization of the reaction conditions for the alkylation step using bromide 5. [Link]
-
Chemistry LibreTexts. Amine Reactions (January 22, 2023). [Link]
-
Chemistry LibreTexts. 24.7 Reactions of Amines (November 20, 2023). [Link]
-
American Elements. This compound | CAS 60035-88-3. [Link]
-
National Institutes of Health (NIH). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. [Link]
-
ResearchGate. Optimizing reaction conditions of N-alkylation reaction | Download Table. [Link]
-
National Institutes of Health (NIH). (3-Bromopropyl)(methyl)amine | C4H10BrN | CID 11105543 - PubChem. [Link]
-
ResearchGate. Can anyone suggest how to neutralize aminehydrochlorides? (November 20, 2014). [Link]
-
Lumen Learning. 23.3. Reactions of amines | Organic Chemistry II. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Overcoming Steric Hindrance in Reactions with Brominated Amines
Welcome to our dedicated technical support center for chemists and researchers in the pharmaceutical and drug development fields. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of steric hindrance in reactions involving brominated amines. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate these complex transformations successfully.
Section 1: Understanding and Diagnosing Steric Hindrance
FAQ 1: What is steric hindrance and how does it affect my reaction with a brominated amine?
Steric hindrance is a phenomenon in chemistry where the rate of a chemical reaction is slowed down because of the spatial arrangement of atoms in a molecule. In the context of brominated amines, bulky substituents on the amine, the aromatic ring, or the coupling partner can physically block the approach of reagents to the reactive sites. This can lead to lower reaction rates, incomplete conversions, and reduced yields[1][2]. For instance, in a nucleophilic substitution reaction, a bulky amine will have difficulty attacking an electrophilic carbon center[1]. Similarly, in metal-catalyzed cross-coupling reactions, large ligands or substrates can impede the crucial steps of oxidative addition and reductive elimination[3][4].
FAQ 2: My reaction is sluggish or failing. How can I confirm that steric hindrance is the primary issue?
Diagnosing steric hindrance often involves a combination of experimental observation and deductive reasoning. Here are some key indicators:
-
Low or no product formation: This is the most obvious sign, especially if analogous reactions with less bulky substrates proceed smoothly.
-
Recovery of starting materials: A high percentage of unreacted starting materials suggests that the activation energy barrier for the reaction is too high, a common consequence of steric repulsion[1][5].
-
Comparison with literature: If similar reactions reported in the literature use less hindered substrates and achieve higher yields under the same conditions, steric hindrance is a likely culprit.
-
Computational modeling: Molecular modeling can provide a visual and quantitative assessment of the steric environment around the reactive centers.
A logical approach to confirming steric hindrance is to run a control experiment with a less hindered analogue of your substrate. If this reaction proceeds with a significantly higher yield, it strongly supports the hypothesis of a steric issue.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-N and C-C bond formation. However, they are notoriously sensitive to steric effects[6][7][8]. This section provides troubleshooting guidance for common palladium-catalyzed reactions involving hindered brominated amines.
FAQ 3: I am attempting a Buchwald-Hartwig amination with a sterically hindered brominated aniline and a bulky secondary amine, but the yield is poor. What are my options?
The Buchwald-Hartwig amination is a cornerstone for the synthesis of aryl amines but can be challenging with sterically demanding substrates[6][9]. When faced with low yields, a systematic optimization of the catalyst system and reaction conditions is crucial.
Core Strategy: Enhance Catalytic Activity and Promote Key Mechanistic Steps
The primary goal is to facilitate the oxidative addition of the palladium catalyst to the aryl bromide and the subsequent reductive elimination to form the C-N bond. Both steps can be hindered by bulky substrates.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution | Rationale |
| Low Conversion | Insufficiently active catalyst for hindered substrates. | Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[5][6][9] | Bulky ligands promote the formation of a highly reactive, monoligated Pd(0) species and facilitate the reductive elimination step.[2] |
| Weak base unable to efficiently deprotonate the hindered amine. | Use a stronger, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS), sodium tert-butoxide (NaOtBu), or cesium carbonate (Cs₂CO₃).[9][10] | A stronger base ensures efficient formation of the palladium-amido complex, which is necessary for reductive elimination. | |
| Side Product Formation (e.g., hydrodehalogenation) | Slower reductive elimination compared to competing pathways. | Increase the reaction temperature cautiously. Optimize the solvent; polar aprotic solvents like toluene, dioxane, or DMF are often effective.[1] | Higher temperatures can provide the activation energy to overcome the steric barrier for reductive elimination. The solvent can influence catalyst stability and reactivity. |
Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Substrate
This protocol provides a starting point for the cross-coupling of a hindered aryl bromide with a hindered secondary amine.
Materials:
-
Hindered Aryl Bromide (1.0 equiv)
-
Hindered Secondary Amine (1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky Phosphine Ligand (e.g., XPhos, 4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide.
-
Add the hindered aryl bromide and the hindered secondary amine to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
FAQ 4: My Suzuki-Miyaura coupling between a brominated aniline and a bulky boronic acid is failing. How can I improve it?
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation, but steric hindrance can be a significant obstacle, particularly with ortho-substituted substrates[3][7][11][12].
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution | Rationale |
| No Reaction | Oxidative addition is too slow due to steric hindrance. | Use a catalyst system with highly active, bulky ligands like AntPhos or BI-DIME.[3][7] N-heterocyclic carbene (NHC) ligands can also be very effective.[13] | These ligands stabilize the palladium center and promote the difficult oxidative addition step with hindered aryl bromides. |
| Low Yield | Inefficient transmetalation or slow reductive elimination. | The choice of base is critical. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. The solvent system can also be optimized; mixtures of toluene/water or dioxane/water are common. | The base plays a crucial role in the transmetalation step. The solvent system affects the solubility of the reagents and the stability of the catalytic species. |
| Decomposition | High temperatures leading to catalyst deactivation or substrate degradation. | Use a more active catalyst system that allows for lower reaction temperatures. Some modern catalyst systems can operate efficiently at room temperature for certain substrates. | Milder conditions can improve the functional group tolerance and prevent unwanted side reactions. |
FAQ 5: I need to perform a Sonogashira coupling with a hindered brominated amine. What are the key considerations?
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds[14][15][16]. When dealing with sterically hindered substrates, the choice of catalyst, copper co-catalyst, and base are all critical parameters to optimize[17].
Troubleshooting Guide: Sonogashira Coupling
| Issue | Potential Cause | Recommended Solution | Rationale |
| Low Reactivity | The standard Pd/Cu catalyst system is not active enough. | Increase the catalyst loading or switch to a more active palladium source. The choice of phosphine ligand is also important; triphenylphosphine (PPh₃) is common, but more specialized ligands may be needed for challenging substrates.[17] | A more active catalyst can overcome the higher activation energy associated with hindered substrates. |
| Homocoupling of Alkyne (Glaser coupling) | The copper-catalyzed homocoupling is faster than the cross-coupling. | Run the reaction under copper-free conditions. Several protocols have been developed that use palladium alone, often with a suitable ligand and base. | Eliminating the copper co-catalyst prevents the formation of the undesired homocoupled product. |
| Reaction Stalls | Catalyst deactivation or inhibition. | Ensure strictly anhydrous and anaerobic conditions, as moisture and oxygen can deactivate the catalyst. The amine base (e.g., triethylamine, diisopropylethylamine) should be freshly distilled. | Maintaining an inert atmosphere and using pure reagents minimizes catalyst decomposition pathways. |
Section 3: Alternative Strategies and Methodologies
When palladium-catalyzed methods prove insufficient, several other strategies can be employed to overcome severe steric hindrance.
FAQ 6: My palladium-catalyzed reactions are not working. Are there any alternative coupling reactions I can try?
Yes, the Ullmann condensation is a classical copper-catalyzed reaction that can be effective for forming C-N, C-O, and C-S bonds, especially with the advent of modern ligand-accelerated protocols[18][19][20].
Ullmann Condensation
The traditional Ullmann reaction required harsh conditions (high temperatures and stoichiometric copper)[20][21]. However, the development of soluble copper catalysts with supporting ligands has significantly expanded its scope and applicability to hindered substrates[18][19][22][23].
Key Advantages for Hindered Substrates:
-
Different Mechanism: The mechanism of the Ullmann reaction is distinct from palladium-catalyzed cross-couplings, offering an alternative pathway when the latter fails.
-
Ligand Acceleration: The use of ligands such as diamines, amino acids, or phenols can dramatically accelerate the reaction and allow for milder conditions[22].
-
Cost-Effectiveness: Copper is significantly cheaper than palladium, making it an attractive alternative for large-scale synthesis.
A recent development involves the use of a pyrrole-ol ligand that facilitates the copper-catalyzed coupling of ortho-substituted aryl iodides with sterically hindered amines, a transformation that is challenging even for palladium-based systems[22][24].
FAQ 7: Can I use organometallic reagents like Grignard or organolithium reagents with my hindered brominated amine?
The use of highly reactive organometallic reagents like Grignard and organolithium reagents with brominated amines requires careful consideration of functional group compatibility.
-
Grignard Reagents (R-MgBr): Grignard reagents are strong bases and will deprotonate the N-H bond of primary or secondary amines[25]. This reaction consumes the Grignard reagent and is generally unproductive for forming a new C-C or C-N bond at the bromine-bearing carbon. If the amine is tertiary, the Grignard reagent can potentially undergo a metal-halogen exchange or act as a nucleophile, but side reactions are common with hindered substrates[26][27][28].
-
Organolithium Reagents (R-Li): Organolithium reagents are even stronger bases than Grignard reagents and will rapidly deprotonate amines[29][30][31][32]. However, they are also useful for lithium-halogen exchange reactions. For example, treating a hindered aryl bromide with n-butyllithium or tert-butyllithium at low temperatures can generate the corresponding aryllithium species. This aryllithium can then be quenched with an electrophile to form a new bond. This two-step approach can be a powerful way to circumvent the steric hindrance associated with direct coupling reactions.
Experimental Protocol: Lithium-Halogen Exchange
Materials:
-
Hindered Brominated Amine (1.0 equiv)
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
Anhydrous THF or Diethyl Ether
-
Electrophile (1.2 equiv)
Procedure:
-
Dissolve the hindered brominated amine in the anhydrous solvent in an oven-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to allow for complete lithium-halogen exchange.
-
Add the electrophile to the solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
FAQ 8: Are there any non-catalytic strategies to consider?
For certain transformations, non-catalytic methods can be effective, although they may require more forcing conditions.
-
Nucleophilic Aromatic Substitution (SNA_r): If the aromatic ring of the brominated amine is sufficiently activated by strong electron-withdrawing groups (e.g., nitro groups) ortho or para to the bromine, a direct S_NAr reaction with a potent nucleophile may be possible. However, steric hindrance around the reaction site can still significantly slow down this reaction.
-
Elevated Temperature and Pressure: For some nucleophilic substitution reactions, simply increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier[1][2]. In some cases, conducting the reaction in a sealed tube or under high pressure can also increase the reaction rate.
Section 4: General Optimization Parameters
Regardless of the specific reaction, several general parameters can be optimized to improve the outcome of reactions with sterically hindered substrates.
The Role of Solvent and Temperature
-
Solvent: The choice of solvent can have a profound impact on reaction rates and yields. Polar aprotic solvents like DMF, DMSO, NMP, and dioxane are often preferred as they can help to stabilize charged intermediates and increase the nucleophilicity of anionic reagents[1][33]. The impact of the solvent on the thermal stability of amines should also be considered[34][35].
-
Temperature: Increasing the reaction temperature is a common strategy to overcome the activation energy barrier imposed by steric hindrance[1][2]. However, this must be done carefully to avoid decomposition of the starting materials, products, or catalyst. A temperature screen is often a valuable optimization step.
Concentration Effects
For bimolecular reactions, Le Chatelier's principle suggests that increasing the concentration of the reactants can favor product formation. However, in cases of severe steric hindrance, high concentrations may lead to aggregation or decomposition. It is often worthwhile to screen a range of concentrations to find the optimal balance.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphonate.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Dibromomaleimide Reactions.
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Princeton Chemistry. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from [Link]
-
National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. Retrieved from [Link]
-
Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Retrieved from [Link]
-
ACS Publications. (n.d.). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Retrieved from [Link]
-
Wikipedia. (2023). Organolithium reagent. Retrieved from [Link]
-
ACS Publications. (n.d.). The Grignard Reagents. Retrieved from [Link]
-
All 'Bout Chemistry. (2016). OrganoLithium Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Enhanced reaction kinetics of sterically hindered amines in semi-aqueous N-methyl-2-pyrrolidone for CO2 capture. Retrieved from [Link]
-
Harvard University. (n.d.). Organolithium Reagents. Retrieved from [Link]
-
ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
-
Wiley Online Library. (2023). Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Synthesis of sterically hindered imines. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Retrieved from [Link]
-
YouTube. (2019). Organolithium Reagents. Retrieved from [Link]
-
ACS Publications. (n.d.). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]
-
National Institutes of Health. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]
-
MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
-
ACS Publications. (n.d.). Sterically Hindered Reactions of Grignard Reagents with Schiff Bases. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Reaction of Grignard reagent with primary amines. Retrieved from [Link]
-
YouTube. (2019). Sonogashira coupling. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. scirp.org [scirp.org]
- 18. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 21. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 22. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. semanticscholar.org [semanticscholar.org]
- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 26. Grignard Reaction [organic-chemistry.org]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 30. OrganoLithium Reagents - All 'Bout Chemistry [chemohollic.com]
- 31. m.youtube.com [m.youtube.com]
- 32. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. pubs.acs.org [pubs.acs.org]
- 35. researchgate.net [researchgate.net]
Methods to prevent byproduct formation when using (3-Bromopropyl)(methyl)amine hydrobromide
Welcome to the technical support center for (3-Bromopropyl)(methyl)amine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its use in synthetic chemistry. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to ensure your success.
Troubleshooting Guide: Overcoming Common Byproduct Formation
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying chemistry and actionable protocols to mitigate byproduct formation.
Question 1: I am observing a significant amount of aza-cyclobutane (N-methylazetidinium bromide) in my reaction. How can I prevent this intramolecular cyclization?
Answer:
The formation of N-methylazetidinium bromide is a common byproduct resulting from the intramolecular cyclization of (3-Bromopropyl)(methyl)amine. This occurs when the amine nitrogen attacks the electrophilic carbon bearing the bromine atom. This side reaction is particularly favorable due to the formation of a thermodynamically stable four-membered ring.
Causality: The rate of this intramolecular SN2 reaction is highly dependent on the reaction conditions. Factors that increase the nucleophilicity of the amine and the availability of the free amine form can accelerate the formation of the azetidinium salt.
Prevention Strategies:
-
pH Control: Maintaining a slightly acidic pH is crucial. The hydrobromide salt form of (3-Bromopropyl)(methyl)amine helps to keep the amine protonated and therefore, less nucleophilic. The reaction should be run with a carefully controlled amount of base, just enough to deprotonate the nucleophile that is intended to react with the alkyl bromide.
-
Slow Addition of Base: Instead of adding the base all at once, a slow, portion-wise or dropwise addition can maintain a low concentration of the free (3-Bromopropyl)(methyl)amine at any given time, thus favoring the intermolecular reaction with your desired nucleophile over the intramolecular cyclization.[1]
-
Choice of Base: Use a non-nucleophilic, sterically hindered base. Bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) are generally preferred over smaller, more nucleophilic bases. Inorganic bases like potassium carbonate can also be effective, but their solubility can be a limiting factor in some organic solvents.[1]
-
Temperature: Lowering the reaction temperature can help to disfavor the intramolecular cyclization, which often has a higher activation energy than the desired intermolecular reaction. Running the reaction at room temperature or below is a good starting point.
-
Solvent: The choice of solvent can influence the reaction outcome. Aprotic polar solvents like DMF or DMSO can be used, but care must be taken as they can also promote SN2 reactions. Less polar solvents may slow down both the desired reaction and the side reaction.[1]
Question 2: My desired product is being over-alkylated, leading to the formation of a quaternary ammonium salt. How can I achieve selective mono-alkylation?
Answer:
Over-alkylation is a frequent issue in N-alkylation reactions because the secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction with the alkylating agent.[2][3]
Causality: The increased nucleophilicity of the secondary amine product makes it a better competitor for the alkylating agent than the starting primary amine.
Prevention Strategies:
-
Stoichiometry: Use a slight excess of the primary amine relative to this compound. This ensures that the alkylating agent is the limiting reagent.
-
Use of the Hydrobromide Salt: As with preventing cyclization, using the hydrobromide salt of your starting amine is a highly effective strategy.[1][4] A controlled amount of base will selectively deprotonate the primary amine, allowing it to react. The resulting secondary amine product will then be protonated, rendering it non-nucleophilic and preventing further alkylation.[1][2][4]
-
Steric Hindrance: If possible, choosing a nucleophile with significant steric bulk around the nitrogen atom can disfavor multiple alkylations.[5][6][7]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS. Quench the reaction as soon as the desired mono-alkylated product is the major species.
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the handling and use of this compound.
What is the purpose of using the hydrobromide salt form of (3-Bromopropyl)(methyl)amine?
The hydrobromide salt is used to increase the stability of the compound and to control its reactivity. The protonated amine is less nucleophilic, which helps to prevent both premature intramolecular cyclization and unwanted side reactions during storage and handling. In a reaction, the free amine can be generated in situ by the addition of a base.
What are the recommended storage conditions for this compound?
It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases and oxidizing agents. The container should be tightly sealed to prevent moisture absorption, as the compound can be hygroscopic.
Which solvents are suitable for reactions with this compound?
The choice of solvent depends on the specific reaction. Common solvents include:
| Solvent | Polarity | Suitability |
| Dimethylformamide (DMF) | Polar Aprotic | Good for many SN2 reactions, but may promote side reactions. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Similar to DMF, good solvating power. |
| Acetonitrile (ACN) | Polar Aprotic | A common choice for N-alkylation reactions. |
| Tetrahydrofuran (THF) | Less Polar Aprotic | Can be used, but may result in slower reaction rates. |
| Alcohols (e.g., Ethanol) | Polar Protic | Can be used, but may participate in the reaction (solvolysis). |
How do I neutralize the hydrobromide salt for a reaction?
To use (3-Bromopropyl)(methyl)amine in a reaction, the free amine needs to be generated. This is typically done by adding a base to the reaction mixture. The choice and amount of base are critical for controlling the reaction's selectivity.
Recommended Bases:
-
Triethylamine (TEA)
-
Diisopropylethylamine (DIPEA)
-
Potassium Carbonate (K₂CO₃)
-
Sodium Bicarbonate (NaHCO₃)
The base should be added slowly and in a controlled manner to avoid a high concentration of the free amine at any given time.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with Minimized Byproduct Formation
This protocol is a general guideline and may need to be optimized for your specific substrate.
-
To a stirred solution of your primary amine (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, 10 mL/mmol of amine) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq.).
-
Add a non-nucleophilic base (e.g., DIPEA, 1.2 eq.) dropwise to the reaction mixture at room temperature over 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Reaction Pathways
Caption: Competing reaction pathways when using (3-Bromopropyl)(methyl)amine.
Workflow for Minimizing Byproducts
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In-Situ Reaction Monitoring for (3-Bromopropyl)(methyl)amine Hydrobromide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for in-situ reaction monitoring of chemistries involving (3-Bromopropyl)(methyl)amine hydrobromide. This guide is designed for researchers, chemists, and process development scientists who are looking to gain deeper insights into their reactions, optimize processes, and ensure consistent outcomes. As a versatile bifunctional molecule, this compound is a key building block in pharmaceutical and specialty chemical synthesis, primarily used for introducing a methyl-aminopropyl moiety.[][2] Its reactions, typically nucleophilic substitutions and cyclizations, can be complex, with potential for side-product formation.[3]
In-situ, real-time monitoring provides a continuous stream of data, transforming the "black box" of a chemical reactor into a transparent system.[4] This approach is a cornerstone of Process Analytical Technology (PAT), a framework encouraged by regulatory bodies like the FDA to build quality into processes through understanding and control.[5][6][7] This guide provides practical, field-tested advice in a question-and-answer format to help you select the right technique, troubleshoot common issues, and implement robust monitoring strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have when starting with in-situ monitoring for your specific chemistry.
Q1: Why is in-situ monitoring particularly important for reactions involving this compound?
A1: There are three primary drivers:
-
Kinetic and Mechanistic Understanding: Alkyl halide reactions can have competing pathways, such as S_N2 substitution versus E2 elimination.[3] In-situ monitoring allows you to track the consumption of the reactant and the formation of both the desired product and undesired by-products in real-time. This data is invaluable for calculating reaction rates, identifying reaction order, and elucidating the mechanism.[8][9]
-
Detection of Transient Intermediates: Many reactions proceed through short-lived intermediates that are impossible to capture with traditional offline sampling (e.g., HPLC, GC).[10] Techniques like in-situ FTIR or Raman can detect these transient species, providing a more complete picture of the reaction pathway.[11]
-
Process Control and Safety: Understanding the real-time concentration of reactants, products, and by-products enables tighter control over process parameters (e.g., temperature, dosing rate). For potentially exothermic reactions, this continuous insight is a critical safety feature, allowing for early detection of deviations from normal operating conditions.
Q2: Which in-situ technique is the best fit for my reaction?
A2: The optimal technique depends on several factors: the reaction phase (homogeneous or heterogeneous), expected concentrations, the specific information you need (kinetics vs. impurity profiling), and available instrumentation. No single technique is universally superior; in fact, using orthogonal methods like FTIR and online HPLC can provide a comprehensive understanding.[12]
Below is a comparative summary to guide your decision:
| Technique | Principle | Information Provided | Strengths | Limitations | Best For... |
| ATR-FTIR | Vibrational Spectroscopy (Mid-IR) | Functional group changes, kinetics, mechanism, intermediates.[8][13] | Excellent for tracking disappearance of C-Br and appearance of C-N bonds. Wide applicability.[11][14] | Water can interfere; may not distinguish between structurally similar species.[14] Not ideal for solids. | Homogeneous liquid-phase reactions; mechanistic studies and kinetic profiling. |
| In-Situ NMR | Nuclear Magnetic Resonance | Structural information, quantification of all H-containing species, kinetics.[15][16] | Highly specific and inherently quantitative without calibration.[17] Excellent for identifying unknown species. | Lower sensitivity; requires specialized probes; reactions must be slow enough for acquisition times.[15][18] | Detailed mechanistic investigations where structural confirmation of intermediates is key. |
| Raman | Vibrational Spectroscopy | Functional group changes, kinetics, polymorphism. | Less interference from water; excellent for heterogeneous and crystallization processes.[14] | Weaker signal than IR (fluorescence can be an issue); C-Br and C-N bonds can be weak Raman scatterers. | Monitoring reactions in aqueous media, heterogeneous mixtures, or crystallization processes. |
| Online HPLC/UHPLC | Chromatography | Quantitative concentration of reactants, products, and impurities.[19][20] | High sensitivity and selectivity; excellent for impurity profiling and complex mixtures.[21][22] | Not truly "in-situ"; requires automated sampling/quenching/dilution, introducing a time delay.[19] | Process optimization, impurity tracking, and generating precise quantitative data for modeling. |
Q3: What are the key molecular changes I should be monitoring during a typical N-alkylation reaction?
A3: For a standard N-alkylation where this compound reacts with a nucleophile (e.g., another amine), you should focus on:
-
Reactant Consumption: The disappearance of a key vibrational band associated with the reactant. For FTIR, the C-Br stretching vibration is a candidate, though it can be weak and in a crowded region of the spectrum. It's often more practical to monitor the disappearance of a peak unique to the nucleophile.
-
Product Formation: The appearance and growth of a new peak corresponding to the product. This could be a C-N stretching or bending mode.
-
By-product Formation: If elimination is a concern, you would look for the formation of C=C bonds.
-
Isothermal Profile: Tracking temperature is crucial, as any exotherm will directly influence reaction kinetics and selectivity.
Part 2: Technique-Specific Troubleshooting Guides
ATR-FTIR Spectroscopy Troubleshooting
Q: My infrared baseline is drifting or showing significant noise. What's causing this and how do I fix it? A: An unstable baseline is a common issue that compromises data quality. Here are the likely culprits and solutions:
-
Cause 1: Temperature Fluctuations. The infrared absorbance of most solvents is highly sensitive to temperature. If your reactor's temperature control is poor, the baseline will drift.
-
Solution: Ensure your reactor has stable temperature control (±0.5 °C). Use the early, pre-reaction spectra to thermally equilibrate the probe before adding the final reagent.
-
-
Cause 2: Probe Fouling. Reactants or products may precipitate or coat the surface of the ATR diamond crystal, altering the infrared signal.
-
Solution: Check the probe for visible coating after the reaction. If fouling is suspected, select a solvent system that maintains the solubility of all species. If unavoidable, a mid-reaction cleaning may be necessary for very long processes, though this is not ideal.
-
-
Cause 3: Gas Bubbles. Bubbles from gas evolution or vigorous stirring can cross the ATR crystal surface, causing sharp, transient spikes or dips in the baseline.
-
Solution: Optimize the stirrer speed to ensure good mixing without cavitation. Position the probe in a well-mixed zone away from the vortex. If gas evolution is expected, consider a baffled reactor to improve mixing.
-
-
Cause 4: Incomplete Mixing. If reagents are not homogeneously mixed, the probe will measure "pockets" of different concentrations, leading to a noisy profile.
-
Solution: Verify your stirring is adequate for the reactor geometry and viscosity of the medium.
-
In-Situ NMR Spectroscopy Troubleshooting
Q: I'm trying to monitor my reaction with in-situ NMR, but the spectral resolution is poor. What can I do? A: Poor resolution in in-situ NMR can obscure crucial peaks and prevent accurate quantification.
-
Cause 1: Magnetic Field Inhomogeneity. The presence of reactor components (stirrer, probes) within the magnet can disrupt the field homogeneity. Heterogeneous mixtures (solids) are a major cause.
-
Solution: Use an NMR tube-based reaction system if possible. If using a flow-NMR setup, ensure all materials in the flow cell are non-magnetic. For heterogeneous systems, vigorous mixing or a wider-bore probe may help, but resolution will always be compromised compared to homogeneous solutions. Shimming on the reaction mixture before starting the reaction is critical.[15]
-
-
Cause 2: Paramagnetic Species. Even trace amounts of paramagnetic metals (e.g., from catalysts or impurities) can cause significant line broadening.
-
Solution: Purify reagents and solvents to remove metal traces. If a paramagnetic catalyst is required, be aware that significant peak broadening is unavoidable.
-
-
Cause 3: High Viscosity. As a reaction proceeds, the viscosity may increase, slowing molecular tumbling and leading to broader peaks.
-
Solution: Run the reaction at a higher temperature (if the chemistry allows) to reduce viscosity. Diluting the reaction mixture can also help.
-
Online HPLC Troubleshooting
Q: My quantitative results from online HPLC are not reproducible. What are the common sources of error? A: Reproducibility is key for online HPLC to be a trusted PAT tool.[23] Inconsistency usually points to the automated sampling and preparation steps.
-
Cause 1: Ineffective Quenching. The reaction continues in the sample loop after being drawn from the reactor, leading to artificially high conversion. This is especially problematic for fast reactions.[22]
-
Solution: The quenching agent must be potent and mix rapidly with the sample. The automated system should be programmed to introduce the quench solution into the sample loop immediately after sampling.[12] Validate the quenching method offline first.
-
-
Cause 2: Sample Precipitation/Clogging. The sample may precipitate upon dilution or quenching, clogging the transfer lines or injector.
-
Solution: Choose a dilution solvent that keeps all components in solution. Incorporate a backflush or high-pressure wash step in the automation sequence to clear the lines between injections. Use an in-line filter at the probe tip if working with slurries.[19]
-
-
Cause 3: Inaccurate Dilution. Errors in the automated dilution steps will directly lead to quantitative errors.
-
Solution: Regularly calibrate the pumps or syringe drivers used for dilution. Use an internal standard in the dilution solvent to correct for minor volume variations.
-
Part 3: Standard Operating Procedure (SOP)
SOP-01: In-Situ ATR-FTIR Monitoring of an N-Alkylation Reaction
This protocol outlines the setup and execution for monitoring the reaction of this compound with a primary amine nucleophile.
1.0 Pre-Reaction Setup & System Preparation 1.1. Probe Installation: Securely install the ATR-FTIR probe into the reactor lid, ensuring the diamond sensor is positioned in a well-mixed region, away from the stirrer shaft and vortex. 1.2. Spectrometer Purge: Start purging the FTIR spectrometer with dry air or nitrogen at least 60 minutes before data collection to minimize atmospheric water and CO₂ interference. 1.3. Software Setup: a. Launch the data acquisition software (e.g., iC IR). b. Configure the experiment parameters: set the spectral range (e.g., 1800 - 650 cm⁻¹), resolution (e.g., 4 cm⁻¹), and scan number (e.g., 128 scans for good signal-to-noise). c. Set the data collection interval (e.g., every 2 minutes).
2.0 Background and Reference Spectra Collection 2.1. Solvent Background: Charge the reactor with the reaction solvent and the primary amine nucleophile. 2.2. Thermal Equilibration: Start stirring and bring the mixture to the target reaction temperature. Allow the system to stabilize for 15-20 minutes. 2.3. Collect Background: Once the temperature is stable, collect a background spectrum. This spectrum will be automatically subtracted from all subsequent spectra, removing signals from the solvent and starting nucleophile.
3.0 Reaction Initiation and Monitoring 3.1. Initiate Reaction: Add the this compound to the reactor to start the reaction (t=0). 3.2. Start Data Collection: Immediately begin the automated spectral collection in the software. 3.3. Monitor Progress: a. The software will display a 3D waterfall plot and real-time trend lines. b. Identify a unique, well-resolved peak corresponding to the formation of the product. If no such peak exists, monitor the appearance of a group of peaks. c. Monitor the reaction until the product peak plateaus, indicating the reaction has reached completion.
4.0 Data Analysis and Validation 4.1. Baseline Correction: Apply a baseline correction algorithm to the collected spectra to account for any minor drift. 4.2. Peak Trending: Generate a concentration vs. time profile by plotting the height or area of the chosen product peak. 4.3. Offline Validation (Self-Validation): During the reaction, take 3-4 manual samples at different time points (e.g., 25%, 50%, 75%, and 100% conversion as estimated by FTIR). Quench these samples immediately and analyze them via a validated offline method (e.g., HPLC, GC, or qNMR). 4.4. Correlation: Plot the offline concentration data against the in-situ FTIR peak height/area. A strong linear correlation validates the in-situ method for providing accurate kinetic trends.
Part 4: Visual Guides & Data
Workflow & Logic Diagrams
A crucial first step is selecting the right analytical tool for the job. The following decision tree illustrates a logical workflow for this process.
Caption: Decision tree for selecting an in-situ monitoring technique.
The experimental setup for in-situ ATR-FTIR is fundamental to acquiring good data. The following diagram shows the key components.
Caption: Experimental setup for in-situ ATR-FTIR reaction monitoring.
References
-
Mettler Toledo. (n.d.). ReactIR In-situ FTIR Spectrometers. Retrieved from [Link]
-
Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Online HPLC Analysis with DirectInject-LC. Retrieved from [Link]
-
Foley, D. A., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. Retrieved from [Link]
-
Ramadan, S., et al. (2018). In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. Magnetic Resonance Imaging. Retrieved from [Link]
-
LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
May, S. A., et al. (2018). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Leiss, M. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. Retrieved from [Link]
-
Patsnap Eureka. (2025). Develop In-Situ NMR Analysis for Reaction Monitoring. Retrieved from [Link]
-
Wikipedia. (n.d.). Process analytical technology. Retrieved from [Link]
-
Sam, A. D., et al. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. The Royal Society of Chemistry. Retrieved from [Link]
-
von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. Kluedo. Retrieved from [Link]
-
Nielsen, A. T., et al. (2022). A spectIR-fluidic reactor for monitoring fast chemical reaction kinetics with on-chip attenuated total reflection Fourier transform infrared spectroscopy. ResearchGate. Retrieved from [Link]
-
Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Retrieved from [Link]
-
Hamilton Company. (n.d.). What is Process Analytical Technology (PAT)?. Retrieved from [Link]
-
Mitchell, E. A., et al. (2024). Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Is Attenuated Total Reflectance (ATR)-FTIR Spectroscopy?. Retrieved from [Link]
-
European Pharmaceutical Review. (2010). Process Analytical Technology: An industry perspective. Retrieved from [Link]
-
Rein, A. J., et al. (2000). In situ FTIR reaction analysis of pharmaceutical-related chemistry and processes. Current Opinion in Drug Discovery & Development. Retrieved from [Link]
-
Žnidaršič-Plazl, P., et al. (2004). In situ Fourier transform infrared spectroscopy as an efficient tool for determination of reaction kinetics. Analyst. Retrieved from [Link]
-
Covalent Metrology. (2026). Attenuated Total Reflectance (ATR-FTIR) Analysis. Retrieved from [Link]
-
Kiviaho, J., et al. (2006). Integration of in Situ FTIR Studies and Catalyst Activity Measurements in Reaction Kinetic Analysis. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Clairet Scientific. (n.d.). Reaction Monitoring with Spectroscopy - Process FTIR. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]
-
Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]
-
Malig, T. C., et al. (2022). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
Chovancova, K., et al. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Max Planck Institute for Coal Research. (n.d.). Real-Time Reaction Monitoring. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Situ Hybridization Protocol & Troubleshooting. Retrieved from [Link]
-
Britton, J., et al. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Journal of Visualized Experiments. Retrieved from [Link]
-
Verichek Technical Services. (n.d.). Troubleshooting Common Spectrometer Issues. Retrieved from [Link]
-
Shimadzu. (n.d.). Real-Time Monitoring of Chemical Reactions. Retrieved from [Link]
-
Magritek. (2017). New Publications on Real-Time Reaction Monitoring. Retrieved from [Link]
-
Chansai, S. (2021). In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). (3-Bromopropyl)dimethylamine hydrobromide. Retrieved from [Link]
-
Ashenhurst, J. (2014). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). (3-bromopropyl)(methyl)amine. Retrieved from [Link]
Sources
- 2. Buy 3-Bromopropylamine hydrobromide | 5003-71-4 [smolecule.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mt.com [mt.com]
- 5. longdom.org [longdom.org]
- 6. Process analytical technology - Wikipedia [en.wikipedia.org]
- 7. hamiltoncompany.com [hamiltoncompany.com]
- 8. mt.com [mt.com]
- 9. In situ Fourier transform infrared spectroscopy as an efficient tool for determination of reaction kinetics - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. mt.com [mt.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In situ FTIR reaction analysis of pharmaceutical-related chemistry and processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clairet.co.uk [clairet.co.uk]
- 15. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. Develop In-Situ NMR Analysis for Reaction Monitoring [eureka.patsnap.com]
- 17. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mt.com [mt.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 23. agilent.com [agilent.com]
Degradation and stability issues of (3-Bromopropyl)(methyl)amine hydrobromide
Welcome to the technical support center for (3-Bromopropyl)(methyl)amine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the handling and use of this versatile reagent. Our goal is to equip you with the knowledge to ensure the stability and integrity of your starting material, leading to more reliable and reproducible experimental outcomes.
Introduction: Understanding the Core Challenge
This compound (CAS 60035-88-3) is a valuable building block in organic synthesis, frequently employed for the introduction of a methylaminopropyl moiety. However, its utility can be compromised by inherent stability issues, primarily the propensity for intramolecular cyclization. This guide will delve into the mechanisms of degradation, provide actionable troubleshooting advice, and answer frequently asked questions to help you navigate these challenges effectively.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems that may arise during your experiments, linking them to the degradation and stability of this compound.
Problem 1: Low or No Yield in Alkylation Reactions
Symptoms:
-
Your desired N-alkylated product is not formed, or the yield is significantly lower than expected.
-
TLC or LC-MS analysis of the crude reaction mixture shows the absence of your starting amine and the presence of unexpected, more polar byproducts.
Root Cause Analysis:
The most probable cause is the degradation of this compound via intramolecular cyclization to form the highly stable and unreactive N,N-dimethylazetidinium bromide. This occurs when the free amine form of the reagent is generated in solution, which is a potent nucleophile that can readily attack the electrophilic primary bromide on the same molecule.
Mechanism: Intramolecular Cyclization
The hydrobromide salt is stable as a solid. However, in the presence of a base, the amine is deprotonated, generating the free base, 3-bromo-N-methylpropan-1-amine. The nitrogen's lone pair of electrons can then readily attack the carbon bearing the bromine atom in an intramolecular SN2 reaction, forming a four-membered azetidinium ring.
Caption: Intramolecular cyclization of (3-Bromopropyl)(methyl)amine.
Troubleshooting Protocol:
-
Reagent Quality Check: Before starting your reaction, verify the purity of your this compound. A simple ¹H NMR can be informative. The presence of sharp singlets around 3.0-3.5 ppm and multiplets corresponding to the propyl chain are expected. Broadening of peaks or the appearance of new signals could indicate degradation.
-
Control of Basicity:
-
Use as the Salt: If your reaction conditions permit, use the hydrobromide salt directly. The protonated amine is not nucleophilic and cannot undergo cyclization.
-
In Situ Neutralization: If the free amine is required, consider strategies that do not involve prolonged exposure to basic conditions before the addition of your substrate. One approach is to add the base to the reaction mixture containing your substrate and then introduce the this compound.
-
Choice of Base: Use a non-nucleophilic, hindered base (e.g., DBU, DIPEA) if possible, to minimize side reactions. Strong, nucleophilic bases can accelerate degradation.
-
-
Reaction Temperature: Keep the reaction temperature as low as reasonably possible to disfavor the intramolecular cyclization, which has a higher activation energy than many desired intermolecular reactions.
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO can stabilize the charged transition state of the SN2 reaction, potentially accelerating both the desired reaction and the undesired cyclization. Consider less polar solvents if your substrate's solubility allows.
Problem 2: Formation of Multiple Unidentified Byproducts
Symptoms:
-
Complex reaction mixture with several spots on TLC or multiple peaks in LC-MS.
-
Difficulty in isolating the desired product.
Root Cause Analysis:
Besides cyclization, other degradation pathways can contribute to a complex reaction profile.
-
Oxidative Degradation: Amines are susceptible to oxidation, especially in the presence of air, metal catalysts, or oxidizing agents. This can lead to the formation of N-oxides, aldehydes, and other degradation products.[1][2]
-
Hydrolysis: Although the C-Br bond is relatively stable, prolonged exposure to aqueous basic conditions, especially at elevated temperatures, can lead to hydrolysis, forming 3-(methylamino)propan-1-ol.
Troubleshooting Protocol:
-
Inert Atmosphere: For sensitive reactions, particularly those run at elevated temperatures or for extended periods, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Solvent Purity: Ensure that your solvents are dry and free of peroxides, which can initiate radical-based degradation pathways.
-
Reaction Time: Monitor your reaction progress closely and work it up as soon as it is complete to minimize the formation of time-dependent byproducts.
-
Purification Strategy: If byproduct formation is unavoidable, consider a purification strategy that can effectively separate your product from polar byproducts. For example, an acidic wash can remove basic impurities, while chromatography on silica gel can separate compounds based on polarity.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and moisture.[3] As a hydrobromide salt, it is relatively stable in solid form. However, it is hygroscopic and should be handled in a dry environment (e.g., a glove box or under a stream of dry nitrogen) for weighing and dispensing.
Q2: What are the visible signs of degradation of this compound?
A2: The pure compound is typically a white to off-white crystalline powder. A significant change in color (e.g., to yellow or brown) or texture (e.g., becoming sticky or clumpy) can be an indication of degradation and/or moisture absorption. However, the absence of these signs does not guarantee purity.
Q3: Can I use this compound that has changed color?
A3: It is not recommended. The color change likely indicates the formation of impurities that can interfere with your reaction. It is best to use fresh, high-purity material. If you must use older stock, it is crucial to perform a quality control check, such as ¹H NMR or LC-MS, to assess its integrity.
Q4: How can I prepare the free base of (3-Bromopropyl)(methyl)amine from its hydrobromide salt?
A4: The free base can be generated by treating an aqueous solution of the hydrobromide salt with a base, such as sodium hydroxide or potassium carbonate, until the pH is basic (pH > 10). The free amine can then be extracted with an organic solvent like dichloromethane or ethyl acetate. However, be aware that the free amine is prone to intramolecular cyclization, especially in solution. It is often preferable to generate the free base in situ in the presence of the other reactants.[4]
Q5: What analytical techniques are best for monitoring the stability of this compound?
A5:
-
¹H NMR Spectroscopy: This is an excellent tool for assessing the purity of the starting material and detecting the formation of the N,N-dimethylazetidinium bromide byproduct. The azetidinium salt will have characteristic signals that are distinct from the starting material.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is highly sensitive for detecting the parent compound and its degradation products. The mass-to-charge ratio of the N,N-dimethylazetidinium cation can be readily identified.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: While less specific than NMR or MS, FTIR can be used for a quick identity check of the starting material.
Data Summary Table:
| Property | This compound | N,N-Dimethylazetidinium bromide |
| CAS Number | 60035-88-3 | Not readily available |
| Molecular Formula | C₄H₁₁Br₂N | C₅H₁₂BrN |
| Molecular Weight | 232.95 g/mol [5] | 166.06 g/mol (cation) |
| Appearance | White to off-white crystalline powder[3] | Expected to be a salt |
| Key ¹H NMR Signals | Signals for CH₂-Br, CH₂-N, and N-CH₃ | Shifted signals due to ring strain |
| Primary Stability Concern | Intramolecular cyclization in basic solution | Highly stable |
Experimental Protocols
Protocol 1: ¹H NMR Quality Control Check of this compound
-
Dissolve 5-10 mg of the solid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Expected Spectrum: Look for a triplet around 3.5 ppm (CH₂-Br), a triplet around 3.1 ppm (CH₂-N), a multiplet around 2.2 ppm (-CH₂-), and a singlet around 2.6 ppm (N-CH₃). The exact chemical shifts may vary depending on the solvent.
-
Signs of Degradation: The presence of sharp singlets in the 3.0-4.0 ppm region that do not correspond to the starting material may indicate the formation of N,N-dimethylazetidinium bromide. Significant peak broadening can suggest the presence of multiple species or decomposition.
Protocol 2: General Procedure for N-Alkylation with Minimized Degradation
Caption: Recommended workflow for N-alkylation reactions.
-
To a dry reaction flask under an inert atmosphere (N₂ or Ar), add your nucleophilic substrate and a suitable anhydrous solvent (e.g., DMF, acetonitrile).
-
Add the appropriate base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base).
-
Stir the mixture until the substrate and base are well dispersed or dissolved.
-
In a separate container, weigh the required amount of this compound.
-
Add the solid this compound to the reaction mixture in one portion or as a solution in a small amount of the reaction solvent.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Perform an appropriate aqueous work-up and purify the product by chromatography or crystallization.
By following these guidelines and understanding the underlying chemistry of this compound, you can minimize degradation, improve your reaction outcomes, and ensure the reliability of your experimental results.
References
- Muchan, P., et al. (2024). The relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 134–152.
- Sexton, A., & Rochelle, G. (2009). Catalysts for Carbon Dioxide Capture by Aqueous Amines. AIChE Annual Meeting.
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). (3-bromopropyl)(methyl)amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (3-Bromopropyl)dimethylamine hydrobromide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromopropylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromopropylamine hydrobromide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2021). How can I convert 3-bromopropylamine hydrobromide to 3-bromopropylamine?. Retrieved from [Link]
-
American Elements. (n.d.). This compound Safety Data Sheet. Retrieved from [Link]
- Gaertner, R. (1951). The Intramolecular Rearrangement of 3-Bromo-N-methyl-N-2-propynylamine. Journal of the American Chemical Society, 73(9), 4400–4401.
Sources
Technical Support Center: Navigating the Purification Challenges of Polar Amine Products
Welcome to the Technical Support Center dedicated to addressing the purification challenges of polar amine products. As researchers, scientists, and drug development professionals, you are likely aware that the unique physicochemical properties of polar amines can present significant hurdles during purification. Their high polarity, basicity, and potential for strong interactions with stationary phases often lead to issues such as poor chromatographic peak shape, low recovery, and difficulty in achieving baseline separation from impurities.
This guide is designed to provide you with in-depth technical assistance in a direct question-and-answer format. We will explore the root causes of common purification problems and offer practical, field-proven solutions to help you streamline your workflows and achieve your desired purity targets.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the purification of polar amine products:
Q1: Why does my polar amine compound exhibit significant peak tailing on a standard silica gel column?
A: Peak tailing of basic compounds like polar amines on silica gel is primarily due to strong, non-specific interactions between the basic amine functional groups and the acidic silanol groups (Si-OH) on the surface of the silica. This interaction leads to a slow desorption rate, causing the analyte to "trail" off the column. To mitigate this, you can either "shield" the silanol groups or use a different stationary phase. Common strategies include adding a competing amine, such as triethylamine (TEA) or ammonia, to the mobile phase or using an amine-functionalized silica column.[1]
Q2: My polar amine elutes in the void volume when I use a standard C18 reversed-phase column. How can I increase its retention?
A: This is a common issue for highly polar compounds in reversed-phase chromatography (RPC) because they have a low affinity for the non-polar stationary phase.[2][3] To enhance retention, you can employ several strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica or amide-bonded silica) with a high organic, low aqueous mobile phase.[4][5] The polar analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to retention.[5]
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase that has an opposite charge to your amine (e.g., a sulfonic acid) can form a neutral ion pair.[6][7] This ion pair is more hydrophobic and will have greater retention on a C18 column.[7]
-
Aqueous Normal-Phase Chromatography: This is a form of HILIC that uses a polar stationary phase with aqueous-organic mobile phases.[2]
Q3: Is crystallization a viable option for purifying highly polar amines?
A: Yes, crystallization can be a very effective purification method for polar amines, especially for removing small amounts of impurities to achieve high purity.[8] The key is to form a salt of the amine, which often has more favorable crystallization properties than the free base.[9][10] Common strategies include forming hydrochloride or sulfate salts.[10] A recently developed technique involves the use of trichloroacetic acid (TCA) to induce the precipitation of amine-TCA salts, which can then be easily isolated and the free amine regenerated.[9][11]
Troubleshooting Guide
This section provides detailed troubleshooting for specific issues you may encounter during the purification of your polar amine products.
Issue 1: Poor Peak Shape (Tailing and Fronting) in Chromatography
Q: I'm observing significant peak tailing for my polar amine, even after adding triethylamine to the mobile phase. What else can I do?
A: While adding a competing base is a good first step, persistent peak tailing suggests that other factors may be at play. Here’s a systematic approach to troubleshoot this issue:
-
Cause 1: Insufficient Masking of Silanol Groups
-
Explanation: The concentration of your competing base may not be high enough to effectively block all the active silanol sites on the silica surface.
-
Solution:
-
Increase the Concentration of the Competing Base: Gradually increase the concentration of triethylamine (or another suitable base) in your mobile phase. Start with 0.1% and incrementally increase to 0.5% or even 1%.
-
Use a Stronger Competing Base: Consider using a stronger or more sterically accessible amine as a mobile phase additive.
-
Deactivate the Silica Gel: Before running your chromatography, you can pre-treat the silica gel by flushing the column with a solvent system containing a higher concentration of a base (e.g., 1-3% triethylamine) to neutralize the acidic sites.[12]
-
-
-
Cause 2: Secondary Interactions with Metal Impurities
-
Explanation: The silica backbone can contain metal impurities that can chelate with your amine, leading to peak tailing.
-
Solution:
-
Use High-Purity Silica: Whenever possible, use high-purity, metal-free silica for your purifications.
-
Add a Chelating Agent: In some cases, adding a weak chelating agent to the mobile phase can help to mask these metal sites.
-
-
-
Cause 3: Column Overload
-
Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Solution:
-
Reduce Sample Load: Decrease the amount of sample you are loading onto the column.
-
Increase Column Dimensions: If you need to purify a larger amount of material, use a larger column with a greater stationary phase volume.
-
-
Below is a decision-making workflow for addressing poor peak shape:
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Low Recovery of Polar Amine Product
Q: I'm losing a significant amount of my polar amine product during purification. What are the potential causes and how can I improve my recovery?
A: Low recovery can be attributed to several factors, ranging from irreversible adsorption on the stationary phase to product instability.
-
Cause 1: Irreversible Adsorption on Silica Gel
-
Explanation: As mentioned earlier, the strong interaction between basic amines and acidic silanols can sometimes lead to irreversible binding of your product to the column.
-
Solution:
-
Use a Deactivated or Functionalized Stationary Phase: Employing an amine-functionalized silica or a less acidic stationary phase like alumina can prevent this irreversible adsorption.[12]
-
Optimize the Mobile Phase: A more aggressive mobile phase, such as one containing a higher concentration of a polar solvent like methanol and a competing base, can help to elute strongly bound compounds.
-
-
-
Cause 2: Product Instability on the Stationary Phase
-
Explanation: The acidic nature of silica gel can cause the degradation of sensitive polar amine compounds.
-
Solution:
-
Test for Stability: Before committing to a large-scale purification, perform a small-scale stability test by spotting your compound on a TLC plate and letting it sit for a few hours. If you observe a new spot, your compound is likely degrading on silica.
-
Use a Neutral or Basic Stationary Phase: Switch to a stationary phase like neutral or basic alumina, or a bonded phase like diol or amine silica.[12]
-
Reversed-Phase Chromatography: If your compound has some hydrophobic character, reversed-phase chromatography on a C18 column under neutral or slightly basic conditions can be a good alternative.
-
-
-
Cause 3: Inefficient Extraction During Workup
-
Explanation: If your purification involves a liquid-liquid extraction step, the high polarity of your amine might lead to poor partitioning into the organic phase, even at a basic pH.
-
Solution:
-
Use a More Polar Organic Solvent: Instead of less polar solvents like ethyl acetate or dichloromethane, try a more polar solvent like n-butanol for the extraction.
-
Salting Out: Adding a salt, such as sodium chloride, to the aqueous layer can decrease the solubility of your polar amine in the aqueous phase and promote its partitioning into the organic layer.[13]
-
-
Issue 3: Co-elution with Polar Impurities
Q: My polar amine product is co-eluting with a similarly polar impurity. How can I improve the separation?
A: Separating compounds with similar polarities can be challenging. Here are several strategies to enhance resolution:
-
Strategy 1: Optimize Your Chromatographic Selectivity
-
Explanation: Selectivity is the ability of a chromatographic system to differentiate between two compounds. By changing the stationary phase or mobile phase, you can alter the selectivity of your separation.
-
Solution:
-
Switch to a Different Stationary Phase: If you are using silica, try an amine-functionalized or diol-bonded phase. In HILIC, switching from a bare silica column to an amide-bonded column can provide different selectivity.[4]
-
Change the Mobile Phase Composition:
-
In Normal Phase: Try a different combination of solvents. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.
-
In HILIC: Vary the organic solvent (e.g., acetonitrile vs. acetone) or the buffer in the aqueous portion of the mobile phase (e.g., ammonium formate vs. ammonium acetate).
-
-
Utilize Ion-Exchange Chromatography (IEX): If your amine and the impurity have different pKa values, IEX can be a powerful tool for separation.[14][15] In cation-exchange chromatography, the more basic compound will bind more strongly to the negatively charged stationary phase.[15][16]
-
-
-
Strategy 2: Derivatization
-
Explanation: By chemically modifying your amine, you can alter its polarity and chromatographic behavior.
-
Solution:
-
Protect the Amine Group: You can temporarily protect the amine group with a protecting group (e.g., Boc or Cbz). The protected compound will have a different polarity and may be easier to separate from the impurity. The protecting group can then be removed after purification.
-
Derivatize to Enhance Detection and Separation: Derivatization can also be used to introduce a chromophore for better UV detection or to create a diastereomer for chiral separations.[17][18][19][20]
-
-
-
Strategy 3: Preparative SFC (Supercritical Fluid Chromatography)
-
Explanation: SFC uses supercritical carbon dioxide as the primary mobile phase, often with a co-solvent like methanol. It can offer unique selectivity for polar compounds and is a green alternative to normal-phase chromatography.
-
Solution:
-
Screen Different Stationary Phases and Co-solvents: Similar to HPLC, method development in SFC involves screening various columns and mobile phase modifiers to achieve the desired separation.
-
-
Comparison of Purification Techniques for Polar Amines
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Normal Phase Chromatography (with additives) | Adsorption | Well-established, readily available | Peak tailing is common, requires mobile phase additives | Moderately polar amines |
| Amine-Functionalized Chromatography | Adsorption (with reduced silanol interactions) | Improved peak shape for basic compounds, no need for mobile phase additives | Can have different selectivity than bare silica | Basic polar amines |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning | Excellent retention for highly polar compounds, compatible with MS | Requires careful mobile phase preparation and column equilibration | Highly polar and hydrophilic amines |
| Ion-Exchange Chromatography (IEX) | Ionic Interaction | High selectivity based on charge, high capacity | Requires buffered mobile phases, salt removal may be necessary post-purification | Ionizable amines with different pKa values |
| Reversed-Phase Chromatography (with ion-pairing) | Partitioning | Can be used for moderately polar amines | Ion-pairing reagent may be difficult to remove, can suppress MS signal | Ionizable amines that have poor retention in standard RPC |
| Crystallization (as a salt) | Precipitation | Can provide very high purity, scalable | Method development can be trial-and-error, may not be suitable for all compounds | Final purification step to achieve high purity |
Experimental Protocols
Protocol 1: General Method for HILIC Purification of a Polar Amine
This protocol provides a starting point for developing a HILIC method for the purification of a polar amine.
-
Column Selection:
-
Start with a bare silica or an amide-bonded HILIC column. A typical dimension for preparative work is 250 x 21.2 mm with 5 µm particles.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
Note: Ensure all mobile phase components are miscible and filtered before use.
-
-
Gradient Elution:
-
Equilibrate the column with 95% B for at least 10 column volumes.
-
Inject the sample dissolved in a solvent that is as weak as or weaker than the initial mobile phase (e.g., 95% acetonitrile).
-
Gradient Program:
-
0-2 min: 95% B (isocratic)
-
2-15 min: Linear gradient from 95% B to 50% B
-
15-20 min: 50% B (isocratic wash)
-
20-25 min: Return to 95% B and re-equilibrate.
-
-
-
Optimization:
-
Adjust the gradient slope to improve the separation of closely eluting peaks.
-
Modify the pH of Mobile Phase A to alter the ionization state of your amine and potentially improve selectivity.
-
Vary the buffer concentration to fine-tune peak shape.
-
Protocol 2: Deactivation of Silica Gel for Flash Chromatography
This protocol describes how to deactivate a silica gel column to improve the purification of acid-sensitive or strongly basic polar amines.
-
Column Packing:
-
Dry pack your flash chromatography column with the appropriate amount of silica gel.
-
-
Deactivation:
-
Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.
-
Flush the packed column with 2-3 column volumes of this deactivating solvent.
-
-
Equilibration:
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.
-
-
Sample Loading and Elution:
-
Load your sample and run the chromatography using your pre-determined solvent system.
-
Purification Strategy Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for a polar amine product.
Caption: Workflow for selecting and optimizing a purification method.
References
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification [chem.rochester.edu]
- 11. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. イオンクロマトグラフィーによるアミン分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. technologynetworks.com [technologynetworks.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
Considerations for scaling up syntheses involving (3-Bromopropyl)(methyl)amine hydrobromide
Answering the user's request.## Technical Support Center: Scaling Up Syntheses with (3-Bromopropyl)(methyl)amine Hydrobromide
Welcome to the technical support center for scientists and researchers engaged in the synthesis of intermediates and active pharmaceutical ingredients (APIs). This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) for scaling up reactions involving this compound. Our focus is on anticipating challenges and providing robust solutions to ensure safety, efficiency, and reproducibility as you move from the bench to the pilot plant.
Part 1: Critical Safety & Handling FAQs
Scaling up any chemical process magnifies the inherent risks. Adherence to strict safety protocols is non-negotiable. This compound and its parent amine are classified as irritants and require careful handling.
Q1: What are the primary hazards associated with this compound? This compound is classified as a skin, eye, and respiratory irritant.[1][2][3] Inhalation of dust or direct contact can cause irritation. As with many haloalkanes, it should be treated as potentially harmful.
Q2: What is the mandatory Personal Protective Equipment (PPE) when handling this reagent at scale? At a minimum, the following PPE is required:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields or a full-face shield.[1][4]
-
Skin Protection: Impervious gloves (consult a glove compatibility chart) and a flame-resistant lab coat. When handling large quantities, consider a chemical-resistant apron or suit.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[3] If engineering controls are insufficient or if dust generation is significant, a full-face respirator with appropriate cartridges is necessary.[1]
Q3: What are the recommended storage and handling conditions for bulk quantities? Store the container tightly closed in a dry, cool, and well-ventilated place.[1][3] This material can be hygroscopic. For long-term storage and to prevent degradation, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3] Keep it away from strong oxidizing agents and bases.
Q4: How should I manage spills and waste disposal? For spills, avoid generating dust.[2][4] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[2] Do not allow the material to enter drains. All waste, including contaminated containers and cleaning materials, must be disposed of as hazardous chemical waste in accordance with all federal, state, and local regulations.[4][5]
Part 2: Troubleshooting Guide for Scale-Up Synthesis
This section addresses common problems encountered during the scale-up of alkylation reactions with this compound.
Problem 1: Poor reaction selectivity leading to over-alkylation and low purity.
-
Symptoms: Your final product contains significant amounts of the tertiary amine, (3-bromopropyl)dimethylamine, and potentially the subsequent quaternary ammonium salt. The desired secondary amine product is difficult to isolate.
-
Causality (The "Why"): This is a classic challenge in amine alkylation. The product, a secondary amine, is often more nucleophilic and less sterically hindered than the primary amine starting material (in this case, methylamine).[6][7] This "runaway" reaction leads to multiple alkylations, making control difficult.[6][8]
-
Solutions:
-
Stoichiometric Control: Use a significant excess of the primary amine (e.g., 3-10 equivalents of methylamine). This statistically favors the alkylation of the more abundant primary amine over the newly formed secondary amine.[9][10]
-
Temperature Management: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the alkylating agent. Lower temperatures decrease the rate of the second alkylation more significantly than the first, improving selectivity.
-
Slow Addition: Add the this compound (or its free base) slowly to the solution of the primary amine. This keeps the concentration of the electrophile low, minimizing the chance of it reacting with the product as it forms.
-
Alternative Synthesis Routes: If selectivity remains poor, consider a different synthetic strategy entirely, such as reductive amination of 3-bromopropionaldehyde with methylamine or using a protecting group strategy.[6][11]
-
Problem 2: Formation of an unexpected, highly polar byproduct.
-
Symptoms: A significant portion of your mass balance is lost to a water-soluble impurity, and you observe a new spot by TLC or a new peak by LCMS that does not correspond to over-alkylation products.
-
Causality (The "Why"): The free base of (3-bromopropyl)(methyl)amine contains both a nucleophile (the amine) and an electrophile (the bromopropyl group) in the same molecule. Under basic conditions, it can undergo a rapid intramolecular SN2 reaction to form a cyclic quaternary ammonium salt, N-methylazetidinium bromide. This is particularly problematic in protic solvents which can stabilize the transition state.[12]
-
Solutions:
-
In Situ Basification: Do not isolate the free base. Instead, generate it in situ by adding a suitable base (e.g., K₂CO₃, Et₃N) to a slurry of the hydrobromide salt in your reaction solvent just before or during the addition of your nucleophile.
-
Solvent Choice: Use aprotic solvents (e.g., THF, acetonitrile, DMF) that do not promote intramolecular cyclization.
-
Temperature Control: Keep the temperature low immediately after basification and during the reaction to disfavor the cyclization pathway.
-
Problem 3: The reaction stalls or proceeds very slowly at a larger scale.
-
Symptoms: In-process controls (IPCs) show a large amount of unreacted starting material even after extended reaction times that were sufficient at the lab scale.
-
Causality (The "Why"):
-
Insufficient Base: The reaction requires at least two equivalents of base: one to neutralize the starting hydrobromide salt and a second to quench the HBr generated during the alkylation. Insufficient base will result in the formation of amine salts, which are poor nucleophiles.
-
Mass Transfer Issues: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of poor reagent distribution. What works with a magnetic stir bar in a round-bottom flask often fails in a large jacketed reactor.
-
-
Solutions:
-
Verify Stoichiometry: Ensure a minimum of two molar equivalents of a suitable base are used relative to the this compound.
-
Mechanical Agitation: Use an appropriately sized and designed overhead mechanical stirrer (e.g., pitched-blade turbine or anchor) to ensure efficient mixing and homogeneity.
-
Reaction Kinetics: Perform a simple kinetic study at the lab scale to understand the effect of temperature. It may be necessary to run the reaction at a slightly higher temperature on scale after the initial addition and exotherm are controlled.
-
Part 3: Scale-Up Workflow & Data
Typical Scale-Up Process Flow
The following diagram illustrates a typical workflow for scaling up a synthesis using this compound.
Caption: Process Flow for Scale-Up Synthesis
Comparative Scale-Up Parameters
The following table outlines key differences in parameters when moving from a lab to a pilot plant scale.
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) | Rationale for Change |
| Reactor | 250 mL Round-Bottom Flask | 10 L Jacketed Glass Reactor | Surface-to-volume ratio decreases on scale-up, requiring active heating/cooling via a jacket for temperature control. |
| Agitation | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures efficient mixing in a larger volume to maintain homogeneity and heat transfer. |
| Reagent Addition | Syringe or Pipette | Metering Pump or Addition Funnel | Provides controlled, slow addition to manage exotherms and maintain low reagent concentrations. |
| Temp. Monitoring | External Thermometer (Oil Bath) | Internal Temperature Probe | Crucial for accurately measuring the actual reaction temperature, not the bath temperature. |
| Work-up | Separatory Funnel | Reactor-based Extraction | Minimizes manual handling and exposure. Phases are separated via a bottom outlet valve. |
| Isolation | Rotovap & Column Chromatography | Large-scale Rotary Evaporator, Crystallization, or Distillation | Column chromatography is generally not economically or practically feasible for large quantities. |
Troubleshooting Decision Tree
Use this diagram to diagnose common issues during your scale-up campaign.
Caption: Troubleshooting Decision Tree
Part 4: Example Scale-Up Protocol
Objective: To synthesize N-benzyl-(3-bromopropyl)(methyl)amine from benzylamine and this compound (100 g scale).
Disclaimer: This protocol is for illustrative purposes only. All procedures must be risk-assessed and optimized by the end-user.
-
Reactor Preparation:
-
Set up a 5 L jacketed reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and condenser.
-
Inert the reactor by purging with dry nitrogen.
-
-
Reagent Charging:
-
Charge benzylamine (1.5 equivalents) and anhydrous acetonitrile (2 L) to the reactor.
-
Begin stirring and cool the reactor contents to 0-5 °C using the cooling jacket.
-
In a separate container, prepare a slurry of this compound (100 g, 1.0 equiv) and powdered potassium carbonate (K₂CO₃) (2.5 equivalents) in acetonitrile (500 mL).
-
-
Reaction:
-
Slowly add the slurry from step 2 to the cooled benzylamine solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
-
In-Process Control (IPC):
-
Take a small, quenched sample from the reaction mixture. Analyze by TLC or LCMS to confirm the consumption of the limiting reagent.
-
-
Work-up and Isolation:
-
Filter the reaction mixture to remove inorganic salts (K₂CO₃, KBr). Wash the filter cake with acetonitrile.
-
Concentrate the combined filtrate under reduced pressure to remove the bulk of the acetonitrile.
-
To the resulting oil, add methyl tert-butyl ether (MTBE) (2 L) and water (1 L).
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess benzylamine), saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
-
Purification:
-
If required, purify the crude oil by vacuum distillation to obtain the final, pure N-benzyl-(3-bromopropyl)(methyl)amine.
-
References
-
Digital Commons @ USF. (n.d.). Efficient synthesis of secondary amines by selective alkylation of primary amines. Retrieved from [Link]
-
Lumen Learning. (n.d.). Preparation of Amines | Organic Chemistry II. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
-
ResearchGate. (2021). How can I convert 3-bromopropylamine hydrobromide to 3-bromopropylamine? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
OpenStax. (2023). Synthesis of Amines. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). (3-Bromopropyl)dimethylamine hydrobromide. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
-
Land of Chemistry. (2024). Alkylation of Amines. Retrieved from [Link]
-
DTIC. (n.d.). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Retrieved from [Link]
-
Reddit. (2016). Alkylation of Amines. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromopropylamine hydrobromide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Synthesis of Amines. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Utility of Bromopropylamine Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). (3-bromopropyl)(methyl)amine. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide.
-
University of Liverpool. (n.d.). Reaction of RX with NH3 and amines. Retrieved from [Link]
-
ACS Publications. (2016). Investigating Scale-Up and Further Applications of DABAL-Me3 Promoted Amide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigating Scale-Up and Further Applications of DABAL-Me3 Promoted Amide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Methylamines purification process.
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 10. 9.4. Reaction of RX with NH3 and amines | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of (3-Bromopropyl)(methyl)amine Hydrobromide
Introduction: The Critical Role of a Common Building Block
(3-Bromopropyl)(methyl)amine hydrobromide is a foundational building block in modern synthetic chemistry, particularly in the development of active pharmaceutical ingredients (APIs). Its bifunctional nature—a reactive alkyl bromide and a nucleophilic secondary amine—makes it a versatile intermediate. However, the very reactivity that makes it valuable also presents significant challenges for quality control. The presence of residual starting materials, over-alkylation products, or degradants can have profound consequences on the yield, purity, and safety profile of downstream products.
This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of this compound. It is designed for researchers, quality control analysts, and drug development professionals who require robust, reliable, and scientifically sound methods for ensuring product quality. We will move beyond simple procedural lists to explain the causality behind methodological choices, grounding our recommendations in established analytical principles and field-proven insights.
Core Analytical Pillars: An Orthogonal Approach
A single analytical technique is never sufficient to fully characterize a chemical entity. A robust quality assessment relies on an orthogonal approach, where multiple, distinct methods are used to interrogate different physicochemical properties of the molecule. For this compound, the analytical strategy is built on three pillars:
-
Unambiguous Identity: Is the material what it claims to be?
-
Quantitative Purity & Impurity Profile: How much of the desired material is present, and what else is in the sample?
-
Long-Term Stability: Does the material maintain its identity and purity over time?
The following sections will dissect the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy in addressing these fundamental questions.
Caption: High-level workflow for the comprehensive analysis of a new batch of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Identity and Absolute Purity
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For a relatively simple molecule like this compound, ¹H and ¹³C NMR provide a definitive fingerprint of its chemical structure.
Expertise & Experience: Why NMR is Indispensable
Unlike chromatographic techniques that rely on comparison to a reference standard, NMR provides absolute structural information. Furthermore, the principle of Quantitative NMR (qNMR) allows for the direct measurement of purity without requiring a standard of the analyte itself.[1] This is because the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2][3] By adding a certified internal standard of known purity and mass, the purity of the analyte can be calculated directly. This makes qNMR a primary ratio method of measurement and an invaluable tool for qualifying in-house reference standards or for batches where no pre-existing standard is available.[3]
Experimental Protocol: ¹H NMR and qNMR
-
Sample Preparation (¹H NMR): Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amine salts to allow for the exchange and subsequent disappearance of the acidic N-H protons, simplifying the spectrum.
-
Sample Preparation (qNMR):
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean NMR tube. Record the mass precisely.
-
Accurately weigh approximately 10-15 mg of a certified internal standard (e.g., Maleic acid, 1,4-Dinitrobenzene) into the same NMR tube. The standard must have peaks that do not overlap with the analyte peaks.[1] Record the mass precisely.
-
Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the analyte and the standard.[2]
-
-
Data Acquisition:
-
Acquire the spectrum on a >400 MHz spectrometer.
-
For qNMR, ensure critical parameters are optimized for quantitative accuracy: a 90° pulse angle, a relaxation delay (d1) of at least 5 times the longest T₁ of any peak being integrated, and a sufficient number of scans for a high signal-to-noise ratio (>250:1).[2]
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction. Manual processing is recommended for highest precision in qNMR.[2]
-
Carefully integrate the well-resolved peaks of both the analyte and the internal standard.
-
Data Interpretation
The expected ¹H NMR spectrum in D₂O would show three distinct signals corresponding to the three unique proton environments.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂-Br | ~3.5 - 3.7 | Triplet (t) | 2H |
| -CH₂-CH₂-CH₂- | ~2.2 - 2.4 | Quintet (p) | 2H |
| N-CH₂- | ~3.1 - 3.3 | Triplet (t) | 2H |
| N-CH₃ | ~2.8 - 3.0 | Singlet (s) | 3H |
Purity Calculation (qNMR): The purity (P) of the analyte is calculated using the following formula[2]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value of the peak
-
N: Number of protons generating the signal
-
M: Molar mass
-
m: Mass
-
P_std: Purity of the internal standard
Caption: Flowchart illustrating the inputs for the qNMR purity calculation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability
HPLC is the cornerstone technique for determining the purity of non-volatile organic compounds and for monitoring their stability over time. A validated stability-indicating method (SIM) is a regulatory requirement and ensures that the analytical procedure can accurately measure the active ingredient without interference from impurities, excipients, or degradation products.[4][5]
Expertise & Experience: Developing a Stability-Indicating Method (SIM)
The goal of a SIM is to separate the main compound from all potential process-related impurities and degradants that could form under storage or stress conditions.[6] The development process involves intentionally degrading the sample under various harsh conditions (e.g., acid, base, oxidation, heat, light) to generate these potential impurities. The chromatographic conditions are then optimized to resolve the main peak from all degradation products, proving the method's specificity.[7] For polar compounds like amine hydrobromides, which may have poor retention on standard C18 columns, alternative stationary phases like polar-embedded or HILIC columns may be necessary.
Caption: Workflow for the development of a robust stability-indicating HPLC method.
Experimental Protocol: Example HPLC Purity Method
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase diluent (e.g., Water/Acetonitrile) at a concentration of ~1 mg/mL. Further dilute to ~0.1 mg/mL for analysis.
-
Chromatographic Conditions:
-
Column: Reversed-Phase C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV Diode Array Detector (DAD) at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Peak purity analysis using the DAD is crucial to ensure the main peak is not co-eluting with any impurities.[7]
-
Method Comparison: HPLC vs. qNMR for Purity
| Parameter | HPLC (Area %) | Quantitative NMR (qNMR) |
| Principle | Relative quantification based on UV response. | Absolute quantification based on molar ratios. |
| Reference Standard | Requires a well-characterized standard of the same compound for potency; assumes all impurities have the same response factor for area % purity. | Requires a certified internal standard of a different compound.[8] |
| Strengths | Excellent for separating and detecting minor impurities, ideal for stability studies. | Highly accurate and precise, considered a primary method, not susceptible to differences in detector response.[1][9] |
| Limitations | Purity can be overestimated if impurities have a poor UV chromophore. | May not detect impurities that are present at very low levels (<0.1%) or have no NMR signal. |
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
While HPLC is excellent for non-volatile compounds, it is unsuitable for analyzing highly volatile impurities such as residual solvents or certain reactive starting materials. GC-MS is the ideal complementary technique for this purpose.
Expertise & Experience: Why GC-MS is Necessary
The synthesis of this compound may involve volatile reagents or solvents. Furthermore, potential genotoxic impurities (GTIs), such as alkyl bromides, could be present.[10] These are often volatile and require a sensitive and specific method like GC-MS for detection at trace levels. The mass spectrometer provides definitive identification of the separated components by comparing their fragmentation patterns to spectral libraries.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO) and seal the vial.
-
GC-MS Conditions:
-
System: Headspace Autosampler coupled to a GC-MS.
-
Headspace Parameters: Incubate at 80 °C for 15 minutes.
-
Column: DB-1 (100% dimethyl polysiloxane), 30 m x 0.32 mm, 3.0 µm film thickness.[10]
-
Carrier Gas: Helium.
-
Oven Program: 40 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 min.
-
MS Detection: Electron Ionization (EI) mode, scanning from m/z 35 to 400.
-
-
Data Analysis: Identify peaks by their retention time and by matching their mass spectra against a reference library (e.g., NIST). Quantify using an external or internal standard method.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Identity Check
FTIR is a rapid, non-destructive technique used for the confirmation of functional groups within a molecule. It serves as an excellent initial identity check.
Expertise & Experience: Interpreting Amine Salt Spectra
The FTIR spectrum of an amine salt is distinctly different from that of its corresponding free base. The key feature for this compound is the presence of the secondary ammonium ion (R₂NH₂⁺). This gives rise to a very broad and strong absorption band in the 3200 to 2800 cm⁻¹ region, which often overlaps with the C-H stretching vibrations.[11][12] This broad N-H⁺ stretch is a hallmark of an amine salt.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over 4000-600 cm⁻¹.
-
Data Interpretation:
Conclusion: An Integrated Strategy for Assured Quality
The comprehensive characterization of this compound demands a multi-faceted analytical approach. No single method can provide all the necessary information.
-
NMR spectroscopy stands as the definitive tool for structural identity and provides an unparalleled, direct measure of absolute purity via qNMR.
-
A stability-indicating HPLC method is the essential workhorse for routine purity testing, impurity profiling, and critical stability assessments.
-
GC-MS is the necessary orthogonal technique to control for volatile impurities and residual solvents that are invisible to HPLC.
-
FTIR offers a rapid and straightforward confirmation of the material's identity as an amine salt.
By integrating these techniques into a cohesive workflow, researchers and drug development professionals can build a comprehensive data package that ensures the quality, consistency, and safety of this critical synthetic intermediate, thereby safeguarding the integrity of the entire drug development process.
References
-
Emery Pharma. A Guide to Quantitative NMR (qNMR).
-
ChemicalBook. 3-Bromopropylamine hydrobromide (5003-71-4) 1H NMR spectrum.
-
Nanalysis Corp. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube.
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
-
Pauli, G. F., et al. (2012). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Magnetic Resonance in Chemistry.
-
Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2009). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
-
PubChem. 3-Bromopropan-1-aminehydrobromide.
-
PubChem. 3-Bromopropylamine hydrobromide.
-
BOC Sciences. This compound - CAS 60035-88-3.
-
LGC Standards. (3-Bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide.
-
American Elements. This compound.
-
PubChemLite. (3-bromopropyl)(methyl)(propan-2-yl)amine hydrobromide.
-
Sinsheimer, J. E., & Keuhnelian, A. M. (1966). Near-infrared spectroscopy of amine salts. Journal of Pharmaceutical Sciences.
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
-
AmbioPharm. What is a stability indicating method?.
-
ChemicalBook. 3-BROMOPROPIONAMIDE(6320-96-3) 13C NMR spectrum.
-
PubChemLite. (3-bromopropyl)(butan-2-yl)methylamine hydrobromide.
-
SpectraBase. 3-Bromo-1-propanamine hydrobromide.
-
ChemicalBook. (3-bromopropyl)[(2-methylphenyl)methyl]amine hydrobromide.
-
Sigma-Aldrich. This compound.
-
Sigma-Aldrich. (3-Bromopropyl)trimethylammonium bromide.
-
Al-Aani, H., & Kulkarni, S. (2017). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Journal of Analytical Methods in Chemistry.
-
Kalsner, S. (1972). Effects of a haloalkylamine on responses to and disposition of sympathomimetic amines. British Journal of Pharmacology.
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
-
LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines.
-
Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry.
-
Shimadzu. (2018). Development of extraction and analysis method for high molecular weight hindered amine light stabilizer (hals) in synthetic polymers.
-
AnalyzeTest. (2021). Different type of amines in FT-IR spectroscopy.
-
PubChem. (3-Bromopropyl)dimethylamine hydrobromide.
-
AMS BioPharma. Stability-indicating methods for peptide drug analysis.
-
PubChem. (3-Bromopropyl)(methyl)amine.
-
Reddy, G. S., et al. (2013). A Validated GC-MS Method for the Determination of Genotoxic Impurities in Divalproex Sodium Drug Substance. Journal of Chromatographic Science.
-
Holzgrabe, U., et al. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science.
-
Jones, G., et al. (2022). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. Journal of Substance Use and Addiction Treatment.
-
Google Patents. (2017). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
-
Podolska, M., et al. (2010). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica.
-
Kowalczuk, A., et al. (2024). Analytical Methods for Determining Psychoactive Substances in Various Matrices: A Review. Critical Reviews in Analytical Chemistry.
-
UNODC. (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials.
-
Thigpen, A., Deruiter, J., & Clark, C. (2007). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Journal of Chromatographic Science.
-
Human Metabolome Database. Predicted GC-MS Spectrum - Methylamine GC-MS (Non-derivatized).
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. emerypharma.com [emerypharma.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 5. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Bromoalkylamine Reagents: A Comparative Analysis of (3-Bromopropyl)(methyl)amine Hydrobromide
Introduction: The Critical Role of Linker Reagents in Synthesis
In the landscape of modern drug discovery and materials science, the ability to precisely connect molecular fragments is paramount. Bromoalkylamine hydrobromides are a cornerstone class of reagents for this purpose, serving as versatile bifunctional linkers. They introduce a flexible, amine-containing tether, a common structural motif in pharmacologically active molecules and functional materials. The hydrobromide salt form enhances their stability and simplifies handling compared to the corresponding free amines.
This guide provides an in-depth comparison of (3-Bromopropyl)(methyl)amine hydrobromide with other common bromoalkylamine reagents. We will move beyond a simple cataloging of properties to explore the causal relationships between structure, reactivity, and experimental outcomes. The objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to select the optimal reagent for their specific synthetic challenges.
Section 1: Physicochemical Properties and Reactivity Fundamentals
The utility of a bromoalkylamine reagent is dictated by its inherent chemical properties. The length of the alkyl chain, the substitution on the nitrogen atom, and the nature of the halide all contribute to its reactivity profile in nucleophilic substitution reactions.
Table 1: Comparison of Key Bromoalkylamine Reagents
| Property | (3-Bromopropyl)(methyl)amine HBr | 3-Bromopropylamine HBr | (3-Bromopropyl)dimethylamine HBr | 3-Chloropropyl(methyl)amine HCl |
| Structure | CH₃NH(CH₂)₃Br · HBr | H₂N(CH₂)₃Br · HBr | (CH₃)₂N(CH₂)₃Br · HBr | CH₃NH(CH₂)₃Cl · HCl |
| CAS Number | 60035-88-3[] | 5003-71-4[2] | 5845-30-7[3] | 5899-39-8 |
| Molecular Weight | 232.95 g/mol [4] | 218.92 g/mol [5] | 246.97 g/mol [3] | 158.06 g/mol |
| Form | Solid | Crystalline Solid | Solid | Solid |
| Amine Type | Secondary (as free base) | Primary (as free base) | Tertiary (as free base) | Secondary (as free base) |
The primary application for these reagents is the N-alkylation of various nucleophiles, such as primary or secondary amines, anilines, and indoles.[6] This reaction proceeds via a nucleophilic substitution mechanism (typically SN2), where the nucleophilic nitrogen attacks the electrophilic carbon atom bearing the halogen, displacing it as a halide ion.
Figure 1: General SN2 mechanism for N-alkylation.
A base is required to neutralize the hydrobromic acid generated and to deprotonate the starting amine, increasing its nucleophilicity.[6] The choice of base, solvent, and temperature are critical parameters that depend on the substrate's reactivity.[6]
Section 2: Comparative Performance in N-Alkylation
The choice between (3-Bromopropyl)(methyl)amine and its alternatives is a decision guided by considerations of reactivity, selectivity, and the potential for side reactions.
The Impact of Amine Substitution
-
Primary Amine (3-Bromopropylamine HBr): This reagent is ideal for introducing a terminal propylamine group (-CH₂CH₂CH₂NH₂).[2] However, a significant challenge in its use is the potential for over-alkylation. The primary amine product of the initial reaction is often more nucleophilic than the starting nucleophile, leading to the formation of undesired secondary and tertiary amine byproducts.[6][7] To achieve mono-alkylation, strategies such as using a large excess of the initial amine nucleophile or employing a competitive deprotonation/protonation strategy are often necessary.[8][9]
-
Secondary Amine ((3-Bromopropyl)(methyl)amine HBr): This is the reagent of focus. The presence of the N-methyl group offers a crucial advantage: it blocks one of the reactive sites on the amine, inherently preventing the formation of tertiary amine side products from the linker itself. This leads to cleaner reactions and simpler purifications when the goal is to introduce a secondary amine linker. The methyl group imparts a slight increase in steric hindrance compared to the primary amine analog, which can marginally slow reaction rates but often improves selectivity.
-
Tertiary Amine ((3-Bromopropyl)dimethylamine HBr): This reagent does not participate in N-alkylation at its own amine center. Instead, it is used to introduce a propyl-dimethylamine moiety, which can serve as a precursor for a quaternary ammonium salt via the Menshutkin reaction.[7] Its use is specific to applications where a permanently charged or tertiary amine group is the desired endpoint.
The Halogen Leaving Group: Bromo- vs. Chloro- Reagents
The reactivity of haloalkanes in SN2 reactions is heavily dependent on the strength of the carbon-halogen bond. The C-Br bond is significantly weaker and longer than the C-Cl bond.[10]
-
C-Br Bond Energy: ~285 kJ/mol
-
C-Cl Bond Energy: ~340 kJ/mol
This difference means that bromide is a much better leaving group than chloride. Consequently, bromoalkylamines like (3-Bromopropyl)(methyl)amine are substantially more reactive than their chloro-analogues.[11] Reactions with bromo-reagents can be conducted under milder conditions (lower temperatures, shorter reaction times) and often give higher yields.[12] While chloro-reagents are less expensive, their lower reactivity may necessitate forcing conditions that can lead to side reactions or decomposition of sensitive substrates. The addition of a catalytic amount of a bromide or iodide salt (e.g., NaI, KI) can be used to perform an in situ Finkelstein reaction, converting the chloroalkane to a more reactive iodoalkane and accelerating the reaction.
Section 3: Experimental Protocols and Data
To illustrate the practical application and comparative performance, we will consider the synthesis of a key intermediate for analogs of GBR 12909, a potent dopamine reuptake inhibitor.[13][14]
Case Study: N-Alkylation of Diphenylmethylpiperazine
This experiment aims to compare the efficiency of different bromoalkylamine reagents in alkylating the secondary amine of 1-(diphenylmethyl)piperazine.
Figure 2: General workflow for the N-alkylation experiment.
Detailed Protocol using this compound:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an argon atmosphere, add 1-(diphenylmethyl)piperazine (2.52 g, 10 mmol, 1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, 40 mL).
-
Stir the solution until all solids dissolve. Add potassium carbonate (K₂CO₃, 3.45 g, 25 mmol, 2.5 eq).
-
Add this compound (2.79 g, 12 mmol, 1.2 eq) to the suspension.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to 70°C in an oil bath.
-
Maintain stirring at 70°C and monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting piperazine is consumed (typically 6-8 hours).
-
Work-up: Allow the reaction to cool to room temperature. Pour the mixture into a separatory funnel containing deionized water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the pure product.
Table 2: Expected Comparative Performance Data
| Reagent Used | Typical Reaction Time | Expected Yield | Key Observations & Purity Concerns |
| (3-Bromopropyl)(methyl)amine HBr | 6-8 hours | 85-95% | Clean reaction profile. Main impurity is typically unreacted starting material. |
| 3-Bromopropylamine HBr | 5-7 hours | 60-75% | Faster initial reaction. Significant formation of the di-alkylated byproduct where a second piperazine molecule reacts with the newly installed primary amine. |
| 3-Chloropropyl(methyl)amine HCl | 24-48 hours | 30-50% | Very slow reaction at 70°C. Requires higher temperatures (e.g., >100°C) or addition of catalytic NaI to achieve reasonable conversion. Potential for substrate decomposition at higher temperatures. |
This comparative data highlights the superior performance of this compound for achieving clean, high-yielding mono-alkylation to introduce a secondary amine linker.
Section 4: Safety and Handling
Bromoalkylamine hydrobromides are irritants and harmful if swallowed. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
Table 3: GHS Hazard Information
| Reagent | GHS Pictogram(s) | Hazard Statements |
| (3-Bromopropyl)(methyl)amine HBr & related | H302: Harmful if swallowed.[15] H315: Causes skin irritation.[15] H319: Causes serious eye irritation.[15] H335: May cause respiratory irritation.[15] |
Note: This is representative for the class of compounds. Always consult the specific Safety Data Sheet (SDS) for the reagent in use.[15]
Store these reagents in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Conclusion and Reagent Selection Strategy
This compound emerges as a superior reagent for many synthetic applications, particularly in medicinal chemistry where precise control over the final structure is critical.
-
Choose (3-Bromopropyl)(methyl)amine HBr when: Your goal is the clean and high-yield introduction of a secondary N-methyl-N-propylamine linker. Its structure inherently prevents over-alkylation at the linker's amine, simplifying reaction profiles and subsequent purifications.
-
Choose 3-Bromopropylamine HBr when: The introduction of a terminal primary amine is the specific goal. Be prepared to optimize the reaction conditions (e.g., use a large excess of the nucleophile) to mitigate the significant risk of di-alkylation.[16]
-
Consider Chloro-analogs only when: Cost is the primary driver and the substrate is robust enough to withstand the more forcing reaction conditions required. The use of a catalytic iodide source is highly recommended to improve reaction efficiency.
By understanding the interplay between the reagent's structure and its reactivity, researchers can make informed decisions, leading to more efficient, predictable, and successful synthetic outcomes.
References
-
Sumby, C. J., et al. (2006). A new stepwise synthesis of a family of propylamines derived from diatom silaffins and their activity in silicification. Chemical Communications, (39), 4093-4095. Available from: [Link]
-
PubChem. (3-Bromopropyl)dimethylamine hydrobromide. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Synthesis and dopamine transporter binding affinity of 2,6-dioxopiperazine analogs of GBR 12909. Available from: [Link]
-
American Elements. This compound. Available from: [Link]
-
Maniaci, C., et al. (2021). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters, 12(11), 1735-1741. Available from: [Link]
- Google Patents. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine.
-
ResearchGate. (PDF) SYNTHESIS, STRUCTURE, DOPAMINE TRANSPORTER AFFINITY AND OCTANOL/WATER PARTITION COEFFICIENTS OF NOVEL, LESS LIPOPHILIC GBR 12909 ANALOGS. Available from: [Link]
- Google Patents. CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
-
RSC Publishing. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Available from: [Link]
-
ResearchGate. Synthesis and dopamine transporter binding affinity of 2,6-dioxopiperazine and 1,3,5-dithiazine analogues of GBR 12909 | Request PDF. Available from: [Link]
-
YouTube. AQA A-level chemistry 3.3 Haloalkanes Comparing the reactivity of chloro-, bromo- and iodoalkanes. (May 4, 2020). Available from: [Link]
-
PubChem. 3-Bromopropylamine hydrobromide. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. (3-Bromopropyl)(methyl)amine. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Available from: [Link]
-
National Institutes of Health. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. PMC. Available from: [Link]
-
Reddit. r/Chempros - Difficulties with N-Alkylations using alkyl bromides. (Mar 17, 2021). Available from: [Link]
-
Chemistry LibreTexts. 7.9: Summary of Reactivity of Haloalkanes. (Jul 9, 2015). Available from: [Link]
-
Study Mind. Reactivity of Halogenoalkanes (A-Level Chemistry). Available from: [Link]
-
ResearchGate. Why n-alkylation is more favorable than o-alkyation?. Available from: [Link]
-
Wikipedia. Amine alkylation. Available from: [Link]
-
ResearchGate. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers | Request PDF. Available from: [Link]
-
ScienceDirect. Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. Available from: [Link]
Sources
- 2. Buy 3-Bromopropylamine hydrobromide | 5003-71-4 [smolecule.com]
- 3. (3-Bromopropyl)dimethylamine hydrobromide | C5H13Br2N | CID 20135846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. 3-Bromopropylamine hydrobromide | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to (3-Bromopropyl)(methyl)amine Hydrobromide and its Derivatives
Introduction: The Analytical Imperative for a Versatile Synthetic Building Block
(3-Bromopropyl)(methyl)amine hydrobromide is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its bifunctional nature, possessing both a secondary amine and an alkyl bromide, allows for sequential reactions to build complex molecular architectures. As with any active pharmaceutical ingredient (API) precursor, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring the quality, safety, and efficacy of the final drug product. The inherent reactivity of such intermediates presents unique analytical challenges that necessitate a multi-technique approach for comprehensive characterization.[1]
This guide provides an in-depth comparison of three cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC)—for the structural elucidation, purity assessment, and impurity profiling of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers and drug development professionals in their analytical workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy remains the most powerful and definitive technique for the unambiguous identification and structural confirmation of organic molecules. For a relatively simple molecule like this compound, both ¹H and ¹³C NMR provide a wealth of information.
Expertise & Experience: Why NMR is Indispensable
The primary utility of NMR lies in its ability to map the carbon-hydrogen framework of a molecule. For a synthetic building block, confirming the structure is the first and most critical analytical step. It verifies that the correct molecule has been synthesized before it is used in subsequent, often costly, synthetic steps. The hydrobromide salt form of the amine influences the chemical shifts, particularly of protons near the nitrogen atom, due to protonation.[2] The choice of a suitable deuterated solvent is crucial, as protic solvents like D₂O can lead to the exchange of the labile N-H proton, causing its signal to disappear.[3] Aprotic polar solvents like DMSO-d₆ are often preferred for amine salts to ensure the observation of all protons.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Ensure complete dissolution by gentle vortexing.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16 (adjust for signal-to-noise).
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Number of Scans: 1024 (or more, as ¹³C is less sensitive).
-
Spectral Width: -10 to 220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signals (δ ~39.52 ppm).
Data Presentation and Interpretation
The following tables present the expected ¹H and ¹³C NMR data for this compound, based on spectral data from the closely related 3-Bromopropylamine hydrobromide and established chemical shift principles.[4][5][6]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H -N-CH ₃ | ~2.60 | s | 3H | - |
| Br-CH₂-CH₂-CH ₂-NH | ~2.95 | t | 2H | ~7.6 |
| Br-CH₂-CH ₂-CH₂-NH | ~2.15 | p | 2H | ~7.2 |
| Br-CH ₂-CH₂-CH₂-NH | ~3.55 | t | 2H | ~6.8 |
| NH ₂⁺ | ~8.5 - 9.5 | br s | 2H | - |
Note: The N-H proton signal is expected to be a broad singlet and its chemical shift can be highly variable depending on concentration and residual water content.[3][6]
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| H₃C -NH | ~33.5 |
| Br-CH₂-CH₂-C H₂-NH | ~45.0 |
| Br-CH₂-C H₂-CH₂-NH | ~30.0 |
| Br-C H₂-CH₂-CH₂-NH | ~31.5 |
Liquid Chromatography-Mass Spectrometry (LC-MS): For Purity, Impurity Profiling, and Reaction Monitoring
LC-MS is an indispensable tool for assessing the purity of synthetic intermediates and identifying byproducts. Its high sensitivity and ability to provide molecular weight information make it superior to HPLC with UV detection alone, especially for molecules lacking a strong chromophore, such as aliphatic amines.
Expertise & Experience: The Power of Mass Detection
The primary challenge in the HPLC analysis of simple amines like (3-Bromopropyl)(methyl)amine is their lack of a UV-absorbing chromophore, making detection by standard PDA/UV detectors difficult.[1] LC-MS overcomes this limitation entirely. Furthermore, the mass spectrometer provides crucial molecular weight information. For halogenated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive signature, allowing for easy identification of bromine-containing species in a complex mixture.[7][8]
The choice of mobile phase is critical. For amine analysis, operating at a pH that keeps the amine protonated (low pH) or neutral (high pH) can significantly affect retention and peak shape. For MS detection, volatile buffers like ammonium formate or ammonium acetate are required.[1]
Experimental Protocol: Reversed-Phase LC-MS
-
Sample Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. Further dilute to 10 µg/mL for analysis.
-
Instrumentation: An HPLC or UHPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Method:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Data Presentation and Interpretation
Table 3: Expected LC-MS Data
| Analyte | Expected Retention Time (min) | Expected [M+H]⁺ (m/z) | Key Isotopic Peaks (m/z) and Ratio |
| (3-Bromopropyl)(methyl)amine | ~3.5 | 152.0/154.0 | 152.0 (⁷⁹Br), 154.0 (⁸¹Br), Ratio ~1:1 |
| Potential Dimer Impurity | Later eluting | 233.1/235.1 | 233.1 (⁷⁹Br), 235.1 (⁸¹Br), Ratio ~1:1 |
The mass spectrum would clearly show the characteristic isotopic doublet for a single bromine atom, confirming the identity of the main peak. Any impurities, such as starting materials or side-products from the synthesis, can be tentatively identified by their molecular weight.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
While LC-MS is excellent for identification, traditional HPLC with UV detection remains a robust and widely used technique for quantitative analysis and routine purity checks, provided the detection challenges can be addressed.
Expertise & Experience: Overcoming Detection Limitations
As previously mentioned, the lack of a chromophore is a significant hurdle. A common and effective solution is pre-column derivatization, where the amine is reacted with a reagent that attaches a UV-active or fluorescent tag.[9] Salicylaldehyde is a suitable reagent that reacts with primary and secondary amines to form a Schiff base, which has strong UV absorbance.[9] This not only solves the detection issue but can also improve the chromatographic properties of the analyte. For routine quality control, a validated HPLC method is essential for determining the purity and assay of the intermediate.[10]
Experimental Protocol: HPLC with Pre-column Derivatization
-
Derivatization Reagent: Prepare a 1% (v/v) solution of salicylaldehyde in acetonitrile.
-
Sample Preparation and Derivatization:
-
To 100 µL of a 1 mg/mL solution of this compound in acetonitrile, add 100 µL of the salicylaldehyde reagent and 50 µL of a weak base (e.g., triethylamine) to neutralize the hydrobromide.
-
Vortex the mixture and allow it to react for 30 minutes at room temperature.
-
Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Instrumentation: An HPLC system with a UV/PDA detector.
-
HPLC Method:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or the λmax of the derivative).
-
Column Temperature: 30 °C.
-
Data Presentation and Interpretation
Table 4: Expected HPLC Performance Data
| Parameter | Expected Result |
| Retention Time of Derivative | ~8.2 minutes |
| Purity (by area %) | >99.0% |
| Limit of Detection (LOD) | <0.05% |
| Limit of Quantification (LOQ) | <0.15% |
This method allows for the accurate quantification of the amine and the detection of any impurities that also react with the derivatizing agent. Method validation would be required to establish linearity, accuracy, precision, and specificity.[10][11]
Comparative Analysis and Workflow
The choice of analytical technique is dictated by the specific question being asked.
-
For Structural Confirmation: NMR is the unparalleled choice.
-
For Sensitive Impurity Detection and Identification: LC-MS is the most powerful tool, especially for unknown impurities.
-
For Routine Purity Testing and Quantification: HPLC with derivatization is a robust, reliable, and cost-effective method.
These techniques are not mutually exclusive; rather, they are complementary and form a comprehensive analytical package for the characterization of synthetic intermediates.
Visualization of the Analytical Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3-Bromopropylamine hydrobromide (5003-71-4) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Bromopropylamine hydrobromide (5003-71-4) 13C NMR spectrum [chemicalbook.com]
- 6. Video: NMR Spectroscopy Of Amines [jove.com]
- 7. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development and validation of RP-HPLC method for cetrimonium bromide and lidocaine determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Purity Analysis of Synthesized (3-Bromopropyl)(methyl)amine Hydrobromide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Synthesis and Development
(3-Bromopropyl)(methyl)amine hydrobromide is a key chemical intermediate and building block in the synthesis of various active pharmaceutical ingredients (APIs).[] Its molecular structure, a secondary amine with a reactive bromopropyl group, makes it a versatile synthon. However, the very reactivity that makes it useful also predisposes it to the formation of impurities during synthesis and storage. For researchers and drug development professionals, ensuring the purity of this starting material is not merely a matter of good practice; it is a fundamental requirement for reproducible research, scalable manufacturing, and ultimately, patient safety.
The presence of even minute quantities of impurities can significantly impact the safety, efficacy, and quality of the final drug product.[2][3] Regulatory bodies such as the FDA and EMA mandate stringent control over impurity profiles, requiring identification and quantification of any impurity present above a 0.1% threshold.[3] This guide provides an in-depth, comparative analysis of several key analytical techniques for the quantitative assessment of this compound purity. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting a logical framework that empowers scientists to select the most appropriate technique for their specific analytical challenge.
Part 1: The Primary Assay - Establishing the Potency of the Active Moiety
The first step in purity assessment is to determine the amount of the desired compound. This is often referred to as the "assay" or "potency." For this, we turn to methods that can quantify the bulk substance with high accuracy and precision.
Technique 1: Potentiometric Acid-Base Titration
Expertise & Experience: Titration is a classic, absolute quantification method that remains a cornerstone of pharmaceutical analysis for its simplicity, cost-effectiveness, and high precision. For a hydrobromide salt of an amine, a non-aqueous acid-base titration is the method of choice. The principle is straightforward: the hydrobromide salt will behave as an acid in a suitable non-aqueous solvent and can be titrated with a strong base, such as perchloric acid in acetic acid or a methanolic solution of a strong base. However, the more common approach is to titrate the amine salt with a strong base in an aqueous or mixed-aqueous system. We are essentially quantifying the total amount of the amine salt present.
Trustworthiness: The self-validating nature of titration comes from the clear, stoichiometrically-defined inflection point in the potentiometric curve. The sharpness of this endpoint is a direct indicator of the reaction's completeness and the suitability of the chosen solvent/titrant system. Contaminants or degradation products can, however, interfere with the results, making this method a measure of total basic or acidic components rather than a specific assay of the target molecule.[4]
Protocol & Workflow:
// Invisible edges to enforce layout edge [style=invis]; prep2 -> titr1; titr4 -> an1; } doted Caption: Workflow for Potentiometric Titration.
Technique 2: Quantitative NMR (qNMR)
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is predominantly known for structural elucidation, but its quantitative application (qNMR) is a powerful, primary method for purity and potency determination.[5][6] The fundamental principle of qNMR is that the integrated area of a resonance signal is directly proportional to the number of nuclei contributing to that signal.[5][7] By co-dissolving a known mass of the sample with a known mass of a high-purity, certified internal standard, we can calculate the sample's purity with exceptional accuracy, without needing a specific reference standard of the analyte itself.[8]
Trustworthiness: This method's reliability is grounded in the fundamental physics of NMR. Unlike chromatography, every proton has a "universal" response, eliminating the need for relative response factors.[7] For this compound, we can select a signal that is unique and well-resolved from potential impurity signals. For amine salts, which can sometimes exhibit poor solubility or signal broadening in common NMR solvents, using an alkaline deuterated solvent (e.g., MeOD with NaOD) can neutralize the hydrobromide in-situ, improving spectral quality for quantification.[6]
Protocol & Workflow:
// Invisible edges to enforce layout edge [style=invis]; qprep3 -> acq1; acq1 -> proc1; } doted Caption: Workflow for Quantitative NMR (qNMR).
Part 2: Impurity Profiling - The Search for the Unwanted
While the primary assay tells us how much of our compound is present, it doesn't tell us what else might be there. Impurity profiling requires techniques with high resolving power.
Technique 3: High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC, particularly reversed-phase HPLC (RP-HPLC), is the undisputed workhorse for impurity profiling in the pharmaceutical industry.[9][10] It separates components of a mixture based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) could also be a viable alternative.[11]
A significant challenge with simple aliphatic amines is their lack of a UV chromophore, making detection by standard UV-Vis detectors difficult. There are three expert solutions to this:
-
Use a "Universal" Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can detect any non-volatile analyte, making it ideal for this compound.[11]
-
Pre- or Post-Column Derivatization: Reacting the amine with a labeling agent (e.g., o-phthaldiadehyde (OPA) or dansyl chloride) introduces a strongly absorbing or fluorescent moiety, enabling highly sensitive detection.[12][13][14]
-
Mass Spectrometry (LC-MS): The most powerful approach, coupling the separation of HPLC with the sensitive and specific detection of a mass spectrometer, allows for both quantification and identification of impurities.[10]
Trustworthiness: A well-developed HPLC method is validated for specificity, linearity, accuracy, precision, and sensitivity. Its self-validating nature is ensured through routine System Suitability Tests (SSTs) which verify that the chromatographic system is performing adequately before any samples are analyzed.
Protocol & Workflow:
// Invisible edges to enforce layout edge [style=invis]; hplc5 -> han1; } doted Caption: General Workflow for HPLC Impurity Profiling.
Part 3: Orthogonal Confirmation - A Second Opinion on Purity
In analytical science, "orthogonal" methods measure the same property using completely different principles. Confirming a purity result with an orthogonal technique provides a very high degree of confidence.
Technique 4: Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[15] For purity analysis of crystalline solids, DSC relies on the van't Hoff law, which states that impurities will lower and broaden the melting point of a pure substance.[16] By analyzing the shape of the melting endotherm, the mole percent purity of the sample can be calculated without the need for any reference standards.[17]
Trustworthiness: DSC provides a global assessment of total eutectic impurities, making it an excellent orthogonal check for chromatographic methods which measure individual impurities.[18] If a sample is determined to be 99.8% pure by HPLC, a DSC result of 99.7 mol% provides strong corroborating evidence. However, it's crucial to understand its limitations: the method is only applicable to crystalline materials that are at least 98% pure and do not decompose upon melting.[18] It cannot detect impurities that are insoluble in the melt or that form solid solutions.
Protocol & Workflow:
// Invisible edges to enforce layout edge [style=invis]; dsc3 -> dan1; } doted Caption: Workflow for Purity Determination by DSC.
Part 4: Comparative Analysis and Method Selection
Choosing the right analytical technique depends on the specific question you need to answer. No single method is universally superior; they are complementary tools in the scientist's arsenal.
Data Presentation: A Head-to-Head Comparison
| Feature | Potentiometric Titration | Quantitative NMR (qNMR) | HPLC (with ELSD/CAD/MS) | Differential Scanning Calorimetry (DSC) |
| Principle | Stoichiometric chemical reaction | Nuclear magnetic resonance | Chromatographic separation | Melting point depression |
| Primary Use | Main component assay (potency) | Main component assay; quantification of specific impurities | Separation and quantification of all individual impurities | Orthogonal check of total purity |
| Specificity | Low (measures total basicity) | High (for unique signals) | Very High (separates components) | Low (measures total eutectic impurities) |
| Sensitivity | Moderate (mg level) | Moderate (mg level) | High to Very High (µg to ng level) | Low (requires >98% purity) |
| Reference Standard | Requires titrant standardization | Requires certified internal standard | Requires standards for accurate impurity quantification | None required |
| Pros | Fast, inexpensive, precise, absolute method | Primary method, provides structural info, highly accurate | Excellent for impurity profiling, high sensitivity | Fast, small sample size, orthogonal to chromatography |
| Cons | Non-specific, prone to interference[4] | High equipment cost, requires expertise, potential solubility issues[6] | Can be complex, detector choice is critical, high equipment cost | Only for pure crystalline solids, non-specific, can't identify impurities[18] |
Decision-Making Workflow: Choosing the Right Tool
The following workflow can guide the selection of the appropriate analytical method(s).
Conclusion
The quantitative analysis of this compound is not a one-size-fits-all endeavor. A comprehensive and trustworthy assessment of purity requires a multi-faceted approach. For routine, cost-effective batch release, a simple potentiometric titration may suffice to establish potency. For a definitive, primary measurement of the active moiety that simultaneously confirms its structure, qNMR is the gold standard. When the goal is to detect, identify, and quantify the small peaks that hide alongside the main component, HPLC , especially when coupled with mass spectrometry, is indispensable. Finally, to build a truly robust data package, DSC offers an invaluable orthogonal confirmation of total purity based on the material's thermodynamic properties.
By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can design a scientifically sound analytical strategy, ensuring the quality and integrity of their work from the laboratory bench to clinical application.
References
-
Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available at: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research. Available at: [Link]
-
Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Journal of Advanced Research in Applied Sciences and Technology. Available at: [Link]
-
Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis. Available at: [Link]
-
Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. Available at: [Link]
-
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry. Available at: [Link]
-
Purity Determination by DSC. Creative Biolabs. Available at: [Link]
-
Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]
-
Spectrophotometric Titration of Primary Aliphatic Amides. Analytical Chemistry. Available at: [Link]
-
Easy, Precise and Accurate Quantitative NMR. Agilent Technologies. Available at: [Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Omega. Available at: [Link]
-
Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
This compound. American Elements. Available at: [Link]
-
Analysis of Aliphatic Amines by the Carbon Disulfide Reaction. Analytical Chemistry. Available at: [Link]
-
HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. Asian Journal of Chemistry. Available at: [Link]
-
Chemical analysis in amine system operations. Digital Refining. Available at: [Link]
-
Amine Titration. Scribd. Available at: [Link]
-
Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One. Available at: [Link]
-
Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. ResearchGate. Available at: [Link]
-
HSAS Method. Scribd. Available at: [Link]
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]
- Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.Google Patents.
Sources
- 2. soeagra.com [soeagra.com]
- 3. rroij.com [rroij.com]
- 4. eptq.com [eptq.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spectroscopyworld.com [spectroscopyworld.com]
- 9. biomedres.us [biomedres.us]
- 10. ijprajournal.com [ijprajournal.com]
- 11. lcms.cz [lcms.cz]
- 12. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]
- 15. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 16. thermalsupport.com [thermalsupport.com]
- 17. akjournals.com [akjournals.com]
- 18. researchgate.net [researchgate.net]
Comparative Kinetic Studies of N-Alkylation: A Guide to Understanding Steric Effects in Amine Reactivity
Published by the Applications Division, Google Scientific
Abstract
N-alkylation is a cornerstone of organic synthesis, pivotal in the pharmaceutical and fine chemical industries for the construction of carbon-nitrogen bonds. The kinetics of these reactions are profoundly influenced by the structure of the amine substrate. This guide provides a comprehensive framework for conducting comparative kinetic studies of N-alkylation, focusing on the disparate reactivity of primary and secondary amines. We will delve into the underlying principles of SN2 reactions, detail a robust experimental protocol for monitoring reaction kinetics in situ, and provide the tools for a rigorous analysis of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to optimize synthetic routes and deepen their understanding of reaction mechanisms.
Introduction: The Significance of N-Alkylation Kinetics
The N-alkylation of amines is a fundamental transformation in organic chemistry, enabling the synthesis of a vast array of compounds, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials.[1][2][3] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon atom, displacing a leaving group.[4]
The rate of this reaction is highly sensitive to the steric and electronic environment of both the amine and the alkylating agent. A quantitative understanding of these kinetic parameters is crucial for:
-
Process Optimization: Ensuring efficient conversion and minimizing side-product formation.
-
Mechanism Elucidation: Gaining insights into the transition state and the factors that govern reactivity.
-
Predictive Modeling: Developing models to forecast the outcome of new reactions.
This guide will focus on a comparative study of the N-alkylation of a primary amine (aniline) versus a structurally similar secondary amine (N-methylaniline) with benzyl bromide. This model system allows for the direct investigation of the impact of steric hindrance on reaction rates.
Theoretical Framework: Factors Governing N-Alkylation Rates
The rate of an SN2 reaction is described by the following rate law:
Rate = k[Amine][Alkylating Agent]
where k is the second-order rate constant. The magnitude of k is influenced by several factors:
-
Nucleophilicity of the Amine: The availability of the nitrogen lone pair to attack the electrophile is paramount. Electron-donating groups on the amine enhance nucleophilicity, while electron-withdrawing groups diminish it.
-
Steric Hindrance: Bulky substituents on or near the nitrogen atom can impede the approach of the alkylating agent, slowing the reaction rate.[5][6][7][8][9] This is a critical factor when comparing primary and secondary amines.
-
Structure of the Alkylating Agent: The nature of the leaving group and the steric accessibility of the electrophilic carbon are key. Good leaving groups (e.g., bromide, iodide, tosylate) accelerate the reaction.
-
Solvent: Polar aprotic solvents (e.g., acetonitrile, DMF, DMSO) are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.
Experimental Design: A Comparative Kinetic Study
To quantitatively assess the impact of steric hindrance, we will compare the N-alkylation rates of aniline and N-methylaniline with benzyl bromide.
Model System:
-
Primary Amine: Aniline
-
Secondary Amine: N-Methylaniline
-
Alkylating Agent: Benzyl Bromide
-
Solvent: Acetonitrile (a polar aprotic solvent)
Kinetic Analysis Approach:
To simplify the kinetic analysis, we will employ pseudo-first-order conditions .[10][11][12][13] This is achieved by using a large excess of one reactant (in this case, the amine), such that its concentration remains effectively constant throughout the reaction. The rate law then simplifies to:
Rate = k'[Alkylating Agent]
where k' = k[Amine] . This allows us to determine the pseudo-first-order rate constant, k', by monitoring the change in concentration of the limiting reactant (benzyl bromide) over time.
The reaction will be monitored in situ using UV-Vis spectrophotometry. The disappearance of the reactants and the appearance of the product can be tracked by observing changes in absorbance at specific wavelengths.
Detailed Experimental Protocols
4.1. Materials and Reagents
-
Aniline (ACS grade, freshly distilled)
-
N-Methylaniline (ACS grade)
-
Benzyl Bromide (ACS grade)
-
Acetonitrile (HPLC grade)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Quartz cuvettes
-
UV-Vis spectrophotometer with a temperature-controlled cell holder
-
Magnetic stirrer and stir bars
4.2. Preparation of Stock Solutions
-
Aniline Stock Solution (0.1 M): Accurately weigh and dissolve the appropriate amount of aniline in acetonitrile in a volumetric flask.
-
N-Methylaniline Stock Solution (0.1 M): Accurately weigh and dissolve the appropriate amount of N-methylaniline in acetonitrile in a volumetric flask.
-
Benzyl Bromide Stock Solution (0.01 M): Accurately weigh and dissolve the appropriate amount of benzyl bromide in acetonitrile in a volumetric flask.
4.3. Kinetic Run Procedure
-
Spectrophotometer Setup: Set the spectrophotometer to the desired wavelength for monitoring the reaction (determined by scanning the UV-Vis spectra of reactants and products). Equilibrate the temperature-controlled cell holder to the desired reaction temperature (e.g., 25°C, 35°C, 45°C).
-
Reaction Mixture Preparation: In a quartz cuvette, pipette the required volume of the amine stock solution and acetonitrile to achieve the desired excess concentration (e.g., 10-fold excess of amine). Place the cuvette in the cell holder and allow it to thermally equilibrate.
-
Reaction Initiation and Data Acquisition: Initiate the reaction by adding a small, precise volume of the benzyl bromide stock solution to the cuvette. Immediately start recording the absorbance at the chosen wavelength as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance value stabilizes).
-
Repeat for all conditions: Repeat the kinetic runs for both aniline and N-methylaniline at each of the chosen temperatures.
Data Analysis and Interpretation
5.1. Determination of Pseudo-First-Order Rate Constants (k')
The integrated rate law for a pseudo-first-order reaction is:
ln(At - A∞) = -k't + ln(A0 - A∞)
where:
-
At is the absorbance at time t
-
A∞ is the absorbance at the completion of the reaction
-
A0 is the initial absorbance
-
k' is the pseudo-first-order rate constant
A plot of ln(At - A∞) versus time (t) will yield a straight line with a slope of -k' .
5.2. Determination of Second-Order Rate Constants (k)
The second-order rate constant (k) can be calculated from the pseudo-first-order rate constant (k') using the following equation:
k = k' / [Amine]
where [Amine] is the concentration of the amine in excess.
5.3. Determination of Activation Energy (Ea)
The activation energy (Ea) can be determined using the Arrhenius equation:
k = Ae-Ea/RT
Taking the natural logarithm of both sides gives:
ln(k) = -Ea/R (1/T) + ln(A)
A plot of ln(k) versus 1/T (an Arrhenius plot) will yield a straight line with a slope of -Ea/R , where R is the gas constant (8.314 J/mol·K).[14][15][16][17]
Expected Results and Discussion
The experimental data is expected to show that the N-alkylation of aniline proceeds at a significantly faster rate than that of N-methylaniline under identical conditions.
Table 1: Hypothetical Comparative Kinetic Data for N-Alkylation at 25°C
| Amine | k' (s-1) | k (M-1s-1) |
| Aniline | 1.5 x 10-3 | 1.5 x 10-2 |
| N-Methylaniline | 3.0 x 10-4 | 3.0 x 10-3 |
Table 2: Hypothetical Activation Parameters
| Amine | Ea (kJ/mol) |
| Aniline | 55 |
| N-Methylaniline | 65 |
The lower rate constant and higher activation energy for N-methylaniline can be directly attributed to steric hindrance . The methyl group on the nitrogen atom in N-methylaniline sterically impedes the approach of the benzyl bromide to the nitrogen's lone pair, raising the energy of the transition state and thus increasing the activation energy and slowing the reaction rate.
Visualizing the Process
7.1. Reaction Mechanisms
Caption: SN2 mechanisms for the N-alkylation of primary and secondary amines.
7.2. Experimental Workflow
Caption: Workflow for comparative kinetic analysis of N-alkylation.
Conclusion
This guide has outlined a comprehensive approach for the comparative kinetic study of N-alkylation reactions. By systematically investigating the reaction rates of primary and secondary amines, researchers can gain valuable, quantitative insights into the impact of steric hindrance on reactivity. The experimental protocols and data analysis methods described herein provide a robust framework for elucidating reaction mechanisms and optimizing synthetic strategies in drug development and beyond.
References
- Balakin, K. et al. The influence of steric hindrance of the N-dealkylation site upon the reaction rate.
- Li, C. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. Journal of Physical Chemistry A, 117(35), 8333-42.
- Li, C. (2013). Determination of Rate Constants of N-Alkylation of Primary Amines by H-1 NMR Spectroscopy.
- Clayden, J. et al. (2012). Organic Chemistry. Oxford University Press.
- University of California, Davis. Pseudo-First order. Chemistry LibreTexts.
- Pouresmaeily Seyed, M. et al. (2017).
- University of California, Davis. The Arrhenius Law - Arrhenius Plots. Chemistry LibreTexts.
- Chen, Z. et al. A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV.
- Wikipedia. Arrhenius plot.
- Purdue University.
- Benchchem. The Impact of Steric Hindrance: A Comparative Analysis of 2,5-Dimethyl-3-Hexyne's Reactivity.
- Gunanathan, C. & Milstein, D. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
- University of California, Davis. Pseudo-1st-order Reactions. Chemistry LibreTexts.
- The Chemistry Tutor. (2020).
- Gunanathan, C. & Milstein, D. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
- University of California, Davis. Pseudo-1st-order reactions. Chemistry LibreTexts.
- ResearchGate. The effect of steric hindrance in amines, and sterically destabilized twisted amides.
- Science.gov.
- BCcampus Open Publishing.
- International Journal of Chemical Kinetics. (1994). Kinetic studies of the N-alkylation of secondary amines with 1,2-dichloroethane.
- DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES.
- Royal Society of Chemistry. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers.
- Hage, D. S. (2015). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW.
- ResearchGate. (2014).
- Royal Society of Chemistry. (2023).
- Nature. (2016).
- The Organic Chemistry Tutor. (2019). Pseudo First Order Reactions - Chemical Kinetics. YouTube.
- ResearchGate.
- National Institutes of Health. (2015). Analytical methods for kinetic studies of biological interactions: A review.
- Iowa State University.
- University of California, Davis. Kinetic Methods (Summary). Chemistry LibreTexts.
- Royal Society of Chemistry. (2014).
- UCL Discovery. Optimal design of experiments.
- MPG.PuRe. (2023). Chemical Engineering Journal.
- National Institutes of Health. (2020).
- SciSpace. (1966). Kinetic Methods of Analysis.
- ResearchGate. Optimal experimental design for the identification of a reaction kinetic model for the hydroaminomethylation of 1-decene in a thermomorphic multiphase system | Request PDF.
- Reagent Guide.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pseudo-First order [ch302.cm.utexas.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pseudo-first-order reaction rate: Topics by Science.gov [science.gov]
- 13. youtube.com [youtube.com]
- 14. Arrhenius plot - Wikipedia [en.wikipedia.org]
- 15. Determining Activation Energy [westfield.ma.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. Activation Energy and the Arrhenius Equation – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
A Comparative Guide to the Synthesis of (3-Bromopropyl)(methyl)amine Hydrobromide for Research and Development
Introduction: (3-Bromopropyl)(methyl)amine hydrobromide is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional molecules. Its bifunctional nature, possessing both a secondary amine and a primary alkyl bromide, allows for a variety of subsequent chemical modifications. The efficiency and purity of the final product are highly dependent on the chosen synthetic protocol. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering an in-depth analysis of their respective advantages and disadvantages. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several distinct chemical transformations. The most common strategies involve:
-
Direct Alkylation of Methylamine with 1,3-Dibromopropane: A straightforward approach involving the nucleophilic substitution of a bromide from 1,3-dibromopropane by methylamine.
-
Reductive Amination of 3-Bromopropionaldehyde with Methylamine: This two-step, one-pot process involves the formation of an intermediate imine followed by its reduction to the target secondary amine.
-
N-Methylation of 3-Bromopropylamine Hydrobromide: A method that starts from the readily available 3-bromopropylamine hydrobromide and introduces the methyl group in a subsequent step.
This guide will now explore each of these protocols in detail, providing the necessary information to replicate and evaluate them in a laboratory setting.
II. Protocol 1: Direct Alkylation of Methylamine with 1,3-Dibromopropane
This method is perhaps the most direct route to the target molecule. It relies on the nucleophilic character of methylamine to displace one of the bromide atoms in 1,3-dibromopropane. However, this approach is often plagued by a lack of selectivity, leading to the formation of undesired byproducts.
Mechanism: The reaction proceeds via a series of nucleophilic substitution (SN2) reactions. Methylamine initially attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion. The resulting primary amine is also nucleophilic and can react with another molecule of 1,3-dibromopropane. More significantly, the desired product, (3-Bromopropyl)(methyl)amine, is a secondary amine and is generally more nucleophilic than the starting methylamine, leading to further alkylation to form a tertiary amine and even a quaternary ammonium salt.[1][2][3] Controlling the stoichiometry and reaction conditions is therefore critical to maximize the yield of the desired secondary amine.
Experimental Protocol:
-
Materials:
-
1,3-Dibromopropane
-
Methylamine (e.g., 40% in water or as a gas)
-
A suitable solvent (e.g., methanol, ethanol, or water)
-
Hydrobromic acid (for salt formation)
-
Diethyl ether (for precipitation)
-
-
Procedure:
-
In a well-ventilated fume hood, a solution of methylamine in the chosen solvent is prepared in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.
-
1,3-Dibromopropane is added dropwise to the methylamine solution at a controlled temperature (typically ambient or slightly elevated). A significant excess of methylamine is often used to favor the formation of the mono-alkylated product.
-
The reaction mixture is stirred for a specified period (ranging from several hours to overnight) at a set temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the excess methylamine and solvent are removed under reduced pressure.
-
The residue is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol) and cooled in an ice bath.
-
Concentrated hydrobromic acid is added dropwise with stirring to precipitate the hydrobromide salt.
-
The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
-
Data Summary & Comparison:
| Parameter | Protocol 1: Direct Alkylation |
| Starting Materials | 1,3-Dibromopropane, Methylamine |
| Key Advantages | - Simple, one-step reaction. - Readily available starting materials. |
| Key Disadvantages | - Poor selectivity, leading to a mixture of primary, secondary, tertiary, and quaternary amines.[1][2] - Requires a large excess of methylamine to favor mono-alkylation. - Purification can be challenging. |
| Typical Yield | Variable, often moderate to low for the desired product. |
| Purity Concerns | Contamination with over-alkylated byproducts. |
Causality Behind Experimental Choices: The use of a large excess of methylamine is a kinetic control strategy to increase the probability of a 1,3-dibromopropane molecule reacting with the primary amine (methylamine) rather than the more nucleophilic secondary amine product. The final precipitation with hydrobromic acid not only converts the free amine to its more stable salt form but also aids in purification, as the hydrobromide salt may have different solubility properties than the salts of the byproducts.
III. Protocol 2: Reductive Amination of 3-Bromopropionaldehyde with Methylamine
Reductive amination is a powerful and widely used method for the synthesis of amines.[4][5] This approach offers better selectivity compared to direct alkylation.
Mechanism: This reaction proceeds in two main stages. First, methylamine reacts with 3-bromopropionaldehyde to form an intermediate imine (or iminium ion under acidic conditions). This is a reversible condensation reaction. In the second stage, a reducing agent is introduced to selectively reduce the C=N double bond of the imine to a C-N single bond, yielding the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[4][6] The choice of reducing agent is crucial; for instance, NaBH₃CN is effective at reducing imines but is slower to reduce aldehydes, which helps to minimize side reactions.
Experimental Protocol:
-
Materials:
-
3-Bromopropionaldehyde (can be generated in situ from its acetal)
-
Methylamine hydrochloride
-
A suitable reducing agent (e.g., Sodium cyanoborohydride)
-
A suitable solvent (e.g., Methanol)
-
A weak acid catalyst (e.g., Acetic acid, optional)
-
Hydrochloric acid or Hydrobromic acid (for workup and salt formation)
-
Diethyl ether
-
-
Procedure:
-
To a solution of 3-bromopropionaldehyde and methylamine hydrochloride in methanol, a weak acid catalyst is sometimes added to facilitate imine formation.
-
The mixture is stirred at room temperature for a period to allow for the formation of the imine.
-
Sodium cyanoborohydride is then added portion-wise to the reaction mixture, maintaining the temperature. The pH of the reaction is often monitored and maintained in a slightly acidic range to ensure the stability of the imine and the effectiveness of the reducing agent.
-
The reaction is stirred until the starting materials are consumed, as indicated by TLC or GC-MS analysis.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to be acidic with HCl or HBr.
-
The aqueous layer is washed with an organic solvent (e.g., dichloromethane) to remove any unreacted aldehyde.
-
The aqueous layer is then basified with a strong base (e.g., NaOH) and the product is extracted with an organic solvent.
-
The combined organic extracts are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated.
-
The resulting free amine is converted to its hydrobromide salt as described in Protocol 1.
-
Data Summary & Comparison:
| Parameter | Protocol 2: Reductive Amination |
| Starting Materials | 3-Bromopropionaldehyde, Methylamine |
| Key Advantages | - High selectivity for the secondary amine. - Milder reaction conditions compared to some alkylation methods. |
| Key Disadvantages | - 3-Bromopropionaldehyde can be unstable and may need to be generated in situ. - Use of potentially toxic reagents like sodium cyanoborohydride. |
| Typical Yield | Generally good to high. |
| Purity Concerns | Potential for unreacted starting materials or over-reduction if not controlled properly. |
Causality Behind Experimental Choices: The use of a mildly acidic pH is a delicate balance. It is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the initial nucleophilic attack by the amine. However, too low a pH will protonate the amine, rendering it non-nucleophilic. The choice of a selective reducing agent like NaBH₃CN is critical to prevent the reduction of the starting aldehyde before it can form the imine.
IV. Protocol 3: N-Methylation of 3-Bromopropylamine Hydrobromide
This synthetic route begins with a commercially available and stable starting material, 3-bromopropylamine hydrobromide.[7][8] The key transformation is the introduction of a methyl group onto the primary amine.
Mechanism: A common method for the N-methylation of primary amines is the Eschweiler-Clarke reaction.[5] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. The reaction proceeds through the formation of an iminium ion intermediate from the reaction of the primary amine with formaldehyde, which is then reduced by hydride transfer from formic acid. A key advantage of this method is that it typically stops at the tertiary amine stage and does not lead to the formation of quaternary ammonium salts.
Experimental Protocol:
-
Materials:
-
3-Bromopropylamine hydrobromide
-
Formaldehyde (as a 37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide or potassium carbonate (for neutralization)
-
A suitable extraction solvent (e.g., Dichloromethane or Ethyl acetate)
-
Hydrobromic acid
-
-
Procedure:
-
3-Bromopropylamine hydrobromide is first neutralized to the free amine. This can be done by dissolving the salt in water and adding a base like sodium hydroxide until the solution is alkaline. The free amine is then extracted into an organic solvent.
-
Alternatively, the reaction can sometimes be performed directly on the salt with an excess of the reagents.
-
To the free 3-bromopropylamine (or its hydrobromide salt), an excess of formaldehyde and formic acid are added.
-
The reaction mixture is heated to reflux for several hours. The evolution of carbon dioxide is an indication that the reaction is proceeding.
-
After cooling, the reaction mixture is made alkaline by the addition of a base.
-
The product is extracted into an organic solvent.
-
The organic extracts are combined, dried, and the solvent is removed.
-
The resulting (3-Bromopropyl)(methyl)amine is then converted to its hydrobromide salt as previously described.
-
Data Summary & Comparison:
| Parameter | Protocol 3: N-Methylation |
| Starting Materials | 3-Bromopropylamine hydrobromide, Formaldehyde, Formic Acid |
| Key Advantages | - Starts from a stable, readily available precursor. - High selectivity for the N-methylated product. - Avoids the formation of quaternary ammonium salts. |
| Key Disadvantages | - Requires a separate step to prepare the starting material if not commercially available. - The reaction is typically carried out at elevated temperatures. |
| Typical Yield | Generally good to high. |
| Purity Concerns | Potential for formylated byproducts if the reduction is incomplete. |
Causality Behind Experimental Choices: The Eschweiler-Clarke reaction is a classic and reliable method for methylation. The use of a large excess of both formaldehyde and formic acid drives the reaction to completion. The heating is necessary to overcome the activation energy for the hydride transfer from formic acid to the iminium intermediate. The final basic workup is essential to neutralize the excess formic acid and to deprotonate the product amine for efficient extraction.
V. Comparative Analysis and Recommendations
| Feature | Protocol 1: Direct Alkylation | Protocol 2: Reductive Amination | Protocol 3: N-Methylation |
| Selectivity | Low | High | High |
| Yield | Low to Moderate | Good to High | Good to High |
| Ease of Purification | Difficult | Moderate | Moderate |
| Scalability | Challenging due to selectivity issues | Good | Good |
| Safety Concerns | Handling of volatile and flammable methylamine | Use of toxic cyanoborohydride | Use of formaldehyde and formic acid |
| Cost-Effectiveness | Potentially low due to cheap starting materials, but purification costs can be high. | Can be higher due to the cost of the aldehyde and reducing agent. | Can be cost-effective if the starting amine is readily available. |
Recommendations:
-
For small-scale laboratory synthesis where high purity is paramount , Protocol 2 (Reductive Amination) or Protocol 3 (N-Methylation) are the recommended choices due to their high selectivity.
-
If 3-bromopropylamine hydrobromide is readily and economically available , Protocol 3 is often the most straightforward and reliable method.
-
Protocol 1 (Direct Alkylation) should generally be avoided unless a mixture of products is acceptable or if extensive purification capabilities are available. The challenges in controlling the reaction and separating the desired product often outweigh the simplicity of the initial reaction setup.
VI. Characterization of this compound
Independent of the synthetic route chosen, the final product must be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The proton NMR spectrum should show characteristic signals for the methyl group, the three methylene groups, and the amine proton (which may be broad or exchange with D₂O).
-
Mass Spectrometry (MS): Provides information about the molecular weight of the free amine and can be used to confirm the elemental composition through high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the N-H bond in the hydrobromide salt.
-
Melting Point Analysis: A sharp melting point is indicative of a pure compound.
VII. Conclusion
The synthesis of this compound can be successfully achieved through several synthetic pathways. While direct alkylation offers a simple conceptual approach, its practical application is limited by poor selectivity. Reductive amination and N-methylation of a pre-existing aminopropyl bromide are superior methods that provide higher yields and purity of the final product. The choice between these two will often depend on the availability and cost of the starting materials. By understanding the mechanisms, experimental details, and comparative advantages of each protocol, researchers can make an informed decision to efficiently and effectively synthesize this important chemical intermediate for their research and development endeavors.
VIII. References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Utility of Bromopropylamine Derivatives. Retrieved from [Link]
-
Sommer, H. Z., Jackson, L. L., & Horwitz, J. P. (1970). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. DTIC. Retrieved from [Link]
-
Lee, K., & Kim, J. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 90(41), 14701-14708.
-
LibreTexts. (2019). 16.6: Multistep Synthesis. In Chemistry LibreTexts. Retrieved from [Link]
-
Reddit. (2022). N-Methylisopropylamine synthesis. r/chemistry. Retrieved from [https://www.reddit.com/r/chemistry/comments/sm1w4p/nmethylisopropylamine_synthesis/]
-
Google Patents. (2016). CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide. Retrieved from
-
ResearchGate. (2021). How can I convert 3-bromopropylamine hydrobromide to 3-bromopropylamine?. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
Chemistry with Caroline. (2022, April 5). Alkylation of Amines [Video]. YouTube. Retrieved from [Link]
-
Khan, F. A., & Ali, A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 303-329.
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
Pliego Jr, J. R. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling, 30(4), 89.
-
ResearchGate. (2017). Synthesis of pharmaceutical N, N-(di)methylamines from the.... Retrieved from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of Step A: N-Benzyloxycarbonyl-3-bromopropylamine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromopropylamine hydrobromide. Retrieved from [Link]
-
Google Patents. (2012). CN102659836B - Method for preparing amifostine. Retrieved from
-
ResearchGate. (2022). Synthesis and Structural Characterization of Methylammonium Lead Bromide Single Crystal, Grown by ITC Method. Retrieved from [Link]
IX. Visualizations
Figure 1: Comparative overview of the three primary synthetic routes to this compound.
Figure 2: A generalized experimental workflow for the synthesis and purification of this compound.
Sources
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Buy 3-Bromopropylamine hydrobromide | 5003-71-4 [smolecule.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to (3-Bromopropyl)(methyl)amine Hydrobromide: A Comparative Review of Synthetic Applications
Welcome to a comprehensive evaluation of (3-bromopropyl)(methyl)amine hydrobromide, a versatile bifunctional reagent pivotal in modern organic synthesis. This guide moves beyond a simple catalog of reactions to provide a critical, comparative analysis for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, compare this reagent against its common alternatives, and provide actionable, self-validating protocols to ensure your success in the lab.
Introduction: The Profile of a Bifunctional Workhorse
This compound is a valuable building block for introducing the N-methyl-N-(3-propyl) moiety into a target molecule. Its structure features two key reactive sites: a nucleophilic secondary amine (masked as its hydrobromide salt) and an electrophilic primary carbon bearing a bromide, a good leaving group. This duality allows it to act as a potent linker or as a precursor for intramolecular cyclizations.
However, its utility is not without challenges. The hydrobromide salt form ensures shelf-stability but necessitates neutralization for the amine to become reactive. The free base, while reactive, is prone to self-cyclization, a critical consideration in reaction design. This guide will explore how to harness its reactivity while mitigating these intrinsic challenges.
| Property | Value | Source |
| CAS Number | 60035-88-3 | [] |
| Molecular Formula | C₄H₁₁Br₂N | [2] |
| Molecular Weight | 232.95 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Primary Function | Alkylating agent, Heterocycle precursor | [3] |
Core Application: N-Alkylation of Nucleophiles
The most common application of (3-bromopropyl)(methyl)amine is the alkylation of a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reaction installs a three-carbon chain terminating in a methylamino group, a common pharmacophore in medicinal chemistry.
Mechanism and Experimental Rationale
The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the primary carbon, displacing the bromide ion.
Caption: General SN2 mechanism for nucleophilic alkylation.
Expert Insight: The choice of base is critical. To deprotonate the hydrobromide salt and activate the nucleophile, a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is preferred. Strong, nucleophilic bases like sodium hydroxide can promote side reactions, including elimination or reaction with the alkyl bromide. The reaction must liberate the free amine from its salt form to proceed.[4]
Performance Comparison: Bromide vs. Chloride Analogue
The most direct alternative to this compound is its chlorinated counterpart, (3-chloropropyl)(methyl)amine hydrochloride. The choice between them is a classic trade-off between reactivity and cost.
| Feature | (3-Bromopropyl)(methyl)amine HBr | (3-Chloropropyl)(methyl)amine HCl | Rationale & Justification |
| Reactivity | Higher | Lower | The C-Br bond (bond energy ~285 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol), making bromide a better leaving group. This results in faster reaction rates and allows for milder reaction conditions. |
| Cost | Generally Higher | Generally Lower | Bromine is less abundant and more expensive than chlorine, which is reflected in the reagent cost. |
| Stability | Good | Excellent | While both are stable as salts, the higher reactivity of the bromide can sometimes lead to lower stability under strenuous conditions or during prolonged storage as a free base. |
| Typical Use Case | Difficult alkylations, temperature-sensitive substrates, maximizing yield. | Large-scale synthesis where cost is a primary driver and harsher conditions (higher temperature, longer reaction time) are acceptable. | The selection is dictated by a balance of chemical necessity and economic constraints. |
Application in Heterocycle Synthesis
This reagent is an excellent precursor for constructing nitrogen-containing heterocycles. The strategy involves an initial alkylation of a nucleophile that is part of a larger molecule, followed by a subsequent intramolecular cyclization where the newly introduced methylamino group acts as the nucleophile.
Workflow for Synthetic Strategy
Choosing the right synthetic path depends on the target molecule and the available starting materials. A one-pot reaction is efficient but can be challenging, while a stepwise approach offers more control.
Caption: Decision workflow for synthesizing N-methyl heterocycles.
Trustworthiness through Self-Validation: A key challenge is the premature self-cyclization of the (3-bromopropyl)(methyl)amine free base into N-methylazetidinium bromide. To avoid this, the free base should be generated in situ or used immediately after extraction at low temperatures.[4] Monitoring the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of the intermediate, before initiating the final cyclization step, provides a crucial validation checkpoint.
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible, incorporating best practices for handling this reagent.
Protocol 1: General N-Alkylation of a Phenol
This protocol details the alkylation of 4-methoxyphenol, a representative nucleophile.
Objective: To synthesize 1-methoxy-4-(3-(methylamino)propoxy)benzene.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the solution. The mixture will be a suspension.
-
Add this compound in one portion.
-
Heat the reaction mixture to 60-70 °C and stir vigorously for 12-18 hours.
-
Validation Checkpoint: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting phenol.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Protocol 2: Synthesis of N-Methyl-1-phenylpyrrolidine (Cyclization Example)
This two-step, one-pot procedure illustrates the formation of a five-membered ring.
Objective: To synthesize N-methyl-1-phenylpyrrolidine from aniline.
Materials:
-
Aniline (1.0 eq)
-
This compound (1.0 eq)
-
Sodium Iodide (NaI) (0.1 eq, catalytic)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve aniline in anhydrous DMF.
-
Add potassium carbonate and a catalytic amount of sodium iodide (to facilitate the reaction via the more reactive iodo-intermediate).
-
Add this compound.
-
Heat the mixture to 80 °C for 6 hours to complete the initial intermolecular alkylation.
-
Validation Checkpoint: Take an aliquot for LC-MS analysis to confirm the formation of the intermediate, N¹-(3-(methylamino)propyl)-N¹-phenylamine.
-
Increase the reaction temperature to 120 °C and stir for an additional 12 hours to drive the intramolecular cyclization.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting oil by chromatography or distillation to obtain N-methyl-1-phenylpyrrolidine.
Conclusion and Future Outlook
This compound remains a highly effective and relevant reagent in synthetic chemistry. Its superior reactivity makes it the reagent of choice over its chloro-analogue for challenging transformations or with sensitive substrates. While its cost and the potential for self-reaction of its free base are important considerations, these can be effectively managed through careful reaction design and adherence to robust experimental protocols as outlined in this guide. For drug discovery professionals, the ability to readily install the N-methyl-N-(3-propyl) linker continues to make this compound an indispensable tool in the synthesis of novel chemical entities.
References
-
ResearchGate. How can I convert 3-bromopropylamine hydrobromide to 3-bromopropylamine?. Available from: [Link]
-
American Elements. This compound | CAS 60035-88-3. Available from: [Link]
-
PubChem. 3-Bromopropylamine hydrobromide | C3H9Br2N | CID 78701. Available from: [Link]
-
American Elements. This compound. Available from: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3-Bromopropyl)(methyl)amine hydrobromide
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The compounds we handle, such as (3-Bromopropyl)(methyl)amine hydrobromide, are powerful reagents that demand meticulous management from acquisition to disposal. This guide moves beyond mere compliance, offering a framework for understanding the chemical's nature and the logic behind its safe handling and disposal. Our goal is to empower you with the knowledge to maintain a secure laboratory environment and ensure that our work contributes positively to the world without imposing a negative environmental legacy.
This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety data and regulatory standards.
Hazard Profile and Chemical Identity
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a halogenated organic compound with specific hazards that dictate its handling and disposal requirements.[1] Its properties necessitate careful attention to prevent exposure and environmental contamination.
| Property | Value | Source |
| Chemical Name | This compound | [2][3] |
| CAS Number | 60035-88-3 | [2][3] |
| Molecular Formula | C₄H₁₁Br₂N | [2][3] |
| Molecular Weight | 232.95 g/mol | [2] |
| Physical State | Solid, powder/crystals | [4] |
| Hazards | - Causes serious eye irritation.[5][6][7] - Causes skin irritation.[5][6][7] - May cause respiratory irritation.[5][7] - Hygroscopic (sensitive to moisture).[4] |
The presence of carbon-halogen bonds classifies this compound as a halogenated organic waste , placing it under specific regulatory control by agencies like the U.S. Environmental Protection Agency (EPA).[1][8][9]
The Core Disposal Workflow: Segregation and Professional Disposal
Due to its classification as a hazardous halogenated organic compound, the primary and only acceptable disposal route for this compound is through a licensed hazardous waste management facility, typically via high-temperature incineration.[1][10] Under no circumstances should this chemical or its containers be disposed of in standard trash or washed down the sanitary sewer. [6][11]
The following workflow diagram outlines the essential decision-making and operational process within the laboratory.
Caption: Laboratory Waste Disposal Workflow.
Detailed Step-by-Step Disposal Protocol
This protocol provides the necessary steps for safely handling this compound waste from the point of generation to its final collection.
3.1. Required Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure the following PPE is worn:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[5]
-
Skin Protection: A flame-retardant lab coat and impervious gloves (e.g., nitrile) are mandatory. Change gloves immediately if contamination occurs.[5]
-
Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood.[7] If dust is generated, a NIOSH-approved N95 dust mask or a full-face respirator may be required depending on the scale of work.
3.2. Waste Segregation and Containerization
The principle of causality here is critical: improper segregation can lead to dangerous chemical reactions in the waste container or complicate the disposal process, increasing costs and risks.
-
Designate a Waste Container: Use a container provided or approved by your institution's Environmental Health & Safety (EHS) department. It must be clearly labeled "HAZARDOUS WASTE - HALOGENATED ORGANIC SOLIDS" or "HAZARDOUS WASTE - HALOGENATED ORGANIC LIQUIDS" as appropriate.[1]
-
Chemical Compatibility: The container must be made of a material compatible with the chemical (e.g., glass or high-density polyethylene).
-
Do Not Mix Waste Streams: This is a cardinal rule. Do NOT mix halogenated waste with non-halogenated organic waste, strong acids, bases, or oxidizers.[1] Mixing can cause violent reactions or violate EPA regulations.
-
Container Management: Keep the waste container tightly closed when not actively adding waste.[5][7] Store it in a designated, secondary containment bin within a Satellite Accumulation Area (SAA).
3.3. Handling Different Forms of Waste
-
Unused or Expired Solid Chemical: Place the original container, if securely closed, into the designated solid waste drum. If transferring the powder, do so in a fume hood to avoid creating dust.[12]
-
Solutions: Pour liquid waste containing the compound directly into the designated "Halogenated Organic Liquids" container using a funnel.
-
Contaminated Labware:
-
Disposables: Items like gloves, weigh boats, and paper towels that are grossly contaminated should be placed in the solid halogenated waste container.
-
Reusable Glassware: Rinse glassware with a small amount of a suitable solvent (e.g., acetone, ethanol). The first rinse (rinsate) is considered hazardous and must be collected in the "Halogenated Organic Liquids" waste container. Subsequent rinses can be handled as standard chemical waste per your institution's policy.
-
3.4. Labeling and Documentation
Accurate labeling is a legal requirement and essential for safety.
-
Attach a Hazardous Waste Tag: As soon as you begin using a waste container, affix a hazardous waste tag.
-
Log All Contents: Every time waste is added, update the log on the tag.[1] List the full chemical name, "this compound," and the estimated quantity added.
-
Keep Container Closed: The container must remain sealed at all times except when adding waste.[5]
Emergency Procedures: Spills and Exposure
Accidents require immediate and correct action to mitigate harm.
4.1. Spill Cleanup
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure ventilation is adequate.
-
Don Appropriate PPE: Wear the full PPE described in section 3.1.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite or sand.[13] Avoid raising dust.[11] Sweep the material into a designated container for hazardous waste disposal.
-
For Liquid Spills: Cover with an absorbent chemical binder. Collect the saturated material using non-sparking tools and place it in the halogenated waste container.
-
-
Decontaminate: Clean the spill area with a detergent solution and water, collecting all cleaning materials for disposal as hazardous waste.[11]
4.2. Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water.[7][11] Remove contaminated clothing and wash it before reuse.[5] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Summary of Best Practices
| Do's | Don'ts |
| ✅ Always wear appropriate PPE. | ❌ Never pour this chemical down the drain. |
| ✅ Handle in a chemical fume hood. | ❌ Never dispose of in regular trash. |
| ✅ Segregate as Halogenated Organic Waste. | ❌ Never mix with other waste categories. |
| ✅ Keep waste containers closed and labeled. | ❌ Never leave a waste container open. |
| ✅ Dispose of through your EHS department. | ❌ Never allow an unlabeled container of this waste to accumulate. |
By adhering to these scientifically-grounded procedures, you ensure a disposal process that is not only compliant but also intrinsically safe, protecting yourself, your colleagues, and the environment.
References
-
American Elements. This compound | CAS 60035-88-3. [Link]
-
University of Wisconsin-Milwaukee. (Hazardous Waste Segregation). [Link]
-
U.S. Environmental Protection Agency. (Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes). [Link]
-
Electronic Code of Federal Regulations (eCFR). (Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32). [Link]
-
Thermo Fisher Scientific. (Safety Data Sheet - 3-Bromopropylamine hydrobromide). [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. americanelements.com [americanelements.com]
- 3. 3-bromo-N-methyl-1-Propanamine hydrobromide | 60035-88-3 [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. 3-Aminopropyl bromide hydrobromide(5003-71-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
A Researcher's Guide to the Safe Handling of (3-Bromopropyl)(methyl)amine hydrobromide
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Among these, (3-Bromopropyl)(methyl)amine hydrobromide stands as a key building block. However, its potent reactivity necessitates a thorough understanding of its handling requirements to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers in its safe and effective use.
This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3][4][5] Adherence to the following protocols is not merely a recommendation but a critical component of responsible laboratory practice.
Immediate Safety Profile & Hazard Mitigation
Understanding the hazard profile of this compound is the first step in mitigating risk. The primary hazards are contact-based, affecting the skin and eyes, and respiratory irritation from inhalation of its powdered form.[1][3][4][5] Therefore, all handling procedures must be designed to prevent direct contact and aerosolization.
Core Engineering and Administrative Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2][3] For procedures that may generate dust, such as weighing or transfer of the solid, a certified chemical fume hood is mandatory.
-
Restricted Access: Designate specific areas for the handling and storage of this compound. Access should be limited to trained personnel.
-
Hygiene Practices: Wash hands thoroughly after handling, even if gloves were worn.[1][2][3][6] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not a one-size-fits-all approach. The level of protection must correspond to the specific task being performed and the associated risk of exposure.
| Laboratory Task | Minimum Required PPE |
| Storage and Transport within the Laboratory | Laboratory coat, safety glasses with side shields, and nitrile gloves. |
| Weighing and Solid Transfer | Chemical-resistant laboratory coat, chemical splash goggles (conforming to EN 166(EU) or NIOSH (US)), nitrile gloves (consider double-gloving), and a dust respirator (N95 or higher) if the procedure is not performed in a fume hood.[1] |
| Dissolution and In-Solution Handling | Chemical-resistant laboratory coat, chemical splash goggles, and nitrile gloves. A face shield may be required if there is a significant splash risk. |
| Reaction Quenching and Work-up | Chemical-resistant laboratory coat, chemical splash goggles, face shield, and appropriate chemical-resistant gloves (consult glove compatibility charts for the specific solvents used). |
| Waste Disposal | Chemical-resistant laboratory coat, chemical splash goggles, and appropriate chemical-resistant gloves. |
Note: Always inspect gloves for tears or degradation before and during use. Contaminated clothing should be removed immediately and washed before reuse.[1][3]
Operational Protocols: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure and ensuring the integrity of the compound.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2] The container should be kept tightly closed.[1][3] This compound is hygroscopic, meaning it can absorb moisture from the air, which can affect its quality.[7]
Step-by-Step Handling Procedure:
Caption: A typical workflow for safely handling this compound.
Emergency Procedures: A Rapid Response Plan
In the event of an accidental exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][3][8] Remove contact lenses if present and easy to do so.[1][3] Seek immediate medical attention.[3][8]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][3][8] If skin irritation occurs, seek medical advice.[1][3]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[1][2][3] If the person feels unwell, call a poison center or doctor.[3][4]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[3][4] Seek immediate medical attention.
Spill Management:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material to contain the substance. Avoid generating dust.
-
Collect: Carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Containers: Place contaminated materials, including gloves, absorbent pads, and empty containers, into a clearly labeled, sealed container for hazardous waste.
-
Disposal: Dispose of the waste through a licensed waste disposal company, in accordance with local, state, and federal regulations.[1][2][3] Do not allow the product to enter drains or waterways.[3][4][9]
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for groundbreaking research.
References
- ECHEMI. (2019, July 15). 3-Bromopropylamine hydrobromide SDS, 5003-71-4 Safety Data Sheets.
- PubChem. * (3-Bromopropyl)dimethylamine hydrobromide | C5H13Br2N | CID 20135846*. National Center for Biotechnology Information.
- American Elements. This compound | CAS 60035-88-3.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
- AK Scientific, Inc. 3-Bromopropylamine hydrobromide Safety Data Sheet.
- Princeton University Environmental Health and Safety. Section 3: Emergency Procedures.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- TCI Chemicals. SAFETY DATA SHEET.
- TCI Chemicals. (2025, September 12). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, July 13). SAFETY DATA SHEET.
- BOC Sciences. This compound - CAS 60035-88-3.
- Sigma-Aldrich. 3-Bromopropylamine 98 5003-71-4.
- PubChem. 3-Bromopropylamine hydrobromide | C3H9Br2N | CID 78701. National Center for Biotechnology Information.
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 3-Bromopropylamine hydrobromide | C3H9Br2N | CID 78701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

